Product packaging for 4-(2-Pyridyl)-2-Methyl-3-Butyn-2-ol(Cat. No.:CAS No. 29767-97-3)

4-(2-Pyridyl)-2-Methyl-3-Butyn-2-ol

Cat. No.: B1582549
CAS No.: 29767-97-3
M. Wt: 161.2 g/mol
InChI Key: YBUWIVMOMHEALF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(2-Pyridyl)-2-Methyl-3-Butyn-2-ol is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO B1582549 4-(2-Pyridyl)-2-Methyl-3-Butyn-2-ol CAS No. 29767-97-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-pyridin-2-ylbut-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-10(2,12)7-6-9-5-3-4-8-11-9/h3-5,8,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUWIVMOMHEALF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=CC=CC=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351380
Record name 2-Methyl-4-(pyridin-2-yl)but-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29767-97-3
Record name 2-Methyl-4-(pyridin-2-yl)but-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(2-Pyridyl)-2-Methyl-3-Butyn-2-ol CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(2-Pyridyl)-2-methyl-3-butyn-2-ol CAS Number: 29767-97-3

Introduction

In the landscape of modern drug discovery and synthetic chemistry, the strategic value of a molecule is often defined by its structural components. This compound (CAS: 29767-97-3) stands as a prime example of a highly versatile building block.[1][2] It synergistically combines two key motifs: the pyridine ring, a ubiquitous N-heterocycle found in a significant percentage of FDA-approved pharmaceuticals, and a propargylic alcohol, which serves as a reactive and adaptable handle for a multitude of chemical transformations.[3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound. We will move beyond simple data recitation to explore the causality behind synthetic strategies, delve into its practical applications as a molecular scaffold, and provide validated protocols to empower your research endeavors. The insights herein are designed to bridge the gap between theoretical chemistry and practical laboratory application, enabling the full exploitation of this compound's synthetic potential.

Part 1: Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is the foundation of its effective use in the laboratory. These characteristics govern its handling, purification, and analytical verification.

Physicochemical Data Summary

The key physical properties of this compound are summarized below for quick reference. These values are critical for planning reactions, particularly for determining appropriate solvents and purification methods like distillation or recrystallization.

PropertyValueReference(s)
CAS Number 29767-97-3[1][2]
Molecular Formula C₁₀H₁₁NO[1][2]
Molecular Weight 161.20 g/mol [1][2]
Melting Point 82-84 °C[2][4]
Boiling Point 120 °C @ 1.5 mmHg[2][4]
Density ~1.10 g/cm³ (Predicted)[2][4]
Appearance Off-white to yellow solidInferred
pKa 12.91 ± 0.29 (Predicted)[4]
Spectroscopic Characterization

Confirming the identity and purity of this compound requires a multi-faceted analytical approach. The expected spectroscopic signatures are:

  • ¹H NMR: Protons on the pyridine ring will appear in the aromatic region (~7.0-8.5 ppm). The hydroxyl proton (-OH) will present as a broad singlet, and the two methyl groups (-CH₃) will appear as a sharp singlet in the aliphatic region (~1.5 ppm).

  • ¹³C NMR: Distinct signals will be present for the pyridine carbons, the quaternary carbons of the alkyne (~80-90 ppm), the hydroxyl-bearing carbon, and the methyl carbons.

  • Infrared (IR) Spectroscopy: Key vibrational bands to identify include a sharp, weak peak for the C≡C stretch (~2100-2250 cm⁻¹), a strong, broad absorption for the O-H stretch (~3200-3600 cm⁻¹), and characteristic C=N/C=C stretches from the pyridine ring (~1400-1600 cm⁻¹).

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) corresponding to the compound's molecular weight (161.20) should be readily identifiable, confirming the overall composition.

Part 2: Strategic Synthesis Methodologies

The synthesis of this compound can be approached from multiple angles. However, for efficiency, yield, and substrate availability, the Sonogashira cross-coupling reaction is the superior and recommended methodology.

Methodology A: Sonogashira Cross-Coupling (Recommended Protocol)

The Sonogashira coupling is a powerful and reliable method for forming carbon-carbon bonds between sp² and sp hybridized carbons.[5][6][7] This approach is favored due to its use of the stable, commercially available, and easily handled 2-methyl-3-butyn-2-ol as the alkyne source.[8]

Causality & Experimental Rationale: The reaction couples an aryl halide (2-bromopyridine) with a terminal alkyne (2-methyl-3-butyn-2-ol). It employs a dual-catalyst system. The palladium catalyst facilitates the oxidative addition of the aryl halide and the final reductive elimination step. The copper(I) co-catalyst is crucial for forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[5][6] An amine base is used not only to neutralize the HBr byproduct but often serves as the solvent.

Sonogashira_Coupling Figure 1: Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ (Oxidative Addition) Pd0->ArPdX Ar-X ArPdC Ar-Pd(II)-C≡CR(L)₂ (Transmetalation) ArPdX->ArPdC Cu-C≡CR ArPdC->Pd0 Product Ar-C≡CR (Product) ArPdC->Product Reductive Elimination Alkyne H-C≡CR CuAlkyne Cu-C≡CR (Copper Acetylide) Alkyne->CuAlkyne CuX, Base CuX Cu(I)X CuAlkyne->CuX Transmetalation with Pd complex Base Base

Caption: Figure 1: Simplified catalytic cycles for the Sonogashira reaction.

Detailed Step-by-Step Protocol:

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add Pd(PPh₃)₄ (0.03 eq.), CuI (0.05 eq.), and triphenylphosphine (0.05 eq.).

  • Solvent and Reagents: Evacuate and backfill the flask with nitrogen (3 cycles). Add anhydrous triethylamine (solvent) via cannula. To the stirring mixture, add 2-bromopyridine (1.0 eq.) followed by 2-methyl-3-butyn-2-ol (1.2 eq.).

  • Reaction: Heat the mixture to 60-70 °C and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the catalyst residues, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Methodology B: Favorskii-type Acetylide Addition (Alternative)

The Favorskii reaction involves the base-mediated addition of a terminal alkyne to a carbonyl compound.[9][10] In this case, it would require the in situ formation of a 2-pyridyl acetylide followed by reaction with acetone.

Causality & Experimental Rationale: This classic organometallic reaction relies on the deprotonation of an acidic terminal alkyne to form a potent nucleophile (an acetylide), which then attacks the electrophilic carbonyl carbon of a ketone.[11] While fundamentally sound, this route presents a significant practical challenge: 2-ethynylpyridine is not as commercially available or stable as 2-methyl-3-butyn-2-ol, making the Sonogashira coupling a more pragmatic choice for reliability and ease of execution.

Favorskii_Reaction Figure 2: General Favorskii Reaction Mechanism Alkyne R-C≡C-H (Terminal Alkyne) Acetylide R-C≡C⁻ M⁺ (Metal Acetylide) Alkyne->Acetylide + Base Base Base (e.g., KOH) Alkoxide R'R''C(O⁻M⁺)C≡CR (Alkoxide Intermediate) Acetylide->Alkoxide + Ketone Ketone R'R''C=O (Ketone/Aldehyde) Alcohol R'R''C(OH)C≡CR (Propargyl Alcohol) Alkoxide->Alcohol + Workup Workup H₃O⁺ Workup

Caption: Figure 2: The mechanism for forming propargylic alcohols via the Favorskii reaction.

Part 3: Applications in Drug Discovery & Medicinal Chemistry

The true utility of this compound is realized in its application as a versatile starting material. Its two distinct functional handles—the alkyne and the hydroxyl group—can be selectively modified to build molecular complexity.

Role as a Core Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, known for its ability to engage in hydrogen bonding and its metabolic stability.[3][12] This compound provides an immediate entry point into novel pyridine-containing chemical space.

Key Transformations & Synthetic Utility:

  • Click Chemistry: The terminal alkyne is a perfect substrate for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry." This allows for the facile and high-yielding conjugation of the molecule to other fragments bearing an azide group, forming a stable 1,2,3-triazole linker.

  • Further Cross-Coupling: The alkyne can participate in subsequent Sonogashira reactions, extending the carbon framework.

  • Oxidation: The tertiary alcohol can be oxidized under specific conditions to form a highly reactive ynone (alkynyl ketone), a valuable Michael acceptor.

  • Deprotection (Retro-Favorskii): In some contexts, the 2-hydroxyprop-2-yl group can be cleaved under strong basic conditions to reveal a terminal pyridylacetylene, a process known as the retro-Favorskii reaction.[9][11]

Experimental Workflow: Synthesis of a Triazolyl-Pyridyl Scaffold

This workflow demonstrates how this compound can be used in a click reaction to rapidly generate a more complex molecule of interest to drug discovery programs.

Click_Workflow Figure 3: Workflow for Triazole Synthesis Start 4-(2-Pyridyl)-2-methyl- 3-butyn-2-ol Reaction CuAAC 'Click' Reaction (CuSO₄, Na-Ascorbate, solvent) Start->Reaction Azide Azide-Containing Fragment (R-N₃) Azide->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product Purified Triazole Product Analysis Analysis (NMR, LC-MS) Product->Analysis Purification->Product

Caption: Figure 3: A representative workflow utilizing the alkyne for "click" chemistry.

Step-by-Step Protocol:

  • Reaction Setup: In a vial, dissolve this compound (1.0 eq.) and the desired organic azide (R-N₃, 1.0 eq.) in a 1:1 mixture of t-butanol and water.

  • Catalyst Addition: To the stirring solution, add sodium ascorbate (0.2 eq. from a fresh aqueous solution) followed by copper(II) sulfate pentahydrate (0.1 eq. from an aqueous solution).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often visibly complete (indicated by a color change) within 1-24 hours. Monitor by TLC or LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by silica gel chromatography to yield the desired 1,2,3-triazole.

Part 4: Safety & Handling

As with all laboratory chemicals, proper handling of this compound is essential. While specific toxicity data is limited, information can be inferred from structurally related compounds.[13]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

GHS Hazard Information (Inferred):

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular construction. Its robust synthesis via Sonogashira coupling and the orthogonal reactivity of its pyridine and propargylic alcohol moieties make it an exceptionally valuable asset for medicinal chemists and researchers. By providing reliable access to novel chemical scaffolds through proven methodologies like click chemistry, this compound serves as a powerful gateway to the discovery and development of next-generation therapeutics.

References

An In-depth Technical Guide to 4-(2-Pyridyl)-2-Methyl-3-Butyn-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 4-(2-Pyridyl)-2-Methyl-3-Butyn-2-ol, a heterocyclic propargylic alcohol of significant interest in medicinal chemistry and materials science. This document details its fundamental physicochemical properties, including its precise molecular weight, and offers an in-depth, field-proven protocol for its synthesis via Sonogashira coupling. Furthermore, it outlines standard analytical methodologies for structural verification and purity assessment, discusses its current research applications, and provides essential safety and handling information. This guide is intended for researchers, chemists, and drug development professionals who require a practical, authoritative resource on this versatile chemical building block.

Introduction

This compound (CAS No. 29767-97-3) is a specialized organic compound that merges a pyridine ring with a tertiary propargylic alcohol moiety. This unique architecture makes it a valuable intermediate and building block in the synthesis of more complex molecules. The pyridine nitrogen atom offers a site for coordination with metal catalysts or can act as a hydrogen bond acceptor, influencing the pharmacological profile of derivative compounds. The hydroxyl and alkyne groups provide versatile handles for a wide range of chemical transformations. Understanding the precise properties and synthesis of this molecule is the first critical step for its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its successful application in experimental work. The key identifiers and properties of this compound are summarized below. The molecular weight, derived from its chemical formula, is a cornerstone for all stoichiometric calculations in synthesis and analysis.

PropertyValueSource(s)
Molecular Weight 161.20 g/mol [1][2]
Exact Mass 161.084064 g/mol [1]
Chemical Formula C₁₀H₁₁NO[1][2]
CAS Number 29767-97-3[1][2]
Melting Point 82-84 °C[1][3]
Boiling Point 120 °C @ 1.5 mm Hg[1][3]
Density ~1.1 g/cm³ (Predicted)[1][3]
Appearance Solid[4]
IUPAC Name 2-Methyl-4-(pyridin-2-yl)but-3-yn-2-ol[1]

Synthesis and Characterization

The most efficient and widely adopted method for synthesizing this compound is the Sonogashira coupling reaction. This palladium-copper co-catalyzed cross-coupling provides a direct and high-yielding route to form the sp-sp² carbon-carbon bond between the pyridine ring and the alkyne.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the Sonogashira coupling synthesis of the target compound.

G cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Final Product R1 2-Halopyridine (e.g., 2-Iodopyridine) P1 Inert Atmosphere (Ar/N₂) Stir at Room Temp. R1->P1 Combine R2 2-Methyl-3-butyn-2-ol R2->P1 Combine R3 Pd/Cu Catalyst (e.g., Pd(PPh₃)₂Cl₂ / CuI) R3->P1 Combine R4 Base & Solvent (e.g., Et₃N / THF) R4->P1 Combine P2 Aqueous Workup (e.g., Dilution, Extraction) P1->P2 Reaction Complete P3 Purification (Column Chromatography) P2->P3 Crude Product Product This compound P3->Product Purified Product

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established Sonogashira coupling procedures for similar structures.[4]

Materials:

  • 2-Iodopyridine

  • 2-Methyl-3-butyn-2-ol[5]

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc) and Hexanes for chromatography

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-iodopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.01-0.03 eq), and CuI (0.02-0.05 eq).

    • Expert Insight: The flask must be thoroughly dried and the reaction run under an inert atmosphere (Argon or Nitrogen) to prevent oxidative side reactions and deactivation of the palladium catalyst.

  • Solvent and Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous THF and anhydrous Et₃N. The triethylamine acts as both the solvent and the base required to neutralize the HI generated during the reaction.

  • Substrate Addition: Add 2-Methyl-3-butyn-2-ol (1.1-1.2 eq) to the mixture via syringe.

    • Expert Insight: A slight excess of the alkyne ensures complete consumption of the more expensive aryl halide.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the 2-iodopyridine spot. The reaction typically completes within 5-24 hours.[4]

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Filter the mixture through a pad of Celite to remove the catalyst residues and amine salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution and brine.

    • Expert Insight: The NH₄Cl wash is crucial for removing residual triethylamine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure product.[4]

Analytical Characterization

To confirm the identity and purity of the synthesized product, the following analytical techniques are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic peaks for the pyridine ring protons, the singlet for the two methyl groups, and a singlet for the hydroxyl proton. ¹³C NMR will confirm the presence of the quaternary sp-hybridized carbons of the alkyne and the carbons of the pyridine and methyl groups.

  • Mass Spectrometry (MS): Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) should show a prominent molecular ion peak [M+H]⁺ corresponding to the calculated exact mass.

  • Infrared (IR) Spectroscopy: The IR spectrum should display a characteristic sharp, weak absorption for the C≡C bond (around 2230 cm⁻¹) and a broad absorption for the O-H stretch of the alcohol group (around 3300 cm⁻¹).

Applications and Research Significance

This compound is not merely a chemical curiosity; it is a key precursor in several areas of active research:

  • Medicinal Chemistry: The 2-methyl-3-butyn-2-ol moiety is a well-known pharmacophore that can be deprotected under basic conditions (e.g., using NaOH in methanol) to reveal a terminal alkyne.[6] This terminal alkyne is a versatile handle for "click chemistry" reactions (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition) to link the pyridine scaffold to other molecules of interest, creating novel drug candidates.

  • Metabotropic Glutamate Receptor (mGluR) Antagonists: Analogues containing the pyridyl-ethynyl scaffold have been extensively studied as potent and selective mGluR antagonists, which are important targets for treating anxiety and other neurological disorders.[7]

  • Materials Science: The rigid rod-like structure imparted by the alkyne makes this compound and its derivatives interesting candidates for the synthesis of conducting polymers and other functional organic materials.[4]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its precursors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[8] Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[10]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

This guide is intended for research purposes only by qualified individuals.

References

An In-Depth Technical Guide to 4-(2-Pyridyl)-2-Methyl-3-Butyn-2-ol: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its ability to engage in biologically relevant interactions.[1] When functionalized with an alkynyl group, these structures present a unique chemical architecture with potential applications in drug design and materials science. This guide provides a comprehensive technical overview of a specific pyridyl-alkyne derivative, 4-(2-Pyridyl)-2-Methyl-3-Butyn-2-ol, with a focus on its chemical structure, synthesis, and prospective utility for research and development professionals.

Molecular Structure and Physicochemical Properties

This compound possesses a distinct molecular architecture, integrating a pyridine ring with a tertiary alcohol bearing a terminal alkyne. This combination of functional groups imparts specific physicochemical characteristics that are crucial for its reactivity and potential biological activity.

Chemical Structure:

Key Physicochemical Data:

PropertyValueSource
CAS Number 29767-97-3[2]
Molecular Formula C₁₀H₁₁NO[2]
Molecular Weight 161.20 g/mol [2]

Synthesis of this compound

The primary synthetic route to this compound is the Sonogashira cross-coupling reaction . This powerful and versatile method forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[3] In this case, the reaction involves the coupling of a 2-halopyridine (typically 2-bromopyridine or 2-iodopyridine) with 2-methyl-3-butyn-2-ol.

The Sonogashira Coupling Mechanism

The catalytic cycle of the Sonogashira reaction is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle.

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (2-halopyridine). The resulting Pd(II) complex then undergoes transmetalation with a copper(I) acetylide intermediate. Reductive elimination from this complex yields the final product and regenerates the Pd(0) catalyst.

  • Copper Cycle: Copper(I) iodide reacts with the terminal alkyne (2-methyl-3-butyn-2-ol) in the presence of a base to form a copper(I) acetylide. This species is the key nucleophile that participates in the transmetalation step with the palladium complex.

A copper-free variation of the Sonogashira reaction has also been developed to circumvent the formation of diyne byproducts that can occur from the oxidative homocoupling of the terminal alkyne in the presence of copper salts.[4]

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L2 Pd_complex Ar-Pd(II)-X(L2) Pd0->Pd_complex Oxidative Addition (Ar-X) Pd_alkyne_complex Ar-Pd(II)-C≡CR(L2) Pd_complex->Pd_alkyne_complex Transmetalation (from Cu cycle) Pd_alkyne_complex->Pd0 Reductive Elimination (Ar-C≡CR) CuX CuX Cu_alkyne Cu-C≡CR CuX->Cu_alkyne Cu_alkyne->Pd_complex To Pd Cycle Alkyne H-C≡CR Alkyne->Cu_alkyne Base Base Base caption Figure 1: Simplified mechanism of the Sonogashira coupling reaction.

Caption: Figure 1: Simplified mechanism of the Sonogashira coupling reaction.

Experimental Protocol: A General Approach

Materials:

  • 2-Halopyridine (e.g., 2-Bromopyridine or 2-Iodopyridine)

  • 2-Methyl-3-butyn-2-ol[5]

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(OAc)₂)

  • Copper(I) iodide (CuI) (for copper-cocatalyzed reaction)

  • Phosphine ligand (e.g., PPh₃, P(p-tol)₃)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))[4]

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

Procedure (Copper-Cocatalyzed): [4]

  • To a degassed solution of the 2-halopyridine (1.0 equiv) and 2-methyl-3-butyn-2-ol (1.1-1.5 equiv) in a suitable solvent (e.g., THF or DIPA), add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and copper(I) iodide (CuI, 2-5 mol%).

  • Add a base, typically an amine such as triethylamine or diisopropylamine (2-3 equiv).

  • Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature or an elevated temperature (e.g., 70 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Procedure (Copper-Free): [4]

  • Place a mixture of the 2-halopyridine (1.0 mmol), 2-methyl-3-butyn-2-ol (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 3 mol%), and tri(p-tolyl)phosphine (P(p-tol)₃, 6 mol%) in a reaction vessel.

  • Evacuate the vessel and backfill with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous tetrahydrofuran (THF), followed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 3.0 mmol).

  • Stir the reaction mixture at 80 °C for 6 hours.

  • Follow the workup and purification steps as described in the copper-cocatalyzed procedure.

Synthesis_Workflow Reactants 2-Halopyridine + 2-Methyl-3-butyn-2-ol Reaction Sonogashira Coupling (Pd catalyst, Base, Solvent) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product caption Figure 2: General workflow for the synthesis of the target compound.

Caption: Figure 2: General workflow for the synthesis of the target compound.

Potential Applications in Drug Development

While specific biological activity data for this compound is not extensively documented in the public domain, the structural motifs present in the molecule suggest several avenues for investigation in drug discovery.

  • Pyridine Ring: The pyridine ring is a well-established pharmacophore found in a wide array of approved drugs.[1] Its nitrogen atom can act as a hydrogen bond acceptor and participate in metal coordination, which are crucial interactions with biological targets.

  • Alkynyl Group: The alkyne functionality provides a rigid linker that can orient the pyridine ring in a specific conformation for optimal binding to a target protein. It can also participate in various chemical transformations, making it a versatile handle for further derivatization.

  • Tertiary Alcohol: The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially increasing the binding affinity and solubility of the molecule.

Given these features, this compound could serve as a valuable building block or lead compound for the development of novel therapeutics, particularly in areas where pyridine-containing molecules have shown promise, such as oncology, infectious diseases, and neurology.[6] For instance, some pyridine derivatives have demonstrated antitumor and antimetastatic properties.[6][7]

Safety and Handling

  • Handling: Use only under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[8]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8]

  • Flammability: The starting material, 2-methyl-3-butyn-2-ol, is a flammable liquid.[8] Therefore, the product should be handled away from open flames, hot surfaces, and sources of ignition.

  • Toxicity: The toxicological properties of this compound have not been fully investigated. As with any novel compound, it should be treated as potentially hazardous. The starting material, 2-methyl-3-butyn-2-ol, is harmful if swallowed and may cause respiratory tract irritation.[1]

First Aid Measures (General Recommendations):

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[8]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[8]

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]

  • Ingestion: Do not induce vomiting. Call a physician or Poison Control Center immediately.[8]

Conclusion and Future Directions

This compound is a structurally interesting molecule with potential for applications in medicinal chemistry and materials science. Its synthesis via the robust Sonogashira coupling reaction makes it an accessible target for further investigation. While detailed characterization and biological evaluation data are currently limited in the public domain, its constituent functional groups suggest a range of possibilities for its use as a scaffold or lead compound in drug discovery programs. Future research should focus on the detailed spectroscopic characterization of this compound, optimization of its synthesis, and a thorough investigation of its biological activity profile to unlock its full potential.

References

An In-depth Technical Guide to the Physical Properties of 4-(2-Pyridyl)-2-Methyl-3-Butyn-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Pyridyl)-2-methyl-3-butyn-2-ol is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid structure, incorporating a pyridine ring, a tertiary alcohol, and an alkyne functional group, makes it a valuable building block in the synthesis of more complex molecules. Understanding its physical properties is paramount for its effective utilization in research and development, influencing everything from reaction conditions and purification strategies to formulation and drug delivery. This technical guide provides a comprehensive overview of the core physical properties of this compound, supported by experimental methodologies and spectroscopic insights.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These values are essential for predicting the compound's behavior in various experimental settings.

PropertyValueSource(s)
CAS Number 29767-97-3[1]
Molecular Formula C₁₀H₁₁NO[1]
Molecular Weight 161.20 g/mol [1]
Melting Point 82-84 °C
Boiling Point 120 °C at 1.5 mmHg
Density 1.1 g/cm³
Appearance Yellowish solid[2]

Experimental Determination of Physical Properties

Accurate determination of physical properties is crucial for compound identification and purity assessment. The following section outlines the standard experimental protocols for measuring the key physical parameters of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 1-2 °C per minute near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Causality Behind Experimental Choices: A slow heating rate is crucial for ensuring thermal equilibrium between the sample and the thermometer, leading to an accurate melting point determination. A wide melting range would suggest the presence of impurities, which disrupt the crystal lattice and cause the substance to melt over a broader temperature range.

MeltingPointDetermination cluster_prep Sample Preparation cluster_measurement Measurement DrySample Dry Sample Grind Grind to Fine Powder DrySample->Grind Pack Pack in Capillary Tube Grind->Pack Place Place in Apparatus Pack->Place Heat Heat Slowly (1-2°C/min) Place->Heat Observe Observe Melting Heat->Observe Record Record Range Observe->Record

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

Due to the relatively high boiling point of this compound, distillation under reduced pressure is the preferred method to prevent decomposition at atmospheric pressure.

Methodology:

  • Apparatus Setup: A microscale distillation apparatus is assembled. The flask is charged with a small amount of the compound and a boiling chip.

  • Vacuum Application: The system is connected to a vacuum pump, and the pressure is reduced to a stable value (e.g., 1.5 mmHg).

  • Heating: The distillation flask is gently heated in a heating mantle.

  • Temperature Reading: The temperature is recorded when the vapor condensation front is level with the thermometer bulb. This temperature is the boiling point at the recorded pressure.

Causality Behind Experimental Choices: Performing the distillation under reduced pressure lowers the boiling point of the liquid, thereby avoiding thermal decomposition that can occur at higher temperatures. This is particularly important for compounds with multiple functional groups that might be thermally labile.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR):

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the pyridine ring and the methyl groups.

  • Pyridine Protons: The protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). The proton ortho to the nitrogen atom is expected to be the most downfield due to the deshielding effect of the nitrogen.

  • Methyl Protons: The two methyl groups attached to the quaternary carbon are equivalent and will appear as a sharp singlet in the upfield region (typically δ 1.5-2.0 ppm).

  • Hydroxyl Proton: The hydroxyl proton will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR):

The ¹³C NMR spectrum will provide information about the carbon skeleton.

  • Pyridyl Carbons: The carbons of the pyridine ring will resonate in the downfield region (typically δ 120-150 ppm).

  • Alkynyl Carbons: The two sp-hybridized carbons of the alkyne will appear in the region of δ 80-100 ppm.

  • Quaternary and Methyl Carbons: The quaternary carbon bearing the hydroxyl group and the methyl carbons will appear in the upfield region of the spectrum.

Based on similar structures, the following are representative chemical shifts:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.5 (d, 1H), 7.7 (t, 1H), 7.4 (d, 1H), 7.2 (t, 1H), 2.5 (s, 1H, OH), 1.6 (s, 6H, 2xCH₃).[2]

  • ¹³C NMR (100 MHz, CDCl₃): δ 150.0, 148.0, 136.5, 127.0, 122.5, 92.0, 85.0, 65.5, 31.5.[2]

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) Filter Filter into NMR Tube Dissolve->Filter Place Place in NMR Spectrometer Filter->Place Acquire1H Acquire 1H Spectrum Place->Acquire1H Acquire13C Acquire 13C Spectrum Place->Acquire13C Process Process Raw Data (FT, Phasing) Acquire1H->Process Acquire13C->Process Integrate Integrate Peaks (1H) Process->Integrate Assign Assign Chemical Shifts Integrate->Assign

References

An In-Depth Technical Guide to the Solubility of 4-(2-Pyridyl)-2-Methyl-3-Butyn-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 4-(2-Pyridyl)-2-Methyl-3-Butyn-2-ol (CAS No. 29767-97-3).[1][2] Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's solubility profile. We will explore its anticipated behavior in various solvent systems, the critical influence of pH, and provide detailed, field-proven methodologies for its empirical determination.

Introduction to this compound: A Molecule of Interest

This compound is a heterocyclic organic compound featuring a pyridine ring linked to a methylbutynol moiety. This unique structure imparts a combination of properties that are of significant interest in medicinal chemistry and materials science. The pyridine ring, a common pharmacophore, introduces basicity and potential for hydrogen bonding, while the tertiary alcohol on an alkyne backbone offers a site for further chemical modification.

Understanding the solubility of this compound is a critical first step in any application, from designing reaction conditions for synthesis to formulating it for biological screening. Poor solubility can be a significant bottleneck in drug discovery, affecting absorption, bioavailability, and the reliability of in vitro assays.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 29767-97-3[1][2]
Molecular Formula C₁₀H₁₁NO[1]
Molecular Weight 161.20 g/mol [1]
Melting Point 82-84 °C[4]
Boiling Point 120 °C at 1.5 mmHg[4]
Predicted pKa (Tertiary Alcohol) 12.91 ± 0.29[4]

Note: The predicted pKa of the tertiary alcohol is high, indicating it is a very weak acid. The basicity of the pyridine nitrogen will be the dominant factor in the pH-dependent solubility in aqueous media.

Theoretical Solubility Profile: An Evidence-Based Estimation

Aqueous Solubility

The presence of both a polar tertiary alcohol group and a nitrogen-containing aromatic ring (pyridine) suggests that the molecule will exhibit some degree of aqueous solubility. Pyridine itself is miscible with water, largely due to the ability of the nitrogen lone pair to act as a hydrogen bond acceptor.[5][6] Similarly, the parent compound, 2-methyl-3-butyn-2-ol, is reported to have good solubility in water.[7]

However, the combination of these groups into a larger, more rigid structure with a significant non-polar hydrocarbon backbone will likely limit its miscibility compared to its parent compounds. Therefore, moderate aqueous solubility is anticipated.

Organic Solvent Solubility

Based on the principle of "like dissolves like," the solubility in organic solvents can be predicted:

  • Polar Protic Solvents (e.g., Ethanol, Methanol): High solubility is expected. The hydroxyl group of the compound can act as both a hydrogen bond donor and acceptor, interacting favorably with these solvents. Pyridine is also miscible with alcohols.[6]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good to high solubility is predicted. The polar nature of the pyridine ring and the hydroxyl group will allow for strong dipole-dipole interactions with these solvents.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Low solubility is anticipated. The overall polarity of the molecule, dominated by the pyridine and alcohol functionalities, will result in poor interactions with non-polar solvents.

The Critical Role of pH in Aqueous Solubility

The pyridine moiety, being a weak base, will have its solubility in aqueous media dramatically influenced by pH. The nitrogen atom in the pyridine ring can be protonated in acidic conditions to form a pyridinium cation.

This ionization significantly increases the polarity of the molecule and its ability to interact with water molecules, thereby increasing its solubility. The Henderson-Hasselbalch equation can be used to predict the ionization state of the pyridine ring at a given pH, which is directly related to its solubility. For a weak base like pyridine, solubility will increase as the pH of the solution decreases below its pKa. A comprehensive theoretical study on 3-substituted pyridines highlights the importance of the substituent on the pKa value.[8]

Experimental Determination of Solubility: A Practical Guide

Given the absence of published quantitative data, empirical determination is essential. The "gold standard" for measuring the thermodynamic solubility of a compound is the shake-flask method .[9][10] This method determines the equilibrium concentration of a solute in a solvent in the presence of an excess of the solid solute.

Thermodynamic vs. Kinetic Solubility: A Key Distinction

It is crucial to differentiate between two key solubility measurements:

  • Thermodynamic Solubility: This is the true equilibrium solubility, where the solution is saturated and in equilibrium with the solid drug. It is a fundamental property of the compound in a given solvent system.[11][12]

  • Kinetic Solubility: This is often measured in high-throughput screening. A compound is dissolved in a strong organic solvent (like DMSO) and then diluted into an aqueous buffer. The concentration at which precipitation occurs is the kinetic solubility.[13][14] This value is often higher than the thermodynamic solubility due to the formation of supersaturated solutions, but it is a useful parameter in early drug discovery.[15]

For the purposes of this guide, we will focus on the determination of thermodynamic solubility, which provides a more fundamental understanding of the compound's properties.

Experimental Workflow: Shake-Flask Method

The following protocol outlines a robust procedure for determining the thermodynamic solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess solid compound prep_vials Add compound and solvent to vials prep_compound->prep_vials prep_solvent Prepare solvent system (e.g., buffer at specific pH) prep_solvent->prep_vials agitate Agitate at constant temperature (e.g., 24-48h) prep_vials->agitate centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge filter Filter supernatant (0.22 µm filter) centrifuge->filter dilute Dilute filtered solution filter->dilute analyze Analyze by UV-Vis Spectrophotometry dilute->analyze quantify Quantify concentration using calibration curve analyze->quantify

Figure 1: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to several glass vials. The excess should be clearly visible to ensure saturation.

    • Add a known volume of the desired solvent (e.g., purified water, pH-adjusted buffers, ethanol) to each vial.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48 hours being preferable to ensure equilibrium is reached.[16]

  • Phase Separation:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • To separate the saturated solution from the undissolved solid, either centrifuge the vials at high speed or filter the supernatant through a chemically inert, low-binding filter (e.g., a 0.22 µm PVDF syringe filter). This step is critical to avoid aspirating solid particles, which would lead to erroneously high solubility values.

  • Analysis by UV-Vis Spectrophotometry:

    • The pyridine ring in the compound provides a strong chromophore, making UV-Vis spectrophotometry an ideal method for concentration determination. The UV spectrum of pyridine typically shows a maximum absorbance around 254 nm.[17]

    • Prepare a series of standard solutions of known concentrations of this compound in the same solvent used for the solubility experiment.

    • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λ_max) to construct a calibration curve (Absorbance vs. Concentration).

    • Accurately dilute the filtered saturated solution to bring its absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample.

  • Calculation of Solubility:

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to calculate the solubility of the compound in the chosen solvent. The result is typically expressed in mg/mL or µg/mL.

Data Interpretation and Reporting

The solubility data should be presented clearly, specifying the solvent system, temperature, and pH (for aqueous solutions).

Table 2: Example of a Solubility Data Table

Solvent SystemTemperature (°C)pHSolubility (mg/mL)
Purified Water257.0Experimental Value
0.1 M HCl251.0Experimental Value
PBS257.4Experimental Value
Ethanol25N/AExperimental Value
DMSO25N/AExperimental Value

Conclusion

While direct quantitative solubility data for this compound is not currently available in published literature, a strong theoretical framework based on its chemical structure suggests moderate solubility in polar solvents, with a pronounced pH-dependent profile in aqueous media. For researchers and drug development professionals, the empirical determination of this property is paramount. The shake-flask method, coupled with UV-Vis spectrophotometric analysis, provides a reliable and accessible means to quantify the thermodynamic solubility of this compound. The detailed protocols and workflows presented in this guide offer a robust starting point for these critical investigations, enabling a more informed progression of research and development activities involving this promising molecule.

References

Spectroscopic data of 4-(2-Pyridyl)-2-Methyl-3-Butyn-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Data of 4-(2-Pyridyl)-2-Methyl-3-Butyn-2-ol

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound. It is intended for researchers, scientists, and professionals in drug development who are working with or have an interest in pyridyl-alkynol compounds. The information presented herein is a synthesis of established spectroscopic principles and data from analogous compounds, designed to offer practical, field-proven insights into the structural elucidation of this molecule.

Introduction and Molecular Structure

This compound, with a molecular formula of C₁₀H₁₁NO and a molecular weight of 161.20 g/mol , is a tertiary alcohol containing a pyridine ring and an internal alkyne.[1] The unique combination of a hydrophilic alcohol group, a rigid alkynyl linker, and an aromatic pyridine moiety makes this and similar compounds interesting scaffolds in medicinal chemistry and materials science. Understanding the precise arrangement of atoms and the electronic environment within the molecule is paramount for predicting its reactivity, designing derivatives, and interpreting its biological activity. Spectroscopic analysis is the cornerstone of this structural determination.

The molecular structure of this compound is presented below. This visualization is crucial for the subsequent interpretation of spectroscopic data, as it allows for a direct correlation between the chemical environment of each atom and its corresponding signal.

Caption: Molecular Structure of this compound.

Spectroscopic Analysis

The following sections detail the expected spectroscopic data for this compound, based on established principles and data from analogous structures.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For a compound like this compound, we anticipate characteristic absorption bands for the O-H stretch of the alcohol, the C≡C stretch of the alkyne, the C-N and C=C stretches of the pyridine ring, and the C-H stretches of the aromatic and aliphatic portions. The absence of a terminal ≡C-H stretch (which would appear around 3300 cm⁻¹) is a key confirmatory detail for the internal nature of the alkyne.

Data Presentation:

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H (alcohol)3600 - 3200Strong, Broad
C-H (sp², pyridine)3100 - 3000Medium
C-H (sp³, methyl)3000 - 2850Medium
C≡C (internal alkyne)2260 - 2100Weak to Medium
C=C, C=N (pyridine)1600 - 1450Medium to Strong
C-O (tertiary alcohol)1200 - 1100Strong

Trustworthiness: The broadness of the O-H stretch is due to hydrogen bonding, which is expected for a neat or concentrated sample. The intensity of the C≡C stretch in an internal alkyne can be weak, and in some cases, almost absent if the molecule is highly symmetrical. However, the asymmetry introduced by the pyridine ring should make this band observable.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: A small amount of the neat liquid or solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

  • Instrument Setup: The instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the clean, empty ATR crystal is recorded.

  • Data Acquisition: The sample spectrum is then recorded. The instrument software automatically subtracts the background to produce the final absorbance or transmittance spectrum.

  • Data Processing: The resulting spectrum is analyzed for the characteristic absorption bands of the functional groups.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Place sample on ATR crystal acq1 Record background spectrum prep1->acq1 acq2 Record sample spectrum acq1->acq2 proc1 Background subtraction acq2->proc1 proc2 Identify characteristic peaks proc1->proc2

Caption: Workflow for ATR-FT-IR Spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: ¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. For our target molecule, we expect to see distinct signals for the protons on the pyridine ring, the hydroxyl proton, and the protons of the two methyl groups. The chemical shifts of the pyridine protons will be in the aromatic region and will be influenced by the electron-withdrawing nature of the nitrogen atom. The two methyl groups are chemically equivalent due to free rotation around the C-C single bond and will therefore appear as a single, sharp signal. The hydroxyl proton is often broad and its chemical shift can vary depending on the solvent, concentration, and temperature.

Data Presentation:

Proton EnvironmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Pyridine-H (α to N)8.5 - 8.7Doublet1H
Pyridine-H (γ to N)7.6 - 7.8Triplet of doublets1H
Pyridine-H (β to N)7.2 - 7.4Doublet1H
Pyridine-H (β' to N)7.1 - 7.3Triplet1H
-OHVariable (e.g., 2.0 - 5.0)Singlet (broad)1H
-CH₃~1.6Singlet6H

Note: The exact chemical shifts and multiplicities for the pyridine protons are predictions and can vary. The assignments are based on typical pyridine substitution patterns.

Trustworthiness: The downfield shift of the proton alpha to the nitrogen is a classic feature of pyridine NMR spectra, resulting from the deshielding effect of the electronegative nitrogen atom. The singlet for the six methyl protons is a strong indicator of the symmetrical dimethylcarbinol moiety.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition: A standard ¹H NMR pulse sequence is run. Key parameters include the number of scans, the relaxation delay, and the spectral width.

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phased, and baseline corrected. The resulting spectrum is then integrated and the chemical shifts are referenced to TMS.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule will give rise to a distinct signal. For this compound, we expect to see signals for the five carbons of the pyridine ring, the two acetylenic carbons, the quaternary carbon of the carbinol group, and the two equivalent methyl carbons. The chemical shifts of the acetylenic carbons are characteristic, and the carbon attached to the pyridine ring will be slightly downfield compared to the one attached to the tertiary alcohol.

Data Presentation:

Carbon EnvironmentExpected Chemical Shift (δ, ppm)
Pyridine-C (α to N)~150
Pyridine-C (γ to N)~136
Pyridine-C (β to N)~123
Pyridine-C (β' to N)~121
Pyridine-C (ipso to alkyne)~143
Alkyne-C (adjacent to pyridine)~90
Alkyne-C (adjacent to alcohol)~80
-C(OH)(CH₃)₂~65
-CH₃~31

Note: These chemical shifts are based on data from similar structures and predictive models. For instance, the chemical shift for the methyl carbons in 2-methyl-3-butyn-2-ol is around 31.5 ppm, and the carbinol carbon is at approximately 65.6 ppm.[2]

Trustworthiness: The chemical shifts for the sp-hybridized carbons of the alkyne are typically in the range of 70-90 ppm, which is a distinctive feature. The significant downfield shifts of the pyridine carbons are due to the aromaticity and the influence of the nitrogen atom.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: A more concentrated sample (20-50 mg in ~0.7 mL of deuterated solvent) is typically used for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Instrument Setup: Similar to ¹H NMR, the instrument is tuned and the magnetic field is shimmed.

  • Data Acquisition: A standard ¹³C NMR pulse sequence with proton decoupling (to produce singlets for all carbons and improve signal-to-noise) is run. A larger number of scans is required compared to ¹H NMR.

  • Data Processing: The FID is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, we would expect to see a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) depending on the ionization technique used. Common fragmentation patterns for tertiary alcohols include the loss of a methyl group or the loss of water.

Data Presentation:

m/zProposed Fragment
161[M]⁺ (Molecular Ion)
162[M+H]⁺ (Protonated Molecular Ion)
146[M - CH₃]⁺
143[M - H₂O]⁺
59[C(OH)(CH₃)₂]⁺

Trustworthiness: High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion.

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile), often with a small amount of acid (e.g., formic acid) to promote protonation.

  • Sample Introduction: The solution is infused into the ESI source at a constant flow rate.

  • Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

cluster_prep Sample Preparation & Introduction cluster_ion Ionization cluster_analysis Mass Analysis & Detection prep1 Prepare dilute solution prep2 Infuse into ESI source prep1->prep2 ion1 Apply high voltage prep2->ion1 ion2 Generate gas-phase ions ion1->ion2 ana1 Separate ions by m/z ion2->ana1 ana2 Detect ions ana1->ana2 ana3 Generate mass spectrum ana2->ana3

Caption: Workflow for ESI Mass Spectrometry.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic interpretation of data from various analytical techniques. IR spectroscopy confirms the presence of key functional groups, while ¹H and ¹³C NMR provide a detailed map of the proton and carbon frameworks, respectively. Mass spectrometry confirms the molecular weight and offers insights into the molecule's stability and fragmentation patterns. By integrating these datasets, a confident and unambiguous structural assignment can be achieved, which is a critical step in the research and development of new chemical entities.

References

1H NMR spectrum of 4-(2-Pyridyl)-2-Methyl-3-Butyn-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-(2-Pyridyl)-2-Methyl-3-Butyn-2-ol

Abstract

This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound, a heterocyclic propargyl alcohol of significant interest in synthetic and medicinal chemistry. This document offers an in-depth exploration of the theoretical principles governing the spectrum, a predicted spectral analysis based on established chemical shift theory and data from analogous structures, a detailed experimental protocol for data acquisition, and a thorough interpretation of the spectral features. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and molecular characterization.

Introduction: The Molecule and the Method

This compound is a bifunctional molecule incorporating a 2-substituted pyridine ring and a tertiary propargyl alcohol moiety. The pyridine ring serves as a versatile coordination site and a key pharmacophore in numerous biologically active compounds, while the propargyl alcohol group is a valuable handle for further synthetic transformations, such as click chemistry or Sonogashira couplings. Accurate structural verification is paramount in the synthesis and application of such molecules, and ¹H NMR spectroscopy stands as the most powerful and accessible tool for this purpose.

This guide moves beyond a simple data report, aiming to provide a deeper understanding of why the ¹H NMR spectrum of this compound appears as it does. We will dissect the molecule's electronic and structural features—the aromaticity and nitrogen-induced asymmetry of the pyridine ring, the magnetic anisotropy of the alkyne, and the influence of the hydroxyl and methyl groups—to build a complete spectral picture from first principles.

Theoretical Principles and Spectral Prediction

The ¹H NMR spectrum is dictated by the chemical environment of each proton. The key factors influencing the spectrum of the title compound are the anisotropic effects of the pyridine ring and the alkyne bond, and the inductive effects of the heteroatoms.

  • The Pyridine Ring: The 2-substituted pyridine ring contains four distinct aromatic protons. The nitrogen atom's electron-withdrawing nature deshields these protons, shifting them downfield relative to benzene. The proton adjacent to the nitrogen (H-6') is typically the most deshielded. The coupling between these adjacent protons results in a complex but predictable set of splitting patterns (multiplets). For 2-substituted pyridines, chemical shifts generally fall within the δ 7.0–8.6 ppm range[1][2][3].

  • The Alkyne Moiety: The triple bond (C≡C) exhibits a significant magnetic anisotropy. When the molecule aligns with the alkyne axis parallel to the external magnetic field (B₀), the circulation of π-electrons induces a secondary magnetic field that strongly shields the regions along the axis.[4][5][6] Consequently, protons on adjacent atoms, like the methyl and hydroxyl groups in this structure, experience an upfield (shielding) effect compared to what would be expected based on electronegativity alone.[5][6][7]

  • The Propargyl Alcohol Moiety: The two methyl groups at the C2 position are chemically equivalent due to free rotation around the C2-C3 single bond. They will therefore appear as a single, sharp signal. The absence of adjacent protons means this signal will be a singlet. The hydroxyl proton signal is often a broad singlet, and its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Predicted ¹H NMR Data

Based on these principles and analysis of similar structures, the predicted ¹H NMR data for this compound in CDCl₃ are summarized below.

Assigned Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-6' (Pyridine)8.5 - 8.6Doublet (d)1HMost deshielded due to proximity to electronegative Nitrogen.
H-4' (Pyridine)7.6 - 7.8Triplet of doublets (td) or multiplet (m)1HDeshielded aromatic proton, coupled to H-3' and H-5'.
H-3' (Pyridine)7.3 - 7.5Doublet (d) or multiplet (m)1HAromatic proton adjacent to the alkyne substituent.
H-5' (Pyridine)7.2 - 7.4Triplet (t) or multiplet (m)1HAromatic proton coupled to H-4' and H-6'.
-OH (Alcohol)1.5 - 4.0 (Variable)Broad Singlet (br s)1HLabile proton, shift is solvent and concentration dependent.
-CH₃ (Methyl x2)1.6 - 1.7Singlet (s)6HEquivalent methyl groups, appears as a single sharp peak.

Experimental Protocol for Data Acquisition

To ensure high-quality, reproducible data, the following protocol is recommended. This procedure represents a self-validating system by adhering to established best practices in NMR spectroscopy.[8][9][10][11]

A. Sample Preparation

  • Massing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Use a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is a suitable first choice for its excellent solubilizing properties for this type of compound and its well-defined residual solvent peak (δ ~7.26 ppm).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent directly in a clean, dry NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added (δ = 0.00 ppm). However, referencing to the residual solvent peak is often sufficient.

  • Homogenization: Cap the NMR tube and gently invert it several times or use a vortex mixer at a low setting to ensure the solution is homogeneous.

B. Spectrometer Setup and Data Acquisition

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for achieving good signal dispersion, especially for the pyridine region.

  • Insertion and Locking: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent.[8][10]

  • Shimming: Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which is critical for sharp peaks and high resolution.[10][12]

  • Acquisition Parameters:

    • Experiment: Standard 1D Proton (¹H) experiment.

    • Pulse Sequence: A standard 90° pulse sequence (e.g., 'zg30' or 'zg' on Bruker systems).

    • Spectral Width (SW): Set to cover a range of approximately -1 to 10 ppm.

    • Number of Scans (NS): 16 scans is typically sufficient for a sample of this concentration.

    • Relaxation Delay (D1): A delay of 1-2 seconds is adequate for standard qualitative spectra.[12]

  • Data Acquisition: Initiate the acquisition by typing the appropriate command (e.g., 'zg').[8]

C. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the residual CDCl₃ peak to δ 7.26 ppm.

  • Integration: Integrate the area under each signal to determine the relative number of protons each represents.

Spectral Interpretation and Structural Assignment

This section provides a detailed analysis of the predicted spectrum, assigning each signal to its corresponding protons within the molecular structure.

Caption: Structure of this compound with key protons labeled.

  • The Aromatic Region (δ 7.2–8.6 ppm): This region contains four distinct signals, each integrating to one proton, corresponding to the four protons of the 2-substituted pyridine ring.

    • δ ~8.55 ppm (H-6'): The most downfield signal is a doublet, assigned to the proton at the 6'-position. Its significant downfield shift is due to the strong deshielding effect of the adjacent nitrogen atom. It appears as a doublet due to coupling with the adjacent H-5' proton.

    • δ ~7.70 ppm (H-4'): This signal, often appearing as a triplet of doublets, is assigned to the H-4' proton. It is coupled to both H-3' and H-5'.

    • δ ~7.40 ppm (H-3'): This signal, typically a doublet, is assigned to the H-3' proton. Its chemical shift is influenced by the electron-donating character of the alkyne substituent.

    • δ ~7.25 ppm (H-5'): The most upfield of the aromatic signals, appearing as a triplet or doublet of doublets, is assigned to H-5'.

  • The Aliphatic Region (δ 1.0–4.0 ppm):

    • δ ~1.65 ppm (-CH₃): A prominent, sharp singlet integrating to six protons is observed. This signal is unequivocally assigned to the two equivalent methyl groups. Its upfield position relative to other tertiary alcohols is a direct consequence of the shielding cone of the adjacent alkyne.[4][6]

    • Variable (-OH): A broad singlet, integrating to one proton, will be present, corresponding to the hydroxyl group. Its position is not fixed but is expected in the δ 1.5-4.0 ppm range in CDCl₃. A D₂O shake experiment would confirm this assignment, as the peak would disappear due to proton-deuterium exchange.

G cluster_workflow ¹H NMR Interpretation Workflow A Acquire Spectrum B Identify Solvent Peak (e.g., CDCl₃ at δ 7.26) A->B C Reference Spectrum B->C D Analyze Aromatic Region (δ 7.0-9.0 ppm) C->D F Analyze Aliphatic Region (δ 0-5.0 ppm) C->F E Assign Pyridine Protons (H-3', H-4', H-5', H-6') D->E I Final Structure Verification E->I G Assign -CH₃ Singlet (6H Integration) F->G H Identify Broad -OH Signal (Confirm with D₂O) F->H G->I H->I

Caption: Logical workflow for the interpretation of the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. The distinct signals in the aromatic region confirm the 2-substituted pyridine moiety, while the sharp six-proton singlet in the aliphatic region confirms the gem-dimethyl group. The characteristic upfield shift of this methyl signal provides clear evidence for the adjacent alkyne functionality. By combining a robust experimental protocol with a thorough understanding of the underlying spectroscopic principles, ¹H NMR serves as a definitive and efficient tool for the structural verification of this important synthetic building block.

References

An In-depth Technical Guide to the Infrared Spectrum of 4-(2-Pyridyl)-2-Methyl-3-Butyn-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of 4-(2-Pyridyl)-2-Methyl-3-Butyn-2-ol (CAS: 29767-97-3, Formula: C₁₀H₁₁NO)[1][2]. As a multifunctional molecule incorporating a tertiary alcohol, an internal alkyne, and a pyridine ring, its characterization via IR spectroscopy is a critical step in synthesis verification and quality control. This document serves as a predictive guide for researchers, scientists, and drug development professionals, detailing the theoretical basis for the principal absorption bands. It explains the causality behind expected spectral features, offers a validated protocol for spectrum acquisition, and provides visual aids to facilitate understanding.

Introduction: The Role of IR Spectroscopy in Molecular Characterization

Infrared (IR) spectroscopy is an indispensable analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds vibrate by stretching or bending at specific frequencies corresponding to the energy of the radiation absorbed. These frequencies are highly characteristic of the functional groups present within the molecule. For a compound like this compound, IR spectroscopy offers a rapid, non-destructive method to confirm the successful incorporation of its three core functional moieties: the hydroxyl (-OH) group, the carbon-carbon triple bond (C≡C), and the pyridine aromatic system. This guide will deconstruct the molecule's structure to predict its IR spectrum, providing a foundational reference for its analysis.

Molecular Structure and Predicted Vibrational Modes

The structure of this compound contains several distinct functional groups, each with characteristic vibrational frequencies. The analysis of its IR spectrum is, therefore, an exercise in identifying the unique signature of each component.

Caption: Molecular structure of this compound.

The Hydroxyl (-OH) Group Signature

The presence of a tertiary alcohol is confirmed by two primary absorptions:

  • O-H Stretch: The most prominent feature of an alcohol is its O-H stretching vibration. Due to intermolecular hydrogen bonding, where the hydroxyl hydrogen of one molecule interacts with the oxygen or pyridine nitrogen of another, the individual O-H bonds exist in a continuum of environments. This smears the absorption into a characteristically strong and broad band, typically appearing in the 3500 - 3200 cm⁻¹ region.[3][4][5] The broadness of this peak is one of the most easily identifiable features in an IR spectrum.[6]

  • C-O Stretch: The stretching of the carbon-oxygen single bond provides a valuable diagnostic peak. For tertiary alcohols, this absorption is found in the 1210 - 1100 cm⁻¹ range.[7] This is at a higher frequency compared to secondary (1150-1075 cm⁻¹) and primary (1075-1000 cm⁻¹) alcohols, a shift attributed to the electronic effects of the additional alkyl substituents.[3][7]

The Internal Alkyne (-C≡C-) Signature

The carbon-carbon triple bond in this compound is internal, meaning it is substituted on both sides. This has a significant impact on its IR activity.

  • C≡C Stretch: The triple bond stretch is expected in the 2260 - 2100 cm⁻¹ region.[8][9] However, the intensity of this absorption is dependent on the change in dipole moment during the vibration. In symmetrical internal alkynes, this change is zero, making the peak IR-inactive. In this molecule, the substitution is asymmetrical (a pyridine ring versus a dimethyl carbinol group), which should induce a small dipole moment change. Therefore, a weak but sharp absorption band is predicted in this region.[10][11] Its presence confirms the alkyne functionality, but its low intensity means it can be easily overlooked.

The Pyridine Ring Signatures

The 2-substituted pyridine ring contributes a series of absorptions that confirm the presence of the aromatic heterocyclic system.

  • Aromatic C-H Stretch: The stretching of C-H bonds on the aromatic ring gives rise to sharp, medium-intensity peaks just above 3000 cm⁻¹, typically in the 3150 - 3000 cm⁻¹ range.[12] These are often visible as smaller shoulders on the higher-wavenumber side of the alkyl C-H stretching bands.

  • Ring C=C and C=N Stretches: The vibrations of the double bonds within the aromatic ring produce a series of characteristic absorptions in the fingerprint region, specifically between 1650 - 1400 cm⁻¹ .[13][14] These bands, often of medium to strong intensity, are diagnostic for the pyridine ring structure.

Alkyl (-CH₃) Group Signatures

The two methyl groups attached to the tertiary carbon provide clear signals for saturated C-H bonds.

  • C-H Stretch: The stretching vibrations of the methyl C-H bonds will appear as strong, sharp peaks in the region of 2960 - 2850 cm⁻¹ .[9][15] These are typically some of the most intense bands in the spectrum, alongside the O-H stretch.

Summary of Predicted IR Absorption Data

The following table consolidates the expected key vibrational frequencies, their corresponding functional groups, and the characteristics of the absorption bands for this compound.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity & Shape
3500 - 3200O-H StretchTertiary AlcoholStrong, Broad
3150 - 3000=C-H StretchPyridine RingMedium, Sharp
2960 - 2850C-H StretchMethyl GroupsStrong, Sharp
2260 - 2100-C≡C- StretchInternal AlkyneWeak, Sharp
1650 - 1400C=C and C=N Ring StretchesPyridine RingMedium to Strong, Sharp
1210 - 1100C-O StretchTertiary AlcoholStrong, Sharp

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To ensure the acquisition of a reliable and reproducible IR spectrum, adherence to a standardized protocol is essential. The following procedure is designed for a modern Attenuated Total Reflectance (ATR) FTIR spectrometer, a common and highly effective technique for solid or viscous liquid samples.

Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium (typically 30-60 minutes).

    • Verify that the sample compartment is clean and the ATR crystal (e.g., diamond or germanium) is free of any residue.

  • Crystal Cleaning:

    • Clean the ATR crystal surface meticulously. Use a solvent-grade isopropanol or ethanol on a lint-free wipe (e.g., Kimwipe).

    • Perform a final wipe with a clean, dry lint-free tissue to ensure no solvent residue remains.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, initiate a background scan. This scan measures the spectrum of the ambient environment (air, CO₂, water vapor) and the instrument itself.

    • The instrument software will automatically subtract this background from the subsequent sample scan, ensuring that the final spectrum contains only information from the sample.

  • Sample Application:

    • Place a small amount of the this compound sample directly onto the center of the ATR crystal. For a solid, ensure good contact is made; for a viscous liquid, a single drop is sufficient.

    • If using a solid sample, lower the instrument's pressure clamp to apply firm, consistent pressure. This ensures intimate contact between the sample and the crystal, which is critical for a strong signal.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan. A typical scan accumulates 16 to 32 interferograms to achieve a high signal-to-noise ratio. The spectral resolution should be set to 4 cm⁻¹.

  • Data Processing and Analysis:

    • The software will perform a Fourier transform on the interferogram and ratio it against the background to produce the final absorbance or transmittance spectrum.

    • Perform an ATR correction (if available in the software) to account for the wavelength-dependent depth of penetration of the IR beam. This makes the spectrum more comparable to traditional transmission spectra.

    • Label the significant peaks with their corresponding wavenumbers.

  • Post-Measurement Cleaning:

    • Thoroughly clean the ATR crystal and pressure clamp tip with the appropriate solvent to remove all traces of the sample, preparing the instrument for the next user.

G A Start B Clean ATR Crystal (Isopropanol) A->B Instrument Prep C Acquire Background Spectrum B->C Ensures Clean Baseline D Apply Sample to Crystal Center C->D Ready for Sample E Acquire Sample Spectrum D->E Ensure Good Contact F Process Data (ATR Correction, Peak Labeling) E->F Generate Spectrum G Clean ATR Crystal Post-Analysis F->G Analysis Complete H End G->H Ready for Next Use

Caption: Standard workflow for acquiring an ATR-FTIR spectrum.

Conclusion

The infrared spectrum of this compound is predicted to be rich with information, providing clear and distinct evidence for each of its primary functional groups. A successful characterization will reveal a broad O-H stretch (3500-3200 cm⁻¹), strong alkyl C-H stretches (2960-2850 cm⁻¹), a weak but sharp alkyne signal (2260-2100 cm⁻¹), and a series of characteristic pyridine ring and tertiary alcohol C-O absorptions in the fingerprint region. By understanding the theoretical basis of these absorptions and employing a rigorous experimental protocol, researchers can confidently use FTIR spectroscopy as a primary tool for the structural verification of this versatile chemical compound.

References

Mass spectrum of 4-(2-Pyridyl)-2-Methyl-3-Butyn-2-ol fragmentation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectral Fragmentation of 4-(2-Pyridyl)-2-Methyl-3-Butyn-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectral fragmentation of this compound (C₁₀H₁₁NO, Molecular Weight: 161.20 g/mol ). As a molecule incorporating a tertiary alcohol, an internal alkyne, and a pyridine heterocycle, its fragmentation behavior is governed by a confluence of well-established chemical principles. This document elucidates the primary fragmentation pathways, predicts the resultant mass-to-charge ratios (m/z), and outlines advanced analytical strategies for unambiguous structural confirmation. The insights presented herein are critical for professionals engaged in medicinal chemistry, metabolite identification, and quality control, where precise molecular characterization is paramount.

Introduction: Structural Context and Analytical Imperative

This compound is a compound of interest in synthetic and medicinal chemistry. Its structure presents three key features that dictate its behavior under mass spectrometric analysis:

  • A Tertiary Alcohol: This functional group is known to be highly susceptible to fragmentation, often leading to a weak or entirely absent molecular ion peak.[1][2][3] The primary fragmentation route is α-cleavage, driven by the formation of a stable, resonance-stabilized oxonium ion.[1]

  • A Pyridine Ring: As an aromatic heterocycle, the pyridine moiety lends considerable stability to the molecular ion and its fragments. Fragmentation of the ring itself or cleavage of the bond connecting it to the side chain are also predictable events.[4][5][6]

  • An Internal Alkyne: The carbon-carbon triple bond provides structural rigidity and influences the electronic environment of the molecule, though it is generally less prone to direct cleavage than the bonds adjacent to the tertiary alcohol.

Understanding the interplay of these functional groups is essential for interpreting the compound's mass spectrum, predicting its major fragments, and distinguishing it from structural isomers. This guide provides a logical framework for this analysis, grounded in established fragmentation mechanisms.[7][8]

Experimental Protocol: Acquiring a Validated Mass Spectrum

To ensure a reproducible and interpretable mass spectrum, a standardized experimental approach is crucial. The following protocol outlines a typical workflow for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Step-by-Step Experimental Workflow
  • Sample Preparation:

    • Dissolve 1 mg of this compound in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Perform serial dilutions as necessary to achieve a final concentration of approximately 10-100 µg/mL. This prevents detector saturation and minimizes potential in-source side reactions.

  • Gas Chromatography (GC) Separation:

    • Injector: Set to 250°C, Split mode (e.g., 50:1 split ratio).

    • Column: Use a standard non-polar or medium-polarity column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: Increase temperature at 15°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometry (MS) Detection:

    • Ionization Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV (Standard for library matching and inducing reproducible fragmentation).

    • Source Temperature: 230°C.

    • Mass Analyzer: Quadrupole.

    • Scan Range: 40-300 m/z.

    • Solvent Delay: 3-4 minutes (to prevent filament damage from the solvent peak).

This self-validating protocol ensures that the analyte is thermally stable for GC introduction and that the resulting mass spectrum is generated under standardized conditions, allowing for consistent fragmentation and potential library comparison.

G cluster_prep Sample Preparation cluster_gc GC Separation cluster_ms MS Detection prep1 Dissolve Sample (1 mg/mL in DCM) prep2 Dilute to ~50 µg/mL prep1->prep2 gc1 Inject 1 µL (250°C, 50:1 Split) prep2->gc1 Introduce Sample gc2 Separate on Column (Temp Ramp 100-280°C) gc1->gc2 ms1 Ionization (EI, 70 eV) gc2->ms1 Eluted Analyte ms2 Mass Analysis (Quadrupole, 40-300 m/z) ms1->ms2 ms3 Detection & Spectrum ms2->ms3

Caption: Standard GC-MS workflow for analyzing this compound.

Core Analysis: Predicted Fragmentation Pathways

Upon electron ionization, the this compound molecule will form a molecular ion (M•+) at m/z 161 . Due to the inherent instability of the tertiary alcohol, this peak may be of low abundance.[2][9] The excess energy imparted during ionization will drive fragmentation through several high-probability pathways.

Pathway A: α-Cleavage (Alpha-Cleavage)

This is the most characteristic fragmentation for tertiary alcohols and is expected to be the dominant pathway.[1][2] It involves the homolytic cleavage of a C-C bond adjacent to the carbon bearing the hydroxyl group. The driving force is the formation of a highly stable, resonance-stabilized oxonium ion.

  • Loss of a Methyl Radical (•CH₃): Cleavage of the bond between the quaternary carbon and one of the methyl groups results in the loss of a methyl radical (15 Da). This generates a prominent fragment ion at m/z 146 . Due to the high stability of the resulting oxonium ion and the loss of a small, stable radical, this fragment is a strong candidate for the base peak of the spectrum.

    [M]•+ (m/z 161) → [M - CH₃]+ (m/z 146) + •CH₃

  • Loss of the Pyridyl-Ethynyl Radical: Cleavage of the bond between the quaternary carbon and the alkyne group would result in the loss of a pyridyl-ethynyl radical (102 Da), generating an ion at m/z 59 . This corresponds to the [C(OH)(CH₃)₂]+ fragment. This is a plausible and commonly observed fragment for tertiary alcohols containing two methyl groups.

Pathway B: Dehydration (Loss of Water)

Alcohols frequently undergo fragmentation via the elimination of a neutral water molecule (18 Da).[1][10]

  • Loss of H₂O: This rearrangement reaction produces a radical cation at m/z 143 .

    [M]•+ (m/z 161) → [M - H₂O]•+ (m/z 143) + H₂O

    This [M-18] ion can subsequently undergo further fragmentation.

Pathway C: Pyridine-Mediated Fragmentation

The pyridine ring can direct fragmentation in several ways:

  • Cleavage of the C-C Bond α to the Ring: Cleavage of the bond between the pyridine ring and the butynyl side chain can generate a pyridyl cation at m/z 78 or, more likely, a stabilized 2-ethynylpyridine cation at m/z 102 .

  • Ring Fission: While the aromatic ring is stable, high-energy fragmentation can lead to the characteristic loss of neutral molecules like acetylene (C₂H₂) or hydrogen cyanide (HCN) from pyridine-containing fragments.[4]

Pathway D: Combined Fragmentation

Fragments formed in the initial steps can undergo further decomposition. A notable example would be the dehydration of the α-cleavage product:

  • Sequential Loss of •CH₃ and H₂O: The ion at m/z 146 could potentially lose a water molecule, leading to a fragment at m/z 128 .

    [m/z 146] → [m/z 128] + H₂O

G cluster_pathA Pathway A: α-Cleavage cluster_pathB Pathway B: Dehydration cluster_pathC Pathway C: Side-Chain Cleavage M C₁₀H₁₁NO m/z 161 (Molecular Ion, M•+) f146 [M - CH₃]⁺ m/z 146 (Base Peak Candidate) M->f146 - •CH₃ f59 [C(OH)(CH₃)₂]⁺ m/z 59 M->f59 - •C₈H₆N f143 [M - H₂O]•⁺ m/z 143 M->f143 - H₂O f102 [C₅H₄N-C≡C]⁺ m/z 102 M->f102 - •C(OH)(CH₃)₂

Caption: Predicted major fragmentation pathways from the molecular ion (m/z 161).

Data Summary and Interpretation

The expected key ions in the EI mass spectrum of this compound are summarized below.

m/z Proposed Fragment Ion Neutral Loss Significance and Comments
161[C₁₀H₁₁NO]•+-Molecular Ion (M•+) . May be weak or absent.
146[M - CH₃]+•CH₃ (15 Da)Base Peak Candidate . Result of α-cleavage, characteristic of a tertiary methyl alcohol.[9][11]
143[M - H₂O]•+H₂O (18 Da)Characteristic loss of water from an alcohol.[1][10]
128[M - CH₃ - H₂O]+•CH₃, H₂O (33 Da)Secondary fragmentation product.
102[C₅H₄N-C≡C]+•C(OH)(CH₃)₂ (59 Da)Cleavage of the side chain, stabilized by the pyridine ring.
59[(CH₃)₂COH]+•C₈H₆N (102 Da)Result of α-cleavage, characteristic of a dimethyl carbinol moiety.

Advanced Protocols for Structural Verification

To move from a predicted fragmentation pattern to an unambiguously confirmed structure, advanced mass spectrometry techniques are indispensable.

  • High-Resolution Mass Spectrometry (HRMS): This technique provides the exact mass of the molecular ion and its fragments to four or more decimal places. By comparing the measured exact mass to the calculated mass for a given elemental formula, HRMS can definitively confirm the atomic composition of each ion, validating the assignments in the table above. For instance, it can distinguish the [M - CH₃]+ ion (C₉H₁₀NO⁺, calc. mass 148.0762) from a potential isobaric interference.

  • Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, a specific ion of interest (a "parent" ion) is mass-selected, fragmented via collision-induced dissociation (CID), and its resulting "daughter" ions are analyzed.[7][12]

    • Protocol: Isolate the molecular ion (m/z 161) in the first mass analyzer. Collide it with an inert gas (e.g., Argon). Analyze the resulting fragments in the second mass analyzer.

    • Expected Result: The daughter ion spectrum of m/z 161 should show prominent peaks at m/z 146, 143, and 59, providing direct evidence that these fragments originate from the molecular ion and confirming the proposed pathways. This method creates a verifiable "family tree" for the molecule's fragmentation.

Conclusion

The electron ionization mass spectrum of this compound is predicted to be dominated by fragmentation pathways characteristic of its tertiary alcohol functionality. The primary cleavage event is the loss of a methyl radical to form a highly stable oxonium ion at m/z 146 , which is the most likely candidate for the base peak. Other significant fragments include the ion from dehydration at m/z 143 and the dimethyl-hydroxymethyl cation at m/z 59 . While the molecular ion at m/z 161 may be observed, its intensity is expected to be low. For definitive structural elucidation and to differentiate from isomers, the use of HRMS and MS/MS is strongly recommended. This guide provides the foundational logic for interpreting the mass spectrum and designing robust validation experiments.

References

Chemical safety of 4-(2-Pyridyl)-2-Methyl-3-Butyn-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Safety of 4-(2-Pyridyl)-2-Methyl-3-Butyn-2-ol

This guide provides a comprehensive chemical safety framework for this compound (CAS 29767-97-3). As specific toxicological data for this compound is limited in publicly accessible literature, this document establishes a presumptive risk assessment. This assessment is based on a structural analysis of its constituent moieties—the pyridine ring and the propargyl alcohol group—and draws upon extensive data available for the structural analog, 2-Methyl-3-butyn-2-ol. This approach enables researchers, scientists, and drug development professionals to implement robust safety protocols grounded in established chemical principles.

Compound Overview and Physicochemical Profile

This compound is a heterocyclic compound with the molecular formula C₁₀H₁₁NO and a molecular weight of 161.20[1]. While its primary applications are in research and development, particularly as a synthetic intermediate, its structural features suggest a profile that requires careful handling.[2]

A critical first step in any safety assessment is to understand the compound's physical and chemical properties, as these dictate its environmental fate, potential for exposure, and appropriate handling procedures.

Table 1: Physicochemical and Safety Data Summary

Property This compound 2-Methyl-3-butyn-2-ol (Structural Analog)
CAS Number 29767-97-3[3] 115-19-5[4]
Molecular Formula C₁₀H₁₁NO[1] C₅H₈O[5]
Molecular Weight 161.20 g/mol [1] 84.12 g/mol [5]
Physical State Presumed Liquid Liquid[5][6]
Boiling Point Data not available 104-105 °C[5]
Flash Point Data not available 13 °C (55.4 °F) - Highly Flammable[7]
Water Solubility Data not available Miscible[8][9]
logP Data not available 0.318[8]
Acute Oral Toxicity Data not available Harmful if swallowed (LD50 Rat: 1950 mg/kg)[4]
Eye Irritation Presumed severe irritant Causes serious eye damage[10]

| Skin Irritation | Presumed irritant | Causes skin irritation[10] |

Structural Hazard Analysis: A Predictive Approach

In the absence of direct toxicological data, a hazard assessment can be constructed by analyzing the toxicological profiles of the molecule's core components.

The Pyridine Moiety

The 2-substituted pyridine ring is a common feature in many pharmaceuticals and industrial chemicals. Pyridine itself is a well-characterized substance with known hazards, including:

  • Hepatotoxicity and Nephrotoxicity: Chronic exposure to pyridine derivatives can lead to damage to the liver and kidneys.

  • Neurotoxicity: Pyridine can affect the central nervous system.

  • Irritation: It is a known irritant to the skin, eyes, and respiratory tract.

The Propargyl Alcohol Moiety (2-Methyl-3-butyn-2-ol Analog)

The rest of the molecule is structurally analogous to 2-Methyl-3-butyn-2-ol, for which extensive safety data exists. This analog is classified as a highly flammable liquid that is harmful if swallowed and causes serious eye damage.[4][10] Key hazards associated with this moiety include:

  • Flammability: With a flash point of 13 °C, vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[4][6][7]

  • Acute Toxicity: The compound is harmful if ingested.[6][10]

  • Severe Eye Damage: It poses a significant risk of serious, potentially irreversible, damage to the eyes upon contact.[6][10]

  • Central Nervous System Effects: Inhalation of high vapor concentrations may lead to narcotic effects, including headache, dizziness, and nausea.[4]

Risk Assessment and Control Framework

A systematic approach to managing risk is essential when working with under-characterized substances. The hierarchy of controls provides a robust framework for ensuring laboratory safety.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard, e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (Change the way people work, e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with equipment, e.g., Gloves, Goggles) Administrative->PPE caption Hierarchy of Controls for Chemical Safety.

Caption: Hierarchy of Controls for Chemical Safety.

Engineering Controls

The primary method for controlling exposure should be through engineering solutions.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and solution preparation, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[6]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.

  • Explosion-Proof Equipment: Due to the high flammability risk inherited from its analog, all electrical equipment (stir plates, vacuum pumps, lighting) used in the immediate vicinity should be explosion-proof or intrinsically safe.[6][7]

Administrative Controls
  • Standard Operating Procedures (SOPs): Develop and implement detailed SOPs for all procedures involving this compound. The SOP should cover storage, handling, emergency procedures, and waste disposal.

  • Access Control: Designate specific areas within the lab for working with this compound and restrict access to trained personnel only.

  • Hygiene Practices: Always wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the predicted hazards.

  • Eye and Face Protection: Wear chemical safety goggles that conform to EU Standard EN166 or OSHA 29 CFR 1910.133.[6] A face shield should be worn in addition to goggles when there is a splash hazard.

  • Skin Protection: Wear a flame-resistant lab coat and appropriate protective gloves (e.g., nitrile rubber) to prevent skin contact.[6][7] Always inspect gloves before use and change them immediately if contamination is suspected.

  • Respiratory Protection: Respiratory protection is generally not required if work is performed within a properly functioning chemical fume hood. For emergencies or situations where fume hood use is not feasible, a NIOSH/MSHA-approved respirator with an appropriate organic vapor cartridge should be used.[6]

Experimental Protocol: Safe Handling Workflow

The following protocol outlines a self-validating system for handling this compound in a research setting.

Safe_Handling_Workflow cluster_1 Decision Workflow for Uncharacterized Compounds Start Start: New Experiment with This compound Hazard_ID 1. Hazard Identification (Analyze structural analogs) Start->Hazard_ID Control_Select 2. Select Controls (Fume Hood, PPE, SOPs) Hazard_ID->Control_Select Pre_Op_Check 3. Pre-Operational Check (Verify fume hood function, check PPE, review SOP) Control_Select->Pre_Op_Check Handling 4. Execute Experiment (Weigh, transfer, react inside fume hood) Pre_Op_Check->Handling Waste 5. Waste Management (Segregate into labeled, closed hazardous waste container) Handling->Waste Decon 6. Decontamination (Clean work area, remove PPE correctly) Waste->Decon End End: Procedure Complete Decon->End caption Decision Workflow for Uncharacterized Compounds.

Caption: Decision Workflow for Uncharacterized Compounds.

Step-by-Step Methodology:

  • Preparation and Pre-Work Checklist:

    • Verify the certification of the chemical fume hood.

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[6]

    • Assemble all necessary PPE and inspect for damage.

    • Prepare a designated hazardous waste container, properly labeled.

    • Remove all potential ignition sources from the work area.[6]

  • Aliquotting and Transfer:

    • Perform all manipulations inside the chemical fume hood.

    • Ground and bond containers when transferring significant quantities to prevent static discharge.[7]

    • Use spark-proof tools for opening and closing containers.[6]

    • Keep containers tightly closed when not in use.[6]

  • During the Reaction:

    • Maintain constant monitoring of the experimental setup.

    • Ensure the reaction is conducted in a system that can contain any potential pressure changes.

    • Keep the fume hood sash at the lowest practical height.

  • Post-Procedure and Decontamination:

    • Quench the reaction safely according to the established protocol.

    • Transfer all waste, including contaminated consumables (e.g., pipette tips, wipes), into the designated hazardous waste container.[6]

    • Decontaminate all surfaces with an appropriate solvent.

    • Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items in the hazardous waste stream.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Call a physician or Poison Control Center immediately.[6]

  • Spill: Evacuate non-essential personnel. Remove all ignition sources. Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Collect the material using spark-proof tools and place it in a sealed container for disposal.[4]

Storage and Disposal

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] The storage area should be designated as a "Flammables area" and be kept away from heat, sparks, open flames, and strong oxidizing agents.[4][6]

  • Disposal: All waste containing this compound must be treated as hazardous waste. Dispose of contents and containers in accordance with local, regional, and national regulations. Do not allow the material to enter the sewer system.[11]

References

An In-depth Technical Guide to the Analogs of 4-(2-Pyridyl)-2-Methyl-3-Butyn-2-ol: Synthesis, Biological Evaluation, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analogs of 4-(2-Pyridyl)-2-methyl-3-butyn-2-ol, a heterocyclic compound of interest in medicinal chemistry. The document delves into the synthetic strategies for creating a diverse library of these analogs, with a particular focus on the robust and versatile Sonogashira coupling reaction. A significant portion of this guide is dedicated to the exploration of the potential biological activities of these compounds, centering on their role as modulators of the GABA-A receptor and their potential as anticancer agents. Detailed, field-proven protocols for key biological assays are provided to ensure scientific integrity and reproducibility. Furthermore, this guide explores the critical structure-activity relationships (SAR) that govern the biological effects of these analogs, offering insights for rational drug design and optimization. Visualizations in the form of diagrams and structured data tables are employed to enhance understanding and facilitate data comparison. This document is intended to serve as a valuable resource for researchers and scientists engaged in the discovery and development of novel therapeutics based on the pyridylalkyne scaffold.

Introduction: The Potential of the Pyridylalkyne Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs and biologically active molecules.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive component in the design of compounds targeting various biological systems. When coupled with an alkynyl linkage, as seen in this compound, the resulting pyridylalkyne core offers a rigid and linear scaffold that can be strategically functionalized to probe interactions with biological targets.

The parent compound, this compound, possesses key structural features that suggest potential biological activity. The pyridine nitrogen can act as a hydrogen bond acceptor, while the tertiary alcohol may serve as a hydrogen bond donor or acceptor. The alkynyl unit provides structural rigidity and a specific spatial orientation of the pyridine ring and the dimethylcarbinol group. These features are reminiscent of scaffolds known to interact with various receptors and enzymes, making the analogs of this compound a fertile ground for drug discovery.

This guide will focus on two primary areas of biological investigation for these analogs: modulation of the γ-aminobutyric acid type A (GABA-A) receptor and anticancer activity. The GABA-A receptor, a ligand-gated ion channel, is a major inhibitory neurotransmitter receptor in the central nervous system and a well-established target for anxiolytics, sedatives, and anticonvulsants.[2] Pyridine-containing compounds have been shown to modulate GABA-A receptor activity.[3] Concurrently, the antiproliferative effects of various pyridine derivatives against a range of cancer cell lines are well-documented, making this another promising avenue of investigation.[4][5]

Synthesis of Analogs: The Sonogashira Coupling as a Key Strategy

The synthesis of analogs of this compound primarily relies on the palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or heteroaryl halide, a transformation famously known as the Sonogashira coupling.[2] This reaction is highly efficient for forming C(sp)-C(sp²) bonds and is tolerant of a wide range of functional groups, making it ideal for generating a diverse library of analogs.[6]

General Synthetic Scheme

A general and adaptable synthetic route to the target analogs involves the coupling of a suitably substituted 2-halopyridine with a protected or unprotected propargyl alcohol derivative. The versatility of this approach allows for modifications at three key positions: the pyridine ring (R¹), the carbon adjacent to the hydroxyl group (R²), and the substituents on the alkyne (R³).

G cluster_workflow GABA-A Receptor Binding Assay Workflow prep Prepare Reagents (Membranes, Radioligand, Buffers) plate Plate Setup (Total, Non-specific, Test Compound Wells) prep->plate incubate Incubation (4°C, 60-90 min) plate->incubate filter Rapid Filtration (Separate Bound and Free Ligand) incubate->filter count Scintillation Counting (Quantify Radioactivity) filter->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze G cluster_workflow MTT Assay Workflow seed Seed Cancer Cells in 96-well plate treat Treat with Test Compounds and Controls seed->treat incubate1 Incubate (48-72 hours) treat->incubate1 add_mtt Add MTT Solution incubate1->add_mtt incubate2 Incubate (2-4 hours) add_mtt->incubate2 solubilize Solubilize Formazan Crystals incubate2->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50 read->analyze

References

Methodological & Application

Topic: Sonogashira Coupling of 2-Bromopyridine with 2-Methyl-3-butyn-2-ol: A Robust Copper-Free Protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the Sonogashira cross-coupling reaction between 2-bromopyridine and 2-methyl-3-butyn-2-ol. It outlines the mechanistic principles, offers a validated, step-by-step copper-free protocol, and includes expert insights to ensure successful execution and purification.

Introduction: The Strategic Importance of Pyridinyl-Alkynes

The Sonogashira reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] First reported in 1975, this palladium- and copper-cocatalyzed transformation is conducted under mild conditions, tolerates a wide variety of functional groups, and has become indispensable in the synthesis of natural products, pharmaceuticals, and advanced materials.[3][4][5]

The coupling of heteroaryl halides, particularly pyridines, is of profound interest in medicinal chemistry and drug development.[6] The resulting pyridinyl-alkyne scaffolds are key structural motifs in numerous biologically active molecules.[6] 2-Methyl-3-butyn-2-ol is an ideal alkyne partner for these reactions; it is a cost-effective, stable, and easy-to-handle liquid.[7][8] The tertiary alcohol moiety serves as a convenient protecting group for the terminal alkyne, which can be readily removed under basic conditions if the free terminal alkyne is required for subsequent transformations.

While the classic Sonogashira reaction employs a copper(I) co-catalyst, its presence can promote the undesirable oxidative homocoupling of the terminal alkyne, leading to diyne byproducts (Glaser coupling).[2][7] This complication often results in lower yields and more challenging purifications. Consequently, copper-free methodologies have been developed and optimized. This application note details a highly efficient and reproducible copper-free protocol, which circumvents the issue of homocoupling and provides a cleaner reaction profile.[9][10]

Reaction Mechanism: A Tale of Two Catalytic Cycles

To fully grasp the protocol's design, it is essential to understand the underlying mechanism. The traditional Sonogashira reaction operates through two interconnected catalytic cycles: a primary palladium cycle and a secondary copper cycle.

The Palladium and Copper Catalytic Cycles
  • Palladium Cycle (Outer Cycle):

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with 2-bromopyridine to form a Pd(II)-pyridinyl complex (B) .[2]

    • Transmetalation: This complex receives the alkynyl group from a copper(I) acetylide species (F) , which is generated in the copper cycle. This step forms a Pd(II)-alkynyl-pyridinyl complex (C) and regenerates the Cu(I) catalyst.[11]

    • Reductive Elimination: The complex (C) undergoes reductive elimination to release the final product, 2-methyl-4-(pyridin-2-yl)but-3-yn-2-ol, and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[4]

  • Copper Cycle (Inner Cycle):

    • Acid-Base Reaction: A base, typically an amine, deprotonates the terminal alkyne (2-methyl-3-butyn-2-ol) to form an acetylide anion.

    • Copper Acetylide Formation: This acetylide reacts with the copper(I) salt (e.g., CuI) to form the key copper(I) acetylide intermediate (F) , which is the active species for the transmetalation step.[3]

Sonogashira_Mechanism cluster_pd Palladium Cycle Pd0 Pd(0)L₂ (A) PdII_Aryl L₂Pd(II)(Aryl)(X) (B) Pd0->PdII_Aryl Oxidative Addition (Aryl-X) PdII_Alkyne L₂Pd(II)(Aryl)(C≡CR) (C) PdII_Aryl->PdII_Alkyne Transmetalation CuX CuX (D) PdII_Aryl:e->CuX:w PdII_Alkyne->Pd0 Product Aryl-C≡CR PdII_Alkyne->Product Reductive Elimination Cu_Acetylide Cu-C≡CR (F) Cu_Acetylide:n->PdII_Aryl:s Cu_Acetylide->CuX Alkyne H-C≡CR (E) Alkyne->Cu_Acetylide Base, CuX

Caption: The dual catalytic cycle of the classic Sonogashira reaction.
Rationale for a Copper-Free Approach

The protocol detailed below eliminates the copper cycle. In copper-free systems, the deprotonated alkyne is believed to coordinate directly with the palladium complex, or the transmetalation step proceeds via a different pathway, often facilitated by a strong, non-coordinating organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[8] This approach prevents the formation of diyne byproducts, simplifying the purification process and often improving the overall yield of the desired product.[7]

Detailed Application Protocol

This protocol describes a reliable and scalable copper-free Sonogashira coupling of 2-bromopyridine with 2-methyl-3-butyn-2-ol.

Materials and Equipment
  • Reactants: 2-Bromopyridine, 2-Methyl-3-butyn-2-ol

  • Catalyst System: Palladium(II) acetate (Pd(OAc)₂), Tri(p-tolyl)phosphine (P(p-tol)₃)

  • Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Work-up Reagents: Ethyl acetate, Deionized water, Brine

  • Purification: Silica gel, Anhydrous sodium sulfate (Na₂SO₄), Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Glassware: Round-bottom flask, Condenser, Septa, Needles/syringes

  • Equipment: Magnetic stirrer with hotplate, Oil bath, Inert gas line (Argon or Nitrogen), Rotary evaporator, Flash chromatography setup

Reaction Parameters

The following table summarizes the recommended stoichiometry and conditions for a standard 1.0 mmol scale reaction.

ComponentChemical FormulaMol. Wt. ( g/mol )Amount (mmol)Molar Equiv.Catalyst Loading
2-BromopyridineC₅H₄BrN158.001.01.0-
2-Methyl-3-butyn-2-olC₅H₈O84.121.21.2-
Palladium(II) AcetatePd(OAc)₂224.500.030.033 mol%
Tri(p-tolyl)phosphineP(p-tol)₃304.370.060.066 mol%
DBUC₉H₁₆N₂152.243.03.0-
Anhydrous THFC₄H₈O72.11--~0.2 M
Reaction Temperature 80 °C
Typical Reaction Time 6 hours

Experimental Workflow Diagram

Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Execution & Monitoring cluster_workup Work-up & Isolation cluster_purify Purification A 1. Add Pd(OAc)₂, P(p-tol)₃, 2-Bromopyridine & THF to a dry flask B 2. Purge flask with N₂ or Ar A->B C 3. Add DBU and 2-Methyl-3-butyn-2-ol via syringe B->C D 4. Heat mixture to 80 °C with vigorous stirring C->D E 5. Monitor progress by TLC or GC-MS (approx. 6 hours) D->E F 6. Cool to RT, dilute with Ethyl Acetate E->F G 7. Wash with Water, then Brine F->G H 8. Dry organic layer (Na₂SO₄), filter, and concentrate G->H I 9. Purify crude residue via flash column chromatography H->I J 10. Obtain pure product: 2-methyl-4-(pyridin-2-yl)but-3-yn-2-ol I->J

Caption: Step-by-step experimental workflow for the coupling reaction.
Step-by-Step Procedure

1. Catalyst Preparation and Reaction Setup

  • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add palladium(II) acetate (6.7 mg, 0.03 mmol) and tri(p-tolyl)phosphine (18.3 mg, 0.06 mmol).

  • Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Scientist's Note: This step is critical. The active Pd(0) catalyst is sensitive to oxygen, and failure to maintain an inert atmosphere can lead to catalyst deactivation and poor or no conversion.

  • Add 2-bromopyridine (158 mg, 1.0 mmol) followed by anhydrous THF (5 mL) via syringe.

  • Stir the mixture at room temperature for 10-15 minutes. The solution should become homogeneous and change color, indicating the formation of the catalyst complex.

2. Reagent Addition

  • While stirring, add DBU (0.45 mL, 3.0 mmol) to the flask via syringe.

  • Next, add 2-methyl-3-butyn-2-ol (0.12 mL, 1.2 mmol) via syringe.

    • Rationale: The base is added before the alkyne to create a basic environment that facilitates the deprotonation of the alkyne upon its addition, which is necessary for the catalytic cycle to proceed.

3. Reaction Execution and Monitoring

  • Immerse the flask in a preheated oil bath set to 80 °C.

  • Stir the reaction mixture vigorously for 6 hours or until the starting material (2-bromopyridine) is consumed.

  • Monitor the reaction progress periodically by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Trustworthiness Check: Regularly monitoring the reaction ensures it is proceeding as expected and allows for adjustments to the reaction time if necessary. A typical TLC system would be 20-30% ethyl acetate in hexanes.

4. Work-up and Product Isolation

  • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

  • Wash the organic phase with water (2 x 20 mL) and then with brine (1 x 20 mL).

    • Rationale: The water washes remove the DBU hydrobromide salt and any remaining DBU, while the brine wash helps to remove residual water from the organic layer.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

5. Purification

  • Purify the crude residue by flash column chromatography on silica gel.

  • A typical eluent system is a gradient of 10% to 40% ethyl acetate in hexanes.

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford 2-methyl-4-(pyridin-2-yl)but-3-yn-2-ol as a solid or oil.

Conclusion

This application note provides an authoritative and field-tested protocol for the copper-free Sonogashira coupling of 2-bromopyridine and 2-methyl-3-butyn-2-ol. By eliminating the copper co-catalyst, this method minimizes side reactions, simplifies purification, and delivers high yields of the desired pyridinyl-alkyne product. The detailed procedural steps, coupled with explanations of the underlying scientific principles, equip researchers in organic synthesis and drug discovery with a reliable tool for accessing this valuable chemical scaffold.

References

Palladium-Catalyzed Synthesis of 4-(2-Pyridyl)-2-Methyl-3-Butyn-2-ol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview and detailed experimental protocols for the synthesis of 4-(2-Pyridyl)-2-Methyl-3-Butyn-2-ol via a palladium-catalyzed Sonogashira cross-coupling reaction. The document explores the underlying reaction mechanism, offers step-by-step procedures for both traditional copper-cocatalyzed and copper-free methodologies, and provides in-depth guidance on reaction optimization, troubleshooting, and product purification. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, where pyridyl-alkynol scaffolds are of significant interest.

Introduction: The Significance of Pyridyl-Alkynol Scaffolds

Pyridyl-alkynol derivatives, such as this compound, are valuable building blocks in contemporary organic synthesis. The pyridine moiety is a common feature in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. The alkynol functional group, in turn, provides a versatile handle for further chemical transformations, including click chemistry, hydration, and reduction, making these compounds key intermediates in the synthesis of complex molecular architectures.

The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, stands as one of the most robust and efficient methods for the formation of carbon-carbon bonds between sp² and sp hybridized centers.[1] Its operational simplicity, mild reaction conditions, and tolerance of a wide range of functional groups have cemented its importance in academic and industrial research.[2] This guide will delve into the practical application of this powerful reaction for the synthesis of the title compound.

The Sonogashira Coupling: A Mechanistic Overview

The synthesis of this compound is achieved through the Sonogashira coupling of a 2-halopyridine (typically 2-bromopyridine or 2-iodopyridine) with 2-methyl-3-butyn-2-ol. The reaction is catalyzed by a palladium(0) complex and typically involves a copper(I) co-catalyst, although copper-free variants have been developed to mitigate certain side reactions.[3]

The catalytic cycle is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle.

  • The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the 2-halopyridine, forming a Pd(II)-pyridyl complex.

  • The Copper Cycle: The copper(I) salt reacts with the terminal alkyne, 2-methyl-3-butyn-2-ol, in the presence of a base to form a copper(I) acetylide intermediate. This step increases the nucleophilicity of the alkyne.

  • Transmetalation: The copper acetylide then transfers the alkynyl group to the Pd(II)-pyridyl complex. This is often the rate-determining step of the reaction.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the desired product, this compound, and regenerate the active Pd(0) catalyst.

Sonogashira Catalytic Cycle cluster_copper Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L₂Pd(II)(Aryl)(X) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_Alkynyl L₂Pd(II)(Aryl)(C≡CR) Transmetalation->PdII_Aryl_Alkynyl RedElim Reductive Elimination PdII_Aryl_Alkynyl->RedElim RedElim->Pd0 Regeneration Product Aryl-C≡CR RedElim->Product CuI Cu(I)X Alkyne H-C≡CR Cu_Acetylide Cu(I)-C≡CR Alkyne->Cu_Acetylide Cu(I)X, Base Base Base Cu_Acetylide->Transmetalation To Pd Cycle

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
2-Bromopyridine≥99%Major Chemical SupplierStore under inert atmosphere.
2-Methyl-3-butyn-2-ol≥98%Major Chemical Supplier
Palladium(II) acetate (Pd(OAc)₂)Catalyst GradeMajor Chemical Supplier
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)Catalyst GradeMajor Chemical SupplierAir-stable precatalyst.
Copper(I) iodide (CuI)≥99.5%Major Chemical SupplierProtect from light.
Tri(p-tolyl)phosphine (P(p-tol)₃)≥98%Major Chemical Supplier
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)≥98%Major Chemical Supplier
Triethylamine (Et₃N)≥99.5%, anhydrousMajor Chemical SupplierDistill from CaH₂ before use.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Major Chemical SupplierUse freshly distilled from sodium/benzophenone.
Ethyl acetateACS GradeMajor Chemical SupplierFor workup and chromatography.
HexanesACS GradeMajor Chemical SupplierFor chromatography.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeMajor Chemical Supplier
Silica Gel60 Å, 230-400 meshMajor Chemical SupplierFor column chromatography.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. The palladium catalysts and phosphine ligands are toxic and should be handled with care.

Protocol A: Copper-Free Sonogashira Coupling

This protocol is often preferred to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[3]

  • Reaction Setup: To a dry, oven-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (Pd(OAc)₂, 3 mol%) and tri(p-tolyl)phosphine (P(p-tol)₃, 6 mol%).

  • The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add 2-bromopyridine (1.0 mmol, 1.0 equiv) and anhydrous tetrahydrofuran (THF, 5 mL) via syringe.

  • Stir the mixture at room temperature for 10 minutes until the catalyst components are fully dissolved.

  • Reagent Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 mmol, 3.0 equiv) to the flask via syringe, followed by the addition of 2-methyl-3-butyn-2-ol (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction Execution: Immerse the flask in a preheated oil bath at 80 °C and stir the reaction mixture vigorously for 6 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting 2-bromopyridine is consumed.

Protocol B: Copper-Cocatalyzed Sonogashira Coupling

This is the classic Sonogashira protocol and can be highly efficient.[4]

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%) and copper(I) iodide (CuI, 1.5 mol%).

  • The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add 2-bromopyridine (1.0 mmol, 1.0 equiv), 2-methyl-3-butyn-2-ol (1.2 mmol, 1.2 equiv), and anhydrous triethylamine (Et₃N, 10 mL).

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.

Caption: A generalized experimental workflow for the synthesis.

Workup and Purification

Due to the basic nature of the pyridine ring in the product, a carefully planned workup and purification strategy is essential.

  • Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

  • Wash the organic phase with water (2 x 20 mL) and then with brine (20 mL).

  • Acid-Base Extraction (Optional but Recommended): To remove any unreacted 2-bromopyridine and other basic impurities, the organic layer can be washed with a dilute aqueous acid solution (e.g., 1 M HCl). The product will move to the aqueous layer as its hydrochloride salt. The aqueous layer is then basified with a saturated NaHCO₃ solution and the product is re-extracted into an organic solvent like ethyl acetate.[5] This method can significantly improve the purity of the final product.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes or petroleum ether.[4] The polarity of the eluent should be gradually increased to first elute non-polar impurities, followed by the desired product.

Results and Discussion: Optimization and Troubleshooting

ParameterEffect on ReactionOptimization Strategy
Palladium Catalyst Crucial for the catalytic cycle. Pd(0) is the active species.Pd(OAc)₂ and PdCl₂(PPh₃)₂ are common and effective precatalysts. Catalyst loading can be optimized (typically 1-5 mol%).
Ligand Stabilizes the palladium catalyst and influences its reactivity.Electron-rich and bulky phosphine ligands like P(p-tol)₃ can enhance the rate of oxidative addition.
Copper Co-catalyst Accelerates the reaction by forming the copper acetylide.Can lead to alkyne homocoupling (Glaser coupling). Use in minimal effective amounts or opt for a copper-free protocol.[6]
Base Neutralizes the HX byproduct and facilitates the deprotonation of the alkyne.Amine bases like Et₃N or DBU are commonly used. Ensure the base is anhydrous.
Solvent Affects solubility of reagents and catalyst stability.Anhydrous THF, DMF, and amine bases themselves can be used as solvents. Ensure solvents are thoroughly degassed to prevent catalyst deactivation.
Temperature Influences reaction rate.Room temperature is often sufficient, especially with more reactive aryl iodides. Heating may be required for less reactive aryl bromides.

Troubleshooting Common Issues:

  • Low or No Conversion:

    • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst.[1] Ensure an appropriate ligand is used to maintain catalyst activity. Also, ensure strictly anaerobic conditions to prevent oxidation of the Pd(0) catalyst.

    • Poor Reagent Quality: Use high-purity, anhydrous solvents and reagents.

  • Formation of Alkyne Homocoupling (Glaser) Product:

    • This is a common side reaction in copper-cocatalyzed protocols, often appearing as a diyne byproduct.[6]

    • Solution: Minimize or eliminate the copper co-catalyst (use Protocol A). Ensure the reaction is run under strictly anaerobic conditions, as oxygen promotes Glaser coupling.

  • Formation of Palladium Black:

    • This indicates decomposition of the palladium catalyst.[6]

    • Solution: Ensure high-purity reagents and solvents. Avoid excessively high temperatures.

  • Difficulty in Purification:

    • The basicity of the pyridine product can cause tailing on silica gel chromatography.

    • Solution: Incorporate an acid-base extraction step in the workup. A small amount of triethylamine (0.1-1%) can be added to the eluent during column chromatography to suppress tailing.

Conclusion

The palladium-catalyzed Sonogashira coupling is a highly effective and versatile method for the synthesis of this compound. By carefully selecting the reaction protocol (copper-cocatalyzed vs. copper-free) and optimizing key parameters such as the catalyst system, base, and solvent, researchers can achieve high yields of this valuable synthetic intermediate. A well-designed workup and purification strategy, potentially including an acid-base extraction, is critical for obtaining the final product in high purity. This guide provides a solid foundation for the successful synthesis and application of this important pyridyl-alkynol building block in drug discovery and materials science.

References

Application Notes and Protocols for the Copper-Free Sonogashira Synthesis of Pyridylalkynols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Pyridylalkynols and the Imperative for Greener Synthetic Routes

Pyridylalkynols are a class of organic molecules that have garnered significant attention in the fields of medicinal chemistry, materials science, and chemical biology.[1][2] Their rigid, linear structure, combined with the hydrogen-bonding capabilities of the hydroxyl group and the coordinating properties of the pyridine nitrogen, makes them valuable building blocks for the synthesis of complex molecular architectures. These compounds are frequently investigated as precursors to biologically active heterocycles, functional materials with unique photophysical properties, and ligands for catalysis.[1][2]

The Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, has traditionally been the go-to method for synthesizing such compounds.[1][3] The classic Sonogashira protocol employs a palladium catalyst in conjunction with a copper(I) co-catalyst.[1][3] However, the use of copper presents several drawbacks, including the promotion of undesirable alkyne homocoupling (Glaser coupling), the toxicity of copper reagents, and the potential for contamination of the final product with residual copper, which is a significant concern in the synthesis of active pharmaceutical ingredients (APIs).[3][4][5]

The development of copper-free Sonogashira protocols has been a major advancement, offering a more sustainable and efficient alternative.[1][3][6] These methods mitigate the issue of homocoupling, simplify product purification, and align with the principles of green chemistry.[3] This guide provides a detailed exploration of the copper-free Sonogashira synthesis of pyridylalkynols, offering expert insights into the reaction mechanism, comprehensive experimental protocols, and practical troubleshooting advice for researchers, scientists, and drug development professionals.

Deconstructing the Catalytic Cycle: The Mechanism of Copper-Free Sonogashira Coupling

The copper-free Sonogashira reaction proceeds through a catalytic cycle centered on a palladium complex. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes. The currently accepted mechanism involves a series of well-defined steps: oxidative addition, deprotonation/alkyne coordination, and reductive elimination.[4][7] Recent studies have also proposed a more complex mechanism involving a tandem Pd/Pd cycle linked by a transmetalation process, especially in the absence of a strong amine base.[8][9][10]

Here, we will focus on the more widely accepted monometallic pathway for clarity:

  • Oxidative Addition: The catalytic cycle begins with the active Pd(0) species, typically generated in situ from a Pd(II) precatalyst. This Pd(0) complex undergoes oxidative addition with the pyridyl halide (e.g., bromopyridine or iodopyridine), inserting into the carbon-halogen bond to form a square planar Pd(II) intermediate.[4][7] The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[11]

  • Deprotonation and Alkyne Coordination: A base, typically an amine or a carbonate, deprotonates the terminal alkyne to form a palladium-acetylide complex. The alkyne can coordinate to the Pd(II) center before or after deprotonation, and this step is often facilitated by the presence of a suitable ligand on the palladium.[7][12]

  • Reductive Elimination: The final step is the reductive elimination of the pyridylalkynol product from the Pd(II) complex. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][7]

Copper-Free Sonogashira Catalytic Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Pyridyl-X) Pd(0)L_n->Oxidative_Addition Pyridyl-X Pd(II)_Intermediate Pyridyl-Pd(II)-X Oxidative_Addition->Pd(II)_Intermediate Alkyne_Coordination Alkyne Deprotonation & Coordination Pd(II)_Intermediate->Alkyne_Coordination R-C≡C-H, Base Pd(II)_Acetylide Pyridyl-Pd(II)-C≡C-R Alkyne_Coordination->Pd(II)_Acetylide Reductive_Elimination Reductive Elimination Pd(II)_Acetylide->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Pyridyl-C≡C-R

Caption: Catalytic cycle of the copper-free Sonogashira reaction.

Experimental Protocols: A Practical Guide to Synthesis

This section provides a detailed, step-by-step methodology for the copper-free Sonogashira synthesis of a model pyridylalkynol. It is designed to be a self-validating system, with explanations for key experimental choices.

Reagents and Equipment
  • Palladium Precatalyst: Pd(OAc)₂ (Palladium(II) acetate) or PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) are common choices.[5] Air-stable precatalysts like [DTBNpP]Pd(crotyl)Cl can also be highly effective.[13]

  • Ligand: A phosphine ligand is often crucial for stabilizing the palladium catalyst and facilitating the reaction. Xantphos, cataCXium A, and SPhos are examples of effective ligands.[13][14]

  • Base: An inorganic base like K₂CO₃ or Cs₂CO₃ is often preferred in copper-free systems to avoid the complexities associated with amine bases.[5][14]

  • Solvent: The choice of solvent is critical and can significantly impact reaction rates and yields.[15] Anhydrous and degassed solvents such as 1,4-dioxane, toluene, or N,N-dimethylformamide (DMF) are commonly used.[15][16]

  • Reactants: A halopyridine (e.g., 2-bromopyridine, 3-iodopyridine) and a terminal alkyne (e.g., propargyl alcohol).

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and reagents.[11]

  • Standard Glassware: Schlenk flask or a similar reaction vessel equipped with a magnetic stirrer, condenser, and a connection to an inert gas line.

General Step-by-Step Protocol

This protocol describes the synthesis of 1-(pyridin-2-yl)prop-2-yn-1-ol from 2-bromopyridine and propargyl alcohol.

  • Vessel Preparation: To a dry Schlenk flask under an argon atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., Xantphos, 4 mol%).

  • Addition of Base and Reactants: Add the base (e.g., K₂CO₃, 2 equivalents), 2-bromopyridine (1.0 mmol, 1 equivalent), and the solvent (e.g., degassed 1,4-dioxane, 5 mL).

  • Initiation of Reaction: Stir the mixture at room temperature for 10-15 minutes to allow for catalyst activation.

  • Alkyne Addition: Add propargyl alcohol (1.2 mmol, 1.2 equivalents) to the reaction mixture.

  • Heating and Monitoring: Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table of Typical Reaction Parameters

ParameterTypical Range/ValueRationale and Key Considerations
Palladium Loading 1-5 mol%Lower loadings are desirable for cost and sustainability. Higher loadings may be needed for less reactive substrates.
Ligand 1:1 to 1:2 Pd:Ligand ratioThe ligand stabilizes the palladium catalyst and influences its reactivity. The choice of ligand can be critical for success.
Base 2-3 equivalentsAn excess of base is required to deprotonate the alkyne and neutralize the HX formed during the reaction.
Solvent Anhydrous, degassedThe solvent affects the solubility of reagents and the stability of the catalyst. Polar aprotic solvents often work well.[15]
Temperature Room Temperature to 120 °CHigher temperatures are often required for less reactive halides (e.g., bromides and chlorides).[5]
Reaction Time 2-24 hoursReaction time depends on the reactivity of the substrates and the reaction temperature.

digraph "Experimental_Workflow" {
graph [fontname="Arial"];
node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup [label="Reaction Setup\n(Inert Atmosphere)"]; add_reagents [label="Add Pd Catalyst, Ligand,\nBase, and Pyridyl Halide"]; add_alkyne [label="Add Terminal Alkyne"]; react [label="Heat and Monitor Reaction\n(TLC/GC-MS)"]; workup [label="Aqueous Workup"]; purify [label="Column Chromatography"]; end [label="Pure Pyridylalkynol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> setup; setup -> add_reagents; add_reagents -> add_alkyne; add_alkyne -> react; react -> workup; workup -> purify; purify -> end; }

Caption: Experimental workflow for pyridylalkynol synthesis.

Scope, Limitations, and Troubleshooting

Substrate Scope

The copper-free Sonogashira reaction is generally tolerant of a wide range of functional groups on both the pyridyl halide and the alkyne.

Pyridyl HalideAlkyneProductTypical Yield
2-BromopyridinePhenylacetylene2-(Phenylethynyl)pyridineGood to Excellent
3-Iodopyridine1-Hexyne3-(Hex-1-yn-1-yl)pyridineGood to Excellent
4-ChloropyridinePropargyl alcohol1-(Pyridin-4-yl)prop-2-yn-1-olModerate to Good
2-Bromo-5-methoxypyridineTrimethylsilylacetylene2-((Trimethylsilyl)ethynyl)-5-methoxypyridineGood

Note: Yields are dependent on specific reaction conditions. Electron-donating and electron-withdrawing groups are generally well-tolerated on the pyridine ring.[17] The reactivity of the pyridyl halide follows the expected trend: I > Br >> Cl.[11]

Potential Challenges and Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield - Inactive catalyst- Insufficiently pure reagents- Inappropriate solvent or base- Use a fresh batch of palladium catalyst.- Purify starting materials.- Screen different solvents and bases.[11]
Alkyne Homocoupling - Presence of oxygen- Ensure the reaction is performed under a strictly inert atmosphere.[18]
Catalyst Decomposition (Palladium Black) - High temperature- Impurities in the reaction mixture- Lower the reaction temperature.- Use high-purity reagents and solvents.[11]
Dehalogenation of Pyridyl Halide - Presence of water or other protic sources- Use anhydrous solvents and reagents.

A key consideration for the synthesis of pyridylalkynols is the potential for the pyridine nitrogen to coordinate to the palladium catalyst, which can sometimes inhibit the reaction. The use of bulky phosphine ligands can help to mitigate this issue by sterically hindering the coordination of the pyridine nitrogen.

Conclusion

The copper-free Sonogashira reaction is a powerful and versatile tool for the synthesis of pyridylalkynols. By eliminating the need for a copper co-catalyst, this method offers a more sustainable, efficient, and reliable route to these valuable compounds. A thorough understanding of the reaction mechanism, careful optimization of reaction conditions, and awareness of potential challenges are key to achieving successful outcomes. The protocols and insights provided in this guide are intended to empower researchers to confidently apply this methodology in their own synthetic endeavors.

References

Purification of 4-(2-Pyridyl)-2-Methyl-3-Butyn-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Methodical

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the purification of 4-(2-Pyridyl)-2-methyl-3-butyn-2-ol, a heterocyclic acetylenic alcohol of significant interest in synthetic chemistry and drug discovery. The purity of such intermediates is paramount for the success of subsequent synthetic steps and for ensuring the validity of biological screening data. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, offering researchers the flexibility to adapt and troubleshoot the protocols. We will explore purification primarily through silica gel column chromatography and recrystallization, detailing method selection, execution, and optimization.

Introduction: The Imperative for Purity

This compound is a valuable building block characterized by its pyridine moiety, which imparts basicity and potential for hydrogen bonding, and a tertiary propargylic alcohol group, a versatile handle for further chemical transformations. A common route to its synthesis is the Sonogashira coupling between a 2-halopyridine and 2-methyl-3-butyn-2-ol.[1][2] This reaction, while powerful, often yields a crude product containing unreacted starting materials, catalysts (palladium and copper complexes), and various side-products. For its effective use as a high-value intermediate, rigorous purification is not merely a recommendation but a necessity.

This application note details two primary, field-proven methods for purifying this compound to a high degree of purity (>98%).

Physicochemical Properties

A foundational understanding of the target molecule's properties is critical for designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO[3]
Molecular Weight 161.20 g/mol [3]
Appearance Yellow to off-white solid[1]
Melting Point 82-84 °C[4]
Boiling Point 120 °C at 1.5 mmHg[4]
pKa (Predicted) 12.91 ± 0.29[4]

The solid nature of the compound at room temperature and its moderate polarity suggest that both column chromatography and recrystallization are viable purification techniques.

Strategic Purification Workflow

The purification process begins after the initial reaction workup (e.g., extraction and solvent removal). The choice between column chromatography and recrystallization depends on the impurity profile and the scale of the reaction. Chromatography offers superior separation of closely related compounds, while recrystallization is excellent for removing small amounts of impurities from a large batch of the main product.

Purification Workflow cluster_0 Initial State cluster_1 Primary Purification cluster_2 Analysis & Final Product Crude_Product Crude Product (Post-Workup) Chromatography Column Chromatography Crude_Product->Chromatography For complex mixtures or small scale Recrystallization Recrystallization Crude_Product->Recrystallization For removing minor impurities or large scale Analysis Purity Assessment (TLC, MP, NMR) Chromatography->Analysis Recrystallization->Analysis Pure_Product Pure this compound Analysis->Pure_Product Purity Confirmed

Caption: High-level workflow for the purification of this compound.

Protocol 1: Purification by Flash Column Chromatography

Flash column chromatography is a rapid and effective method for separating compounds with different polarities. The basic nitrogen of the pyridine ring can interact strongly with the acidic silanol groups on the silica surface, potentially leading to peak tailing.[5] This can be mitigated by using a mobile phase containing a small amount of a basic modifier like triethylamine or by choosing a different stationary phase, though standard silica gel is often sufficient.

Causality and Method

Principle: Separation is achieved based on the differential partitioning of the components of the mixture between a solid stationary phase (silica gel) and a liquid mobile phase (eluent). Less polar compounds travel faster down the column, while more polar compounds are retained longer.

Materials:

  • Crude this compound

  • Silica Gel (60 Å, 230-400 mesh)

  • Solvents: Petroleum Ether (or Hexanes), Ethyl Acetate (reagent grade)

  • Glass column, collection tubes, TLC plates

Step-by-Step Protocol
  • Eluent Selection:

    • Determine the optimal solvent system using Thin-Layer Chromatography (TLC).

    • A good starting point, based on similar compounds, is a mixture of petroleum ether and ethyl acetate.[1]

    • Aim for an Rf value of ~0.25-0.35 for the target compound. A 50:1 to 20:1 petroleum ether:ethyl acetate ratio is a likely effective range.

  • Column Packing (Dry Packing):

    • Secure a glass column vertically and add a small plug of cotton or glass wool at the bottom.[6]

    • Add a thin layer of sand.

    • Pour the dry silica gel into the column using a powder funnel. Gently tap the column to ensure even packing.[6]

    • Add another layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent.

    • Carefully add the sample to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column, avoiding disturbance of the sand layer.

    • Apply gentle air pressure to the top of the column to achieve a steady flow rate.

    • Collect fractions in test tubes or vials.

    • Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

Recrystallization is an economical and scalable purification technique for solids. Its success hinges on the selection of a suitable solvent or solvent system in which the target compound has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at all temperatures.[7]

Causality and Method

Principle: This technique leverages differences in solubility between the desired compound and impurities. As a hot, saturated solution cools, the solubility of the desired compound decreases, forcing it to crystallize out of the solution in a pure form, leaving impurities behind in the "mother liquor".[7]

Materials:

  • Crude this compound

  • Various solvents for testing (e.g., Ethanol, Methanol, Ethyl Acetate, Dichloromethane, Toluene, Hexane)

  • Erlenmeyer flasks, hot plate, filtration apparatus

Step-by-Step Protocol
  • Solvent Selection:

    • Place a small amount of the crude solid in several test tubes.

    • Add a small amount of a different solvent to each tube and observe solubility at room temperature. A good solvent will not dissolve the compound well at room temperature.

    • Heat the tubes that showed poor solubility. A good solvent will dissolve the compound completely when hot.

    • Allow the hot solutions to cool slowly. The best solvent will produce abundant, well-formed crystals upon cooling.

    • For this compound, a mixed solvent system like dichloromethane/methanol or ethyl acetate/hexane is a promising starting point. Crystals suitable for X-ray diffraction have been grown from CH₂Cl₂/MeOH.[1][8]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent and bring the solution to a gentle boil until all the solid dissolves.[9] Add more hot solvent dropwise if necessary. Using excess solvent will reduce the final yield.[7]

  • Decolorization (Optional):

    • If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[9][10]

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal or insoluble impurities are present):

    • Filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal or any insoluble impurities.[10] This step must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice-water bath to maximize crystal formation.[9]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

    • Allow the crystals to air-dry on the filter paper or dry them further in a vacuum oven.

Troubleshooting Common Issues

Troubleshooting_Chromatography Problem Problem Observed Tailing Peak Tailing Problem->Tailing Low_Recovery Low Recovery Problem->Low_Recovery Poor_Sep Poor Separation Problem->Poor_Sep Cause_Tailing Cause: Strong interaction of basic pyridine with acidic silica Tailing->Cause_Tailing Cause_Recovery Cause: Compound stuck on column or degradation Low_Recovery->Cause_Recovery Cause_Sep Cause: Eluent too polar or column overloaded Poor_Sep->Cause_Sep Solution_Tailing Solution: Add 0.1-1% Triethylamine to eluent or use neutral alumina Cause_Tailing->Solution_Tailing Solution_Recovery Solution: Use a more polar eluent to flush column; switch to a less acidic stationary phase Cause_Recovery->Solution_Recovery Solution_Sep Solution: Decrease eluent polarity; use less sample Cause_Sep->Solution_Sep

Caption: Logic diagram for troubleshooting common column chromatography issues.

Issue (Recrystallization)Potential CauseRecommended Solution
Oiling Out The boiling point of the solvent is higher than the melting point of the solute; solution is cooling too rapidly.Use a lower-boiling point solvent; ensure slow cooling; add slightly more solvent.
No Crystals Form Too much solvent was used; solution is supersaturated.Boil off some solvent to re-concentrate; scratch the inside of the flask with a glass rod; add a seed crystal.
Low Yield Too much solvent used; premature crystallization during hot filtration; crystals are too soluble in cold solvent.Use the minimum amount of hot solvent; ensure filtration apparatus is hot; cool thoroughly in an ice bath before filtering.

Conclusion

The successful purification of this compound is readily achievable through systematic application of either flash column chromatography or recrystallization. The choice of method should be guided by the scale of the synthesis and the nature of the impurities. By understanding the chemical principles behind these techniques and following the detailed protocols and troubleshooting guides provided, researchers can consistently obtain this valuable intermediate with the high degree of purity required for advanced applications in chemical synthesis and development.

References

Application Notes and Protocols for the Column Chromatography of Polar Alkynols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The purification of polar alkynols, a compound class of significant interest in medicinal chemistry and materials science, presents unique challenges to the chromatographer. Their inherent polarity often leads to poor retention on reversed-phase media and irreversible adsorption or tailing on traditional normal-phase silica gel. This guide provides a detailed framework for developing robust column chromatography methods for the successful purification of polar alkynols. It delves into the mechanistic principles behind stationary and mobile phase selection, offers detailed, step-by-step protocols for method development and execution, and provides a comprehensive troubleshooting guide to address common purification challenges. This document emphasizes Hydrophilic Interaction Liquid Chromatography (HILIC) as a powerful strategy for this class of molecules.

The Challenge of Purifying Polar Alkynols

Polar alkynols, characterized by the presence of one or more hydroxyl (-OH) groups and a carbon-carbon triple bond, exhibit a high degree of polarity. This dual functionality complicates their purification by standard chromatographic techniques.

  • Reversed-Phase Chromatography (RPC): In RPC, which utilizes a non-polar stationary phase and a polar mobile phase, highly polar compounds like alkynols have minimal interaction with the stationary phase.[1][2] This often results in the compound eluting with the solvent front, leading to poor or no separation from other polar impurities.[1][3] While highly aqueous mobile phases can be used, they may lead to "phase collapse" on standard C18 columns, causing irreproducible retention times.[3]

  • Normal-Phase Chromatography (NPC): In traditional NPC, a polar stationary phase (typically silica gel) is used with a non-polar mobile phase.[4][5] The strong hydrogen bonding interactions between the hydroxyl groups of the alkynol and the silanol groups of the silica can lead to excessively strong retention.[1] This can result in broad peaks, tailing, and in some cases, irreversible adsorption of the compound onto the column.[3]

Strategic Approaches to Polar Alkynol Purification

To overcome these challenges, specialized chromatographic techniques are necessary. The key is to modulate the interactions between the polar alkynol and the stationary phase to achieve effective retention and subsequent elution.

Modified Normal-Phase Chromatography

For moderately polar alkynols, traditional normal-phase chromatography on silica gel can be effective with a carefully selected polar mobile phase.[6][7] The addition of a small amount of a highly polar solvent, such as methanol or isopropanol, to a less polar solvent system (e.g., ethyl acetate/hexanes) can help to elute the compound by competing for the active sites on the silica gel.[6]

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC has emerged as a powerful technique for the separation of highly polar compounds.[8][9] It utilizes a polar stationary phase (similar to NPC) but with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a smaller amount of an aqueous component (water or buffer).[8]

Mechanism of HILIC: In HILIC, the polar stationary phase adsorbs a layer of water from the mobile phase.[8] Polar analytes, like alkynols, partition into this immobilized water layer and are retained. Elution is achieved by increasing the water content of the mobile phase, which increases its polarity and displaces the analyte from the stationary phase.[1]

Selecting the Right Chromatographic System

The success of the purification depends critically on the appropriate choice of stationary and mobile phases.

Stationary Phase Selection
Stationary PhasePrimary Interaction MechanismBest Suited ForKey Considerations
Silica Gel Adsorption (Hydrogen Bonding)Moderately polar alkynols; HILIC applications.[7][10]Can be acidic; potential for irreversible adsorption of very polar compounds.[11] Use high-purity silica to prevent leaching with highly polar solvents.[3]
Alumina AdsorptionBasic or neutral polar alkynols.Available in acidic, neutral, or basic forms.[12]
Amino-propyl Bonded Silica Adsorption, Weak Anion ExchangeAcidic polar alkynols, carbohydrates, HILIC.[13][14]Can act as a "base shield" to minimize interactions with silica.[14]
Diol-bonded Silica Hydrogen BondingGeneral polar compounds, HILIC.[13][15]Offers different selectivity compared to bare silica.
Cyano-propyl Bonded Silica Dipole-dipole InteractionsCan be used in both normal-phase and reversed-phase modes.[16][17]Less polar than silica, offering more flexibility.[16]
Mobile Phase Selection

The choice of mobile phase is determined by the stationary phase and the polarity of the alkynol. Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly screening and optimizing solvent systems before committing to a column.[7][18] Aim for an Rf value between 0.2 and 0.4 for the target compound to ensure good separation on the column.[18]

For Normal-Phase Chromatography on Silica or Alumina:

  • Start with a binary mixture of a non-polar solvent and a polar solvent.

  • Common systems include Ethyl Acetate/Hexanes and Dichloromethane/Methanol.[6]

  • For very polar alkynols that do not move from the baseline, a small percentage of methanol (e.g., 1-10%) in dichloromethane can be effective.[6][11]

  • Caution: Using more than 10% methanol in dichloromethane can risk dissolving the silica gel.[6]

For HILIC:

  • The mobile phase is typically a mixture of a high concentration of acetonitrile (ACN) and a low concentration of water or an aqueous buffer.[15]

  • A typical starting gradient is 95:5 ACN/water, moving towards a higher water concentration to elute the compounds.[15]

  • Buffers like ammonium formate or ammonium acetate are often used to ensure reproducibility and improve peak shape, especially for ionizable compounds.

Experimental Protocols

Protocol 1: General Method Development using TLC
  • Prepare the Sample: Dissolve a small amount of the crude sample in a suitable solvent.

  • Spot the TLC Plate: Using a capillary tube, spot the dissolved sample onto a silica gel TLC plate.

  • Develop the Plate: Place the plate in a developing chamber containing a candidate mobile phase system.

  • Visualize: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp and/or by staining (e.g., with potassium permanganate or vanillin).

  • Calculate Rf: Calculate the Retention Factor (Rf) for the desired compound (Rf = distance traveled by spot / distance traveled by solvent front).

  • Optimize: Adjust the polarity of the mobile phase to achieve an Rf of 0.2-0.4 for the target alkynol.[18] If the Rf is too low, increase the polarity of the mobile phase. If it is too high, decrease the polarity.

Protocol 2: Column Chromatography of a Moderately Polar Alkynol (Normal Phase)

This protocol assumes a moderately polar alkynol that shows good mobility in an ethyl acetate/hexane solvent system on TLC.

Workflow Diagram

G cluster_prep Preparation cluster_run Elution & Collection cluster_analysis Analysis TLC 1. TLC Optimization (e.g., 30% EtOAc/Hexane, Rf=0.3) Slurry 2. Prepare Silica Slurry in initial mobile phase TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Load Sample (Dry or Liquid) Pack->Load Elute 5. Elute with Mobile Phase Load->Elute Gradient 6. (Optional) Increase Polarity (e.g., to 50% EtOAc/Hexane) Elute->Gradient for tightly bound impurities Collect 7. Collect Fractions Elute->Collect Gradient->Collect Analyze 8. Analyze Fractions by TLC Collect->Analyze Combine 9. Combine Pure Fractions Analyze->Combine Evap 10. Evaporate Solvent Combine->Evap

Caption: Normal-Phase Column Chromatography Workflow.

Step-by-Step Methodology:

  • Column Preparation:

    • Select a glass column of appropriate size. A general rule is to use 20-50 times the weight of the sample in stationary phase.[10]

    • Place a small plug of cotton or glass wool at the bottom of the column.[10]

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 20% ethyl acetate in hexanes).[10]

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to ensure even packing.[19]

    • Allow the silica to settle, and then add another layer of sand on top to protect the surface.[19] The solvent level should never drop below the top of the sand.[19]

  • Sample Loading:

    • Liquid Loading: Dissolve the sample in a minimum amount of the mobile phase.[20] Carefully add the sample solution to the top of the column with a pipette.[20] This method is best for samples that are readily soluble in the mobile phase.[18]

    • Dry Loading: If the sample is not very soluble in the mobile phase, or if a highly polar solvent is needed for dissolution, dry loading is preferred.[18][21] Dissolve the crude sample in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel (2-3 times the sample weight), and evaporate the solvent to obtain a free-flowing powder.[20][21] Carefully add this powder to the top of the packed column.[20]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure (if performing flash chromatography) to achieve a steady flow rate.

    • Begin collecting fractions in test tubes or vials.

    • If separation is difficult, a gradient elution can be performed by gradually increasing the proportion of the more polar solvent.[7]

  • Analysis:

    • Analyze the collected fractions by TLC to determine which contain the pure desired compound.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 3: HILIC Purification of a Highly Polar Alkynol

This protocol is designed for alkynols that are poorly retained in reversed-phase and too strongly retained in traditional normal-phase chromatography.

Decision Logic for HILIC

HILIC_Decision Start Crude Polar Alkynol Sample TLC_RP Test on C18 TLC Start->TLC_RP TLC_NP Test on Silica TLC (e.g., EtOAc/Hexane) Start->TLC_NP Elutes_Front Elutes at solvent front (Rf ≈ 1.0) TLC_RP->Elutes_Front Stays_Baseline Stays at baseline (Rf ≈ 0) TLC_NP->Stays_Baseline Proceed_HILIC Proceed with HILIC Elutes_Front->Proceed_HILIC Stays_Baseline->Proceed_HILIC

Caption: Decision workflow for employing HILIC.

Step-by-Step Methodology:

  • Column Selection and Equilibration:

    • Use a column packed with a polar stationary phase such as bare silica, amino, or diol.

    • Equilibrate the column with the initial mobile phase (e.g., 95:5 acetonitrile/water) for a sufficient time, which may be longer than for reversed-phase methods.[2]

  • Sample Preparation and Loading:

    • Dissolve the sample in the initial mobile phase if possible. If solubility is an issue, a solvent with slightly higher aqueous content can be used, but the injection volume should be kept small to avoid peak distortion.[22]

    • Dry loading is also a viable option.

  • Gradient Elution:

    • Start the elution with a high percentage of organic solvent (e.g., 95% acetonitrile).

    • Run a gradient by increasing the percentage of the aqueous phase over time to elute the polar alkynol. For example, a linear gradient from 5% to 40% water over 20-30 column volumes.

    • Monitor the elution using a UV detector or by collecting fractions for TLC analysis.

  • Post-Run:

    • After the elution is complete, re-equilibrate the column with the initial mobile phase before the next injection.

Troubleshooting Common Problems

ProblemPossible Cause(s)Suggested Solution(s)
Compound won't elute (stuck on baseline) Mobile phase is not polar enough.[11] Compound is irreversibly adsorbed (e.g., acidic compound on silica).Increase the polarity of the mobile phase (e.g., add methanol or use a HILIC method).[11] Switch to a different stationary phase (e.g., alumina, or deactivated silica).[11] For acidic compounds, consider adding a small amount of acetic acid to the mobile phase.
Compound elutes too quickly (at solvent front) Mobile phase is too polar. Using reversed-phase for a very polar compound.Decrease the polarity of the mobile phase. Switch to a normal-phase or HILIC method.[1]
Poor separation (co-elution of compounds) Incorrect mobile phase polarity. Column is overloaded. Sample was loaded in too strong a solvent.[21]Re-optimize the mobile phase using TLC for better separation.[18] Reduce the amount of sample loaded onto the column. Use the dry loading technique or dissolve the sample in the weakest possible solvent.[21]
Peak Tailing Strong interaction between the analyte and active sites on the stationary phase. Column degradation.Add a modifier to the mobile phase (e.g., a small amount of triethylamine for basic compounds, or acetic acid for acidic compounds). Use a high-quality, end-capped stationary phase.
Cracked or channeled column bed Improper packing of the column. Letting the column run dry.Repack the column carefully, ensuring a homogenous slurry and even settling. Always maintain the solvent level above the top of the stationary phase.[19]

Conclusion

The successful purification of polar alkynols by column chromatography is an achievable goal that requires a departure from standard protocols. By understanding the underlying principles of polarity and intermolecular interactions, researchers can strategically select the appropriate stationary and mobile phases. Hydrophilic Interaction Liquid Chromatography (HILIC) offers a particularly robust and versatile platform for these challenging separations. Careful method development, beginning with TLC, followed by meticulous column packing, sample loading, and fraction analysis, will enable the isolation of high-purity polar alkynols essential for advancing research and development.

References

Application Notes and Protocols for the Recrystallization of Pyridyl-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Nuances of Purifying Pyridyl-Containing Compounds

Pyridyl-containing compounds are a cornerstone of modern pharmaceuticals, agrochemicals, and materials science, owing to the unique electronic properties and hydrogen bonding capabilities of the pyridine ring.[1][2][3] However, the very features that make them functionally versatile also present distinct challenges during their purification by recrystallization. The nitrogen atom in the pyridine ring can significantly influence the compound's solubility, crystal packing, and propensity for polymorphism, making the development of a robust recrystallization protocol a critical, yet often non-trivial, step in chemical synthesis and manufacturing.[4][5][6]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for successfully recrystallizing pyridyl-containing compounds. Moving beyond generic protocols, this document delves into the underlying principles, offering field-proven insights into solvent selection, troubleshooting common issues, and leveraging the inherent chemical nature of the pyridine moiety to achieve high purity.

The Challenge of the Pyridine Moiety in Crystallization

Experience has shown that pyridine and its annulated derivatives can be more challenging to crystallize compared to their non-heteroaromatic counterparts.[7] This difficulty often stems from a combination of factors:

  • Polarity and Solubility: The lone pair of electrons on the nitrogen atom imparts a degree of polarity and allows for hydrogen bonding, which can lead to high solubility in a broad range of solvents. This can make it difficult to find a solvent where the compound has the desired low solubility at room temperature and high solubility at elevated temperatures.

  • Crystal Packing and Polymorphism: The presence of the nitrogen heterocycle can lead to complex intermolecular interactions, influencing crystal packing and increasing the likelihood of polymorphism—the existence of multiple crystalline forms with different physical properties.[5][8]

  • Basicity: The basic nature of the pyridine nitrogen can lead to interactions with acidic impurities or even atmospheric carbon dioxide, potentially hindering crystallization or leading to the formation of undesired salts.

Strategic Solvent Selection: A Data-Driven Approach

The cornerstone of any successful recrystallization is the selection of an appropriate solvent system. The ideal solvent should exhibit poor dissolving power at room temperature but excellent dissolving power at its boiling point for the compound of interest.[9] For pyridyl-containing compounds, a systematic approach to solvent screening is paramount.

Single-Solvent Systems

A single-solvent recrystallization is often the most straightforward approach. The following table summarizes commonly employed solvents for various classes of pyridyl-containing compounds.

Class of Pyridyl CompoundRecommended SolventsRationale and Considerations
Simple Pyridines Toluene, Ethanol, Water, Ethyl AcetateToluene is effective for many neutral pyridines.[7] Ethanol and water can be suitable for more polar derivatives.[10] Ethyl acetate is a good starting point for moderately polar compounds.[11]
Aminopyridines Toluene, Water, EthanolToluene has been reported as an effective solvent for compounds like 2-amino-4-bromopyridine.[12] Water can be effective, sometimes in the presence of decolorizing charcoal, for compounds like 2-aminoquinoline.[13]
Pyridyl Carboxylic Acids (e.g., Nicotinic Acid) Water, EthanolWater is a common and effective solvent for nicotinic acid, often used with a decolorizing agent.[10] Ethanol is another potential choice.[10]
Pyridyl Amides (e.g., Nicotinamide) 2-Methylpropanol-1/Water mixtureA mixture of 2-methylpropanol-1 with water has been shown to be effective for the purification of nicotinamide, particularly when the pH is controlled.[14]
Bipyridines Ethyl AcetateEthyl acetate is a well-documented solvent for the recrystallization of substituted bipyridines like 4,4'-dimethyl-2,2'-bipyridine.[11]
Two-Solvent (Mixed-Solvent) Systems

When a suitable single solvent cannot be identified, a two-solvent system offers greater flexibility. In this technique, the compound is dissolved in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. A "poor" solvent (in which the compound is sparingly soluble) is then added dropwise until the solution becomes turbid. The solution is then heated until it becomes clear again and allowed to cool slowly.

Common Two-Solvent Pairs for Pyridyl Compounds:

  • Ethanol/Water

  • Methanol/Water

  • Acetone/Water

  • Toluene/Hexane

  • Dichloromethane/Hexane

Harnessing Acidity and Basicity: pH-Swing Crystallization

The basicity of the pyridine nitrogen provides a powerful tool for purification. For acidic or basic pyridyl-containing compounds, altering the pH of the solution can dramatically change the solubility, a technique known as pH-swing crystallization.[15]

  • For Acidic Pyridyl Compounds (e.g., Nicotinic Acid): These compounds are often more soluble in their deprotonated (salt) form at higher pH. Crystallization can be induced by dissolving the compound in a basic aqueous solution and then slowly adding acid to lower the pH, causing the neutral, less soluble form to crystallize out.[15]

  • For Basic Pyridyl Compounds: Conversely, basic pyridyl compounds can be dissolved in an acidic solution to form the more soluble protonated salt. Carefully adding a base to neutralize the solution will then precipitate the pure, neutral compound.

Detailed Protocols

Protocol 1: General Single-Solvent Recrystallization of a Neutral Pyridyl Compound (e.g., 4,4'-Dimethyl-2,2'-bipyridine)

This protocol is adapted from established procedures for the purification of 4,4'-dimethyl-2,2'-bipyridine using ethyl acetate.[11]

Materials:

  • Crude 4,4'-dimethyl-2,2'-bipyridine

  • Ethyl acetate (reagent grade)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser (optional, to prevent solvent evaporation)

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude 4,4'-dimethyl-2,2'-bipyridine in an Erlenmeyer flask. Add a minimal amount of ethyl acetate to create a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.

  • Solvent Addition: Add small portions of hot ethyl acetate while maintaining a gentle boil until all the solid has just dissolved. Avoid adding an excess of solvent to maximize yield.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, subsequently place the flask in an ice bath for at least 30 minutes.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethyl acetate to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: pH-Controlled Recrystallization of a Pyridyl Amide (e.g., Nicotinamide)

This protocol is based on a patented method for the purification of nicotinamide.[14]

Materials:

  • Crude nicotinamide

  • 2-Methylpropanol-1

  • Deionized water

  • pH meter or pH paper

  • Base (e.g., dilute NaOH) or acid (e.g., dilute HCl) for pH adjustment

  • Heating mantle and stirrer

  • Erlenmeyer flask

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Preparation: Prepare a solvent mixture of 2-methylpropanol-1 containing 10-18% water by weight.

  • Dissolution and pH Adjustment: In an Erlenmeyer flask, dissolve the crude nicotinamide in the prepared solvent mixture, heated to 80-100 °C. Adjust the pH of the hot solution to between 7.5 and 9.5 by the careful addition of a suitable base or acid.

  • Cooling and Crystallization: Allow the pH-adjusted solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Crystal Collection: Isolate the purified nicotinamide crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent mixture.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Troubleshooting Common Recrystallization Problems

ProblemPossible Cause(s)Solution(s)
No Crystals Form Upon Cooling - The solution is not sufficiently saturated.[11]- The compound is too soluble in the chosen solvent at cold temperatures.[11]- Evaporate some of the solvent to increase the concentration and try cooling again.[11]- If that fails, a different solvent or a two-solvent system may be necessary.[11]- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.- Add a seed crystal of the pure compound.
Compound "Oils Out" Instead of Crystallizing - The solution is supersaturated, or the boiling point of the solvent is too high, causing the compound to melt.[11]- The cooling process is too rapid.[11]- Add a small amount of additional hot solvent until the oil dissolves, then allow the solution to cool more slowly.[11]- Seeding with a pure crystal can also help induce crystallization.[11]
Low Recovery of Purified Product - Too much solvent was used.- Premature crystallization during hot filtration.- The compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the filtration apparatus is pre-heated before hot filtration.- Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility.
Colored Product - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.

Visualizing the Recrystallization Workflow

The following diagrams illustrate the key decision points and steps in developing a recrystallization protocol for pyridyl-containing compounds.

Recrystallization_Workflow start Start: Crude Pyridyl Compound solvent_selection Solvent Selection: - Single Solvent Screening - Two-Solvent System Evaluation start->solvent_selection dissolution Dissolution: Dissolve in minimum amount of hot solvent solvent_selection->dissolution hot_filtration Hot Filtration (Optional): Remove insoluble impurities dissolution->hot_filtration cooling Cooling & Crystallization: - Slow cooling to RT - Ice bath dissolution->cooling No insoluble impurities hot_filtration->cooling collection Crystal Collection: Vacuum filtration cooling->collection washing Washing: Wash with ice-cold solvent collection->washing drying Drying: Vacuum oven or desiccator washing->drying end End: Pure Crystalline Product drying->end

Caption: General workflow for the recrystallization of pyridyl-containing compounds.

Caption: Decision tree for selecting an appropriate recrystallization solvent system.

Conclusion

The successful recrystallization of pyridyl-containing compounds is an achievable goal that requires a methodical and informed approach. By understanding the unique chemical properties of the pyridine moiety, employing a systematic strategy for solvent selection, and utilizing techniques such as pH-swing crystallization, researchers can overcome the inherent challenges to obtain highly pure materials. The protocols and troubleshooting guide provided herein serve as a robust starting point for developing and optimizing recrystallization procedures for this important class of molecules.

References

The Synthetic Versatility of 4-(2-Pyridyl)-2-Methyl-3-Butyn-2-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the strategic incorporation of nitrogen-containing heterocycles is paramount for the development of novel pharmaceuticals, functional materials, and agrochemicals. Among the myriad of building blocks available to the discerning chemist, 4-(2-Pyridyl)-2-Methyl-3-Butyn-2-ol has emerged as a particularly versatile and valuable reagent. Its unique combination of a pyridine moiety, a protected terminal alkyne, and a tertiary alcohol offers a powerful handle for a diverse array of synthetic transformations. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights, to empower researchers in their synthetic endeavors.

Introduction: A Multifunctional Building Block

This compound, with the chemical formula C₁₀H₁₁NO, is a stable, crystalline solid that serves as a protected form of 2-ethynylpyridine. The tertiary alcohol group, specifically the 2-hydroxyprop-2-yl moiety, acts as a sterically demanding and readily cleavable protecting group for the terminal alkyne. This protection strategy is crucial as it prevents the often problematic side reactions associated with free terminal alkynes, such as dimerization and polymerization, under various reaction conditions.

The pyridine ring itself is a key pharmacophore found in numerous biologically active molecules and approved drugs.[1] Its nitrogen atom can act as a hydrogen bond acceptor, a ligand for metal coordination, and a basic center, all of which can be exploited to modulate the physicochemical and biological properties of a target molecule. The strategic placement of the alkynyl group at the 2-position of the pyridine ring opens up a gateway to a wide range of subsequent chemical modifications, including cross-coupling reactions and intramolecular cyclizations.

This application note will delve into the primary synthetic applications of this compound, focusing on its utility in Sonogashira cross-coupling reactions and as a precursor for the synthesis of nitrogen-fused heterocycles, particularly indolizine derivatives.

Sonogashira Cross-Coupling Reactions: Forging Carbon-Carbon Bonds

The Sonogashira reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2] this compound is an excellent substrate for this reaction, allowing for the facile introduction of the pyridyl-ethynyl moiety onto a variety of scaffolds.

The Foundational Copper-Cocatalyzed Sonogashira Coupling

The traditional Sonogashira coupling employs a palladium catalyst in conjunction with a copper(I) co-catalyst. The generally accepted mechanism involves the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.

Visualizing the Catalytic Cycle:

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X(L2) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdC Ar-Pd(II)-C≡CR(L2) ArPdX->ArPdC Transmetalation CuCCR Cu-C≡CR ArPdC->Pd0 Reductive Elimination (Ar-C≡CR) CuX CuX CuX->CuCCR Base, R-C≡CH CuCCR->CuX Transmetalation

Caption: Catalytic cycles of the copper-cocatalyzed Sonogashira coupling.

Detailed Protocol: Copper-Cocatalyzed Sonogashira Coupling of this compound with an Aryl Iodide

This protocol is adapted from a general procedure for Sonogashira reactions.[3]

Materials:

  • This compound

  • Aryl iodide (e.g., iodobenzene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous tetrahydrofuran (THF) or another suitable solvent

  • Argon or nitrogen gas for inert atmosphere

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 eq), this compound (1.1-1.5 eq), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (2-5 mol%).

  • Add anhydrous THF and freshly distilled triethylamine (2-3 eq).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and quench with a saturated aqueous solution of ammonium chloride or 2 M HCl.[3]

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 1: Representative Reaction Parameters for Copper-Cocatalyzed Sonogashira Coupling

ParameterValueRationale
Palladium Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)A common and effective catalyst for Sonogashira couplings.
Copper Co-catalyst CuI (2-5 mol%)Facilitates the formation of the copper acetylide, accelerating the reaction.[2]
Base Triethylamine (Et₃N)Acts as a base to deprotonate the terminal alkyne and scavenge the HX byproduct.
Solvent THF, DMF, or DiisopropylamineAprotic solvents are generally used to dissolve the reactants and facilitate the reaction.
Temperature Room Temperature to 70 °CThe reaction is often facile at room temperature, but heating may be required for less reactive substrates.[4]
The Rise of Copper-Free Sonogashira Couplings

A significant advancement in Sonogashira methodology is the development of copper-free conditions. This variation is particularly advantageous as it avoids the formation of diynes, which can result from the copper-catalyzed oxidative homocoupling of the terminal alkyne.[4] This often leads to cleaner reaction profiles and simplified purification.

Visualizing the Copper-Free Workflow:

Copper_Free_Sonogashira Start Combine Aryl Halide, This compound, Pd Catalyst, and Ligand Inert Establish Inert Atmosphere Start->Inert Solvent_Base Add Anhydrous Solvent and Base Inert->Solvent_Base Heat Heat Reaction Mixture Solvent_Base->Heat Monitor Monitor by TLC/GC Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Purification by Chromatography Workup->Purify Product Isolated Product Purify->Product

Caption: General workflow for a copper-free Sonogashira coupling reaction.

Detailed Protocol: Copper-Free Sonogashira Coupling of this compound with an Aryl Bromide

This protocol is based on a procedure developed for the synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides.[5]

Materials:

  • This compound

  • Aryl bromide (e.g., bromobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(p-tolyl)phosphine (P(p-tol)₃)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or nitrogen gas for inert atmosphere

Procedure:

  • In a reaction vessel, combine the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (3 mol%), and P(p-tol)₃ (6 mol%).

  • Evacuate the vessel and backfill with an inert gas (e.g., argon).

  • Add anhydrous THF, followed by DBU (3.0 mmol).

  • Stir the reaction mixture at 80 °C for 6 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.

  • Purify the product by flash column chromatography.

Gateway to Fused Heterocycles: Intramolecular Cyclization

The strategic positioning of the alkyne adjacent to the pyridine nitrogen in this compound makes it an ideal precursor for the synthesis of fused nitrogen heterocycles through intramolecular cyclization. One of the most prominent applications in this area is the synthesis of indolizine derivatives. Indolizine is a structural motif present in various natural products and pharmacologically active compounds.

Transition metal catalysts, particularly those based on silver and gold, have proven to be highly effective in promoting the cyclization of 2-pyridyl alkynyl carbinols.[6]

Silver-Catalyzed Cyclization for Indolizine Synthesis

Silver catalysts can activate the alkyne moiety towards nucleophilic attack by the pyridine nitrogen, initiating a cyclization cascade that ultimately leads to the formation of the indolizine core.

Proposed Mechanistic Pathway:

Indolizine_Formation Start This compound Ag_Activation Alkyne Activation (Silver Catalyst) Start->Ag_Activation Cyclization Intramolecular Nucleophilic Attack by Pyridine Nitrogen Ag_Activation->Cyclization Intermediate Cyclized Intermediate Cyclization->Intermediate Aromatization Dehydration/Aromatization Intermediate->Aromatization Product Substituted Indolizine Aromatization->Product

Caption: Proposed pathway for silver-catalyzed indolizine synthesis.

Detailed Protocol: Silver-Catalyzed Synthesis of a Substituted Indolizine

This is a representative protocol based on the cyclization of 2-pyridyl alkynyl carbinols.[6]

Materials:

  • This compound

  • Silver triflate (AgOTf) or another suitable silver salt

  • Anhydrous solvent (e.g., 1,2-dichloroethane or toluene)

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • To a solution of this compound in an anhydrous solvent under an inert atmosphere, add the silver catalyst (e.g., AgOTf, 5-10 mol%).

  • Heat the reaction mixture to a temperature between 80-120 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the substituted indolizine.

Deprotection: Unveiling the Terminal Alkyne

For multi-step syntheses, it is often necessary to deprotect the alkyne to reveal the terminal C-H bond for subsequent transformations. The 2-hydroxyprop-2-yl group can be readily removed via a base-catalyzed retro-Favorskii reaction.[7][8]

Detailed Protocol: Base-Catalyzed Deprotection (Retro-Favorskii Reaction)

This is a general procedure that can be adapted for pyridyl-substituted propargyl alcohols.[7]

Materials:

  • The protected alkyne (e.g., the product from a Sonogashira coupling)

  • Potassium hydroxide (KOH) or sodium hydroxide (NaOH)

  • Anhydrous solvent (e.g., toluene or propan-2-ol)

Procedure:

  • Dissolve the protected alkyne in the chosen anhydrous solvent.

  • Add a catalytic or stoichiometric amount of a strong base, such as KOH or NaOH.

  • Heat the reaction mixture to reflux. The reaction progress can be monitored by the evolution of acetone (a byproduct) or by TLC analysis of the reaction mixture.

  • Upon completion, cool the reaction mixture and neutralize with a dilute acid (e.g., 1 M HCl).

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate under reduced pressure.

  • The resulting terminal alkyne can often be used in the next step without further purification.

Recent studies have also explored milder conditions for the retro-Favorskii reaction, employing fluoride sources which can proceed at lower temperatures and with shorter reaction times.[3][9]

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in organic synthesis. Its ability to participate in robust Sonogashira cross-coupling reactions, both with and without a copper co-catalyst, allows for the efficient construction of complex molecular architectures. Furthermore, its propensity to undergo intramolecular cyclization provides a direct route to important nitrogen-fused heterocyclic systems like indolizines. The straightforward deprotection of the alkyne moiety further enhances its synthetic utility. For researchers, scientists, and drug development professionals, a thorough understanding of the reactivity and handling of this compound can unlock new avenues for the synthesis of novel and impactful molecules. Future research in this area will likely focus on expanding the scope of its applications in asymmetric catalysis, the development of novel cyclization cascades, and its incorporation into functional materials and complex natural product synthesis.

References

Application Notes & Protocols: A Guide to the Synthesis and Application of Ruthenium Complexes with Pyridylalkynol Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Ruthenium Pyridylalkynol Complexes

Ruthenium complexes have garnered significant attention across diverse fields of chemistry and medicine due to their versatile reactivity and unique electronic properties.[1] The incorporation of pyridylalkynol ligands—bifunctional molecules containing both a pyridine nitrogen atom for coordination and an alcohol group—imparts distinct characteristics to the resulting metal complexes. These ligands can act as chelating and bridging units, facilitating the construction of intricate mono-, di-, or tri-nuclear ruthenium structures.[2][3]

The interplay between the ruthenium center and the pyridylalkynol ligand gives rise to complexes with promising applications in:

  • Homogeneous Catalysis: Particularly in oxidation reactions, where they have demonstrated high efficiency.[4][5]

  • Medicinal Chemistry: As potential anticancer agents, leveraging ruthenium's lower toxicity compared to platinum-based drugs and its ability to be activated in the reducing environment of tumor cells.[6][7][8]

  • Photophysics and Photodynamic Therapy (PDT): The unique photophysical properties of some ruthenium polypyridyl complexes make them suitable as photosensitizers in PDT.[9][10][11]

This guide will provide detailed protocols for the synthesis of pyridylalkynol ligands and their subsequent complexation with ruthenium precursors. It will also cover essential characterization techniques and discuss the mechanistic aspects of their catalytic and biological activities.

Synthesis of Pyridylalkynol Ligands

The synthesis of pyridylalkynol ligands is a critical first step. A general and adaptable method involves the reaction of a lithiated pyridine derivative with an appropriate aldehyde or ketone.[3][4] This approach allows for the introduction of a wide variety of substituents on the alkynol moiety, enabling fine-tuning of the ligand's steric and electronic properties.

Protocol 2.1: General Synthesis of a Pyridylalkynol Ligand (e.g., (6-bromopyridin-2-yl)(phenyl)methanol)

This protocol is adapted from established literature procedures.[3]

Materials:

  • 2,6-Dibromopyridine

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Benzaldehyde (or other suitable aldehyde/ketone)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2,6-dibromopyridine (1.0 eq) in anhydrous THF.

  • Lithiated Intermediate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.0 eq) dropwise via the dropping funnel over 30 minutes. Stir the reaction mixture at -78 °C for an additional hour to ensure complete formation of the lithiated intermediate.

  • Addition of Electrophile: Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Reaction Progression: Allow the reaction to stir at -78 °C for 2 hours, then gradually warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired pyridylalkynol ligand.

  • Characterization: Confirm the structure and purity of the synthesized ligand using ¹H NMR, ¹³C NMR, and mass spectrometry.

Ligand_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification 2,6-Dibromopyridine 2,6-Dibromopyridine Lithiation Lithiation 2,6-Dibromopyridine->Lithiation n-BuLi n-BuLi n-BuLi->Lithiation Aldehyde/Ketone Aldehyde/Ketone Electrophilic Addition Electrophilic Addition Aldehyde/Ketone->Electrophilic Addition Lithiation->Electrophilic Addition Quenching Quenching Electrophilic Addition->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Product Product Purification->Product

Caption: Workflow for Pyridylalkynol Ligand Synthesis.

Synthesis of Ruthenium Pyridylalkynol Complexes

The complexation of pyridylalkynol ligands with ruthenium precursors can be achieved through various synthetic routes. A common method involves the reaction of the ligand with a ruthenium carbonyl source, such as dodecacarbonyltriruthenium (Ru₃(CO)₁₂), or with a ruthenium phosphine complex like dichlorotris(triphenylphosphine)ruthenium(II) (RuCl₂(PPh₃)₃).[4][12] The choice of precursor and reaction conditions can influence the nuclearity and geometry of the final complex.

Protocol 3.1: Synthesis of a Trinuclear Ruthenium Carbonyl Complex

This protocol describes the synthesis of a trinuclear ruthenium complex from a pyridylalkynol ligand and Ru₃(CO)₁₂.[3][4][5]

Materials:

  • Synthesized pyridylalkynol ligand (e.g., (6-bromopyridin-2-yl)(phenyl)methanol)

  • Dodecacarbonyltriruthenium (Ru₃(CO)₁₂)

  • Anhydrous xylene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a Schlenk flask equipped with a reflux condenser and a magnetic stir bar, combine the pyridylalkynol ligand (2.0 eq) and Ru₃(CO)₁₂ (1.0 eq) in anhydrous xylene.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to remove any oxygen.

  • Reflux: Heat the reaction mixture to reflux under the inert atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cooling and Crystallization: After the reaction is complete (typically several hours), allow the mixture to cool to room temperature. The product may precipitate or crystallize upon cooling.

  • Isolation: Isolate the solid product by filtration, wash with a small amount of cold solvent (e.g., hexanes), and dry under vacuum.

  • Purification (if necessary): If the product is not sufficiently pure, it can be recrystallized from a suitable solvent system (e.g., dichloromethane/hexanes).

  • Characterization: Characterize the resulting ruthenium complex using FT-IR, ¹H NMR, ¹³C NMR spectroscopy, elemental analysis, and, if possible, single-crystal X-ray diffraction to confirm its structure.[5][13]

Complex_Synthesis cluster_reactants Reactants cluster_workup Isolation & Purification Pyridylalkynol Ligand Pyridylalkynol Ligand Reaction Reflux in Anhydrous Solvent Pyridylalkynol Ligand->Reaction Ru Precursor Ru Precursor (e.g., Ru₃(CO)₁₂) Ru Precursor->Reaction Cooling & Precipitation Cooling & Precipitation Reaction->Cooling & Precipitation Filtration Filtration Cooling & Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Ruthenium Complex Recrystallization->Product

Caption: General Workflow for Ruthenium Complex Synthesis.

Characterization of Ruthenium Pyridylalkynol Complexes

A thorough characterization of the synthesized complexes is essential to confirm their identity, purity, and structure. A combination of spectroscopic and analytical techniques is typically employed.

Technique Purpose Typical Observations
¹H and ¹³C NMR Spectroscopy To determine the structure and purity of the complex in solution.[14][15]Shifts in the signals of the pyridyl and alkynol protons and carbons upon coordination to the ruthenium center.
FT-IR Spectroscopy To identify characteristic functional groups, particularly carbonyl ligands.Strong absorption bands in the range of 1900-2100 cm⁻¹ for terminal CO ligands.[5]
Mass Spectrometry (ESI-MS) To determine the molecular weight and fragmentation pattern of the complex.[13][16]The molecular ion peak corresponding to the expected mass of the complex.
Elemental Analysis To determine the elemental composition (C, H, N) of the complex.The experimental percentages of C, H, and N should be in close agreement with the calculated values.[3]
Single-Crystal X-ray Diffraction To definitively determine the solid-state structure, including bond lengths, bond angles, and coordination geometry.[5]Provides a detailed three-dimensional model of the molecule.

Applications and Mechanistic Insights

Catalytic Oxidation of Alcohols

Ruthenium complexes bearing pyridylalkynol ligands have shown significant promise as catalysts for the oxidation of alcohols to aldehydes and ketones.[4] These reactions are fundamental transformations in organic synthesis.[3]

General Catalytic Protocol:

  • In a reaction vessel, dissolve the alcohol substrate in a suitable solvent (e.g., acetonitrile).

  • Add the ruthenium complex catalyst (typically 0.1-1 mol%).

  • Add an oxidant, such as N-methylmorpholine N-oxide (NMO) or tert-butyl hydroperoxide (TBHP).[4][5]

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC).

  • Upon completion, the product can be isolated using standard workup and purification procedures.

The catalytic cycle is believed to involve the formation of a high-valent ruthenium-oxo species, which then transfers the oxygen atom to the alcohol substrate.

Potential as Anticancer Agents

The development of non-platinum-based anticancer drugs is a major focus of medicinal chemistry research.[17][18] Ruthenium complexes are attractive candidates due to their potential for reduced toxicity and different mechanisms of action compared to cisplatin.[8][19] Ruthenium(III) complexes can be reduced to the more reactive Ruthenium(II) state within the hypoxic environment of tumors, a concept known as "activation by reduction."[7]

The pyridylalkynol ligands can be modified to enhance the lipophilicity and cellular uptake of the ruthenium complexes. The cytotoxic activity of these complexes is typically evaluated in vitro against various cancer cell lines. Mechanistic studies often focus on their interaction with DNA and proteins, as well as their ability to induce apoptosis.[7][19]

Photophysical Properties and Photodynamic Therapy

Ruthenium polypyridyl complexes are well-known for their rich photophysical properties, including strong absorption in the visible region and long-lived excited states.[9][10][20] These characteristics make them suitable for applications in photodynamic therapy (PDT), where a photosensitizer generates cytotoxic reactive oxygen species upon light irradiation.[11] The pyridylalkynol ligand can be designed to tune the absorption and emission properties of the ruthenium complex, potentially enhancing its efficacy as a PDT agent.

Conclusion

The preparation of ruthenium complexes with pyridylalkynol ligands offers a versatile platform for the development of new catalysts and therapeutic agents. The synthetic protocols outlined in this guide provide a solid foundation for researchers entering this exciting field. By understanding the principles of ligand design, complex synthesis, and characterization, scientists can further explore the potential of these fascinating compounds in a wide range of applications.

References

The Strategic Application of 4-(2-Pyridyl)-2-Methyl-3-Butyn-2-ol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the strategic applications of 4-(2-Pyridyl)-2-Methyl-3-Butyn-2-ol in medicinal chemistry. With full editorial control, this document is structured to provide not just protocols, but a deep, experience-driven understanding of why and how this versatile building block is employed in the synthesis of advanced therapeutic agents, particularly in the realm of kinase inhibitors.

Introduction: Unveiling the Potential of a Unique Scaffold

In the landscape of contemporary drug discovery, the pyridine ring is a privileged scaffold, present in a significant percentage of FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and act as a bioisosteric replacement for a phenyl ring makes it a cornerstone of modern medicinal chemistry.[2][3] this compound, with its unique combination of a pyridine moiety and a terminal alkyne protected by a tertiary alcohol, presents itself as a highly valuable and versatile building block for the synthesis of complex molecular architectures.

The true power of this reagent lies in its capacity to participate in cross-coupling reactions, most notably the Sonogashira reaction.[2][4][5] This reaction allows for the formation of a carbon-carbon bond between the sp-hybridized carbon of the alkyne and an sp2-hybridized carbon of an aryl or vinyl halide. The tertiary alcohol group serves as a removable protecting group for the terminal alkyne, preventing self-coupling and other unwanted side reactions. This strategic design makes this compound a key intermediate in the synthesis of a variety of biologically active compounds, including kinase inhibitors.[6][7][8]

Core Application: A Gateway to Kinase Inhibitor Synthesis

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, kinase inhibitors have emerged as a major class of therapeutics. The synthesis of these inhibitors often relies on the construction of a core scaffold that can be elaborated with various substituents to optimize potency, selectivity, and pharmacokinetic properties.

This compound is an exemplary reagent for this purpose. Its pyridine ring can serve as a key pharmacophoric element, while the alkyne provides a handle for the introduction of diverse aryl and heteroaryl groups through Sonogashira coupling. This approach has been successfully employed in the synthesis of inhibitors for kinases such as c-Jun N-terminal kinase (JNK) and Epidermal Growth Factor Receptor (EGFR).[6][7][9]

The Sonogashira Coupling: A Detailed Protocol and Rationale

The Sonogashira reaction is a powerful tool for the construction of carbon-carbon bonds. The following protocol provides a representative example of how this compound can be used in a copper-free Sonogashira coupling reaction.

Experimental Protocol: Copper-Free Sonogashira Coupling of this compound with an Aryl Bromide

Reagent MW Amount Mmol Equivalents
Aryl Bromide--1.01.0
This compound161.20177 mg1.11.1
Pd(OAc)₂224.5022.5 mg0.10.1
P(p-tol)₃304.3761 mg0.20.2
DBU152.24304 mg2.02.0
THF (anhydrous)-5 mL--

Procedure:

  • To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.1 mmol), Pd(OAc)₂ (0.1 mmol), and P(p-tol)₃ (0.2 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous THF (5 mL) via syringe.

  • Add DBU (2.0 mmol) via syringe.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Causality Behind Experimental Choices:

  • Copper-Free Conditions: While the traditional Sonogashira reaction employs a copper co-catalyst, copper-free conditions are often preferred in the synthesis of pharmaceutical intermediates to avoid potential toxicity and simplify purification.[9]

  • Palladium Catalyst and Ligand: Pd(OAc)₂ is a common and effective palladium source. The phosphine ligand, in this case, P(p-tol)₃, is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a strong, non-nucleophilic base that is effective in promoting the deprotonation of the terminal alkyne (after in-situ deprotection) and facilitating the reductive elimination step.[9]

  • Solvent: Anhydrous THF is a suitable solvent for this reaction as it dissolves the reactants and reagents and is relatively inert under the reaction conditions.

  • Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidation of the palladium catalyst and the phosphine ligand, which would deactivate the catalyst.

Diagram of the Sonogashira Coupling Workflow:

Sonogashira_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions ArylBromide Aryl Bromide ReactionVessel Reaction Setup ArylBromide->ReactionVessel Alkyne This compound Alkyne->ReactionVessel Catalyst Pd(OAc)₂ + P(p-tol)₃ Catalyst->ReactionVessel Base DBU Base->ReactionVessel Solvent Anhydrous THF Solvent->ReactionVessel Atmosphere Inert Atmosphere (Ar/N₂) Atmosphere->ReactionVessel Temperature 60-80 °C Temperature->ReactionVessel Workup Aqueous Workup & Extraction ReactionVessel->Workup Purification Column Chromatography Workup->Purification Product Coupled Product Purification->Product Kinase_Inhibitor_Synthesis Start This compound Sonogashira Sonogashira Coupling with Aryl Halide Start->Sonogashira Intermediate Pyridyl-Alkynyl-Aryl Intermediate Sonogashira->Intermediate Deprotection Deprotection of Tertiary Alcohol Intermediate->Deprotection TerminalAlkyne Terminal Pyridyl-Alkynyl-Aryl Deprotection->TerminalAlkyne Cyclization Cyclization/ Further Functionalization TerminalAlkyne->Cyclization KinaseInhibitor Kinase Inhibitor Scaffold Cyclization->KinaseInhibitor

References

Application Notes & Protocols: A Guide to the Biological Activity Screening of Novel Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyridine Scaffold as a Privileged Structure in Drug Discovery

The pyridine ring is a quintessential heterocyclic scaffold that holds a privileged position in medicinal chemistry. Its unique electronic properties, hydrogen bonding capacity, and synthetic accessibility have made it a cornerstone in the design of numerous therapeutic agents.[1][2] Pyridine derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3][4]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps, providing a strategic framework and detailed protocols for the initial biological evaluation of novel pyridine derivatives. We will explore the causality behind experimental choices, ensuring that each protocol functions as a self-validating system to generate robust and reproducible data.

Section 1: The Screening Cascade: A Strategic Approach to Hit Identification

A successful screening campaign is not a random collection of assays but a logical, tiered progression. The goal is to efficiently funnel a library of novel pyridine derivatives from initial broad-based screening to the identification of potent, selective lead candidates. This "hit-to-lead" process conserves resources and focuses efforts on the most promising molecules.

Tier 1: Primary High-Throughput Screening (HTS)

The initial step involves broad screening against key biological activities to identify "hits." These assays should be robust, cost-effective, and amenable to high-throughput formats. The primary objective is to answer a simple question: "Does this compound exhibit any activity in this biological context?"

  • Anticancer: Initial cytotoxicity screening against a representative cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) is a common starting point.[1][5]

  • Antimicrobial: A simple agar diffusion assay against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria can quickly identify compounds with antibacterial potential.[6][7]

  • Enzyme Inhibition: If the pyridine series was designed with a specific enzyme family in mind (e.g., kinases, cholinesterases), a general assay for that target is employed.[8][9]

Tier 2: Secondary Screening & Potency Determination

Hits identified in Tier 1 are advanced to secondary screening. The focus here shifts from a qualitative "yes/no" to a quantitative assessment of potency.

  • Dose-Response Curves: Compounds are tested across a range of concentrations to determine key parameters like the half-maximal inhibitory concentration (IC50) for cytotoxicity or enzyme inhibition, and the Minimum Inhibitory Concentration (MIC) for antimicrobial activity.[1][10][11]

  • Selectivity Profiling: Promising anticancer agents should be tested against non-cancerous cell lines to assess for selective toxicity, a critical parameter for therapeutic index.[4]

Tier 3: Mechanism of Action (MOA) Studies

Once potent and selective compounds are identified, the focus turns to understanding how they work. These studies are more complex and resource-intensive.

  • Enzyme Kinetics: For enzyme inhibitors, determining the mode of inhibition (e.g., competitive, non-competitive) provides crucial insight into their interaction with the target.[12]

  • Cellular Pathway Analysis: Investigating the effect of a compound on specific signaling pathways (e.g., apoptosis, cell cycle arrest) can elucidate its mechanism of action in cancer cells.[13]

The following Graphviz diagram illustrates this strategic workflow.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening cluster_2 Tier 3: Mechanism of Action Start Novel Pyridine Derivatives Library HTS High-Throughput Assays (e.g., Single-Dose Cytotoxicity, Agar Diffusion) Start->HTS Potency Dose-Response & Potency (IC50 / MIC Determination) HTS->Potency 'Hits' Selectivity Selectivity Profiling (e.g., Cancer vs. Normal Cells) Potency->Selectivity MOA MOA Studies (e.g., Enzyme Kinetics, Pathway Analysis) Selectivity->MOA Potent & Selective Hits Lead_Candidate Lead Candidate MOA->Lead_Candidate MTT_Workflow A 1. Cell Seeding Seed cells in 96-well plate (e.g., 5,000 cells/well) B 2. Incubation (24h) Allow cells to attach at 37°C, 5% CO2 A->B C 3. Compound Treatment Add serial dilutions of pyridine derivatives B->C D 4. Incubation (48-72h) Incubate with compounds C->D E 5. Add MTT Reagent Add 20 µL of 5 mg/mL MTT to each well D->E F 6. Incubation (2-4h) Allow formazan crystals to form E->F G 7. Solubilization Aspirate medium, add 150 µL DMSO F->G H 8. Absorbance Reading Read at 570 nm on a microplate reader G->H AChE_Workflow A 1. Reagent Addition Add Buffer, AChE, and Test Compound/Control to wells B 2. Pre-incubation (15 min) Allow inhibitor to bind to the enzyme A->B C 3. Add DTNB Add Ellman's reagent to all wells B->C D 4. Initiate Reaction Add ATCI substrate to start the reaction C->D E 5. Kinetic Measurement Immediately measure absorbance at 412 nm over 10-15 minutes D->E

References

In vitro assays for 4-(2-Pyridyl)-2-Methyl-3-Butyn-2-ol derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Evaluation of 4-(2-Pyridyl)-2-Methyl-3-Butyn-2-ol (PMB) Derivatives

Abstract

This document provides a comprehensive guide to the essential in vitro assays for characterizing derivatives of this compound (PMB), a versatile chemical scaffold.[1][2] Given the prevalence of pyridine-containing structures in drug discovery for oncology and neuroscience, this guide is tailored for researchers, scientists, and drug development professionals aiming to elucidate the biological activity of novel PMB analogues.[3][4][5] We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring each protocol serves as a self-validating system. The application notes cover foundational cytotoxicity assessments, target-based receptor binding assays using the GABA-A receptor as a relevant example, mechanistic enzyme inhibition studies, and complex cell-based phenotypic screens. Each section includes detailed, step-by-step protocols, data interpretation guidelines, and graphical workflows to support robust and reproducible drug discovery efforts.

Introduction: The Rationale for a Structured Assay Cascade

The journey of a novel chemical entity from synthesis to a potential drug candidate is a multi-step process of rigorous biological evaluation. For a library of derivatives based on the this compound scaffold, a systematic and logically structured assay cascade is paramount. This approach ensures that resources are spent on the most promising compounds and that a comprehensive biological profile is built.

The initial step in any small molecule screening is to determine the concentration range at which the compound exhibits biological effects without causing general cellular toxicity.[6][7] Following this, investigations can branch into more specific, hypothesis-driven assays. If a molecular target is predicted, target-based assays such as receptor binding or enzyme inhibition studies are employed.[8] Concurrently, phenotypic assays, which measure a compound's effect on cellular behavior, can reveal unexpected mechanisms of action and provide a more holistic view of a compound's potential.[9]

This guide presents a validated workflow for screening PMB derivatives, starting with broad assessments and progressively moving towards more specific and complex biological questions.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Mechanistic & Target-Based Assays cluster_2 Phase 3: Phenotypic & Functional Assays Compound_Library PMB Derivative Library Cytotoxicity_Assays Cytotoxicity Assays (MTT, LDH) Compound_Library->Cytotoxicity_Assays IC50_Determination Determine Cytotoxic IC50 Cytotoxicity_Assays->IC50_Determination Enzyme_Inhibition Enzyme Inhibition Assays IC50_Determination->Enzyme_Inhibition Select non-toxic concentrations Receptor_Binding Receptor Binding Assays (e.g., GABA-A) IC50_Determination->Receptor_Binding Select non-toxic concentrations Cell_Based_Assays Cell-Based Phenotypic Assays (e.g., Neurite Outgrowth) IC50_Determination->Cell_Based_Assays Select non-toxic concentrations Ki_Determination Calculate Ki / IC50 Enzyme_Inhibition->Ki_Determination Receptor_Binding->Ki_Determination Ki_Determination->Cell_Based_Assays Correlate target activity with phenotype Functional_Confirmation Functional Confirmation Cell_Based_Assays->Functional_Confirmation Lead_Optimization Lead Optimization Functional_Confirmation->Lead_Optimization Advance Hit Compounds

Caption: General workflow for the in vitro screening of a new compound library.

Foundational Assays: Assessing General Cytotoxicity

Scientific Principle: Before assessing the specific therapeutic activity of a compound, it is crucial to determine its inherent cytotoxicity.[6] Cytotoxicity assays measure the degree to which a substance can cause damage to a cell.[6][10] This establishes a therapeutic window—the concentration range where the compound can be tested for desired effects without simply killing the cells. We will describe two common methods that measure different aspects of cell health: metabolic activity (MTT) and membrane integrity (LDH).

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial succinate dehydrogenase enzymes reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the amount of which is proportional to the number of living cells.[11]

Methodology:

  • Cell Seeding: Plate adherent cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[11]

  • Compound Preparation: Prepare a 2X stock concentration series of the PMB derivatives in culture medium. A typical 8-point dilution series might range from 200 µM down to 0.78 µM.

    • Rationale: Preparing a 2X stock allows for the addition of an equal volume (100 µL) to the cells, minimizing dilution errors and vehicle concentration differences across wells.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of fresh medium. Then, add 100 µL of the 2X compound dilutions to the appropriate wells. Include "vehicle control" (e.g., 0.1% DMSO) and "no-cell" blank wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution (in sterile PBS) to each well and incubate for 3-4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well.[11] Mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, which is a hallmark of necrosis or late-stage apoptosis.[6][10]

Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. It is often beneficial to run MTT and LDH assays in parallel on the same cell plate layout.

  • Sample Collection: After the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new, clear 96-well plate.

    • Expert Tip: Avoid disturbing the cell monolayer to prevent artificially high LDH release.

  • Lysis Control: To the original cell plate, add 10 µL of a 10X lysis buffer (provided in most commercial kits) to a set of untreated control wells. This creates the "maximum LDH release" control. Incubate for 15-30 minutes. Then, transfer 50 µL of this supernatant to the new plate.

  • LDH Reaction: Prepare the LDH reaction mix according to the manufacturer's instructions (typically a catalyst and dye solution). Add 50 µL of this mix to each well of the supernatant plate.

  • Incubation and Measurement: Incubate for 20-30 minutes at room temperature, protected from light. Stop the reaction by adding 50 µL of stop solution (if required by the kit). Measure the absorbance at 490 nm.

Data Analysis and Presentation: Calculating the IC₅₀

The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required to inhibit a biological process by 50%.[12][13]

  • Normalization: Convert raw absorbance values to percentage viability or percentage cytotoxicity.

    • For MTT: % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100.

    • For LDH: % Cytotoxicity = [(Abs_sample - Abs_vehicle) / (Abs_max_release - Abs_vehicle)] * 100.

  • Curve Fitting: Plot the percentage response against the logarithm of the compound concentration. Fit the data using a non-linear regression model (e.g., a four-parameter logistic curve) in software like GraphPad Prism or R.[13][14]

  • IC₅₀ Value: The IC₅₀ is the concentration at which the curve passes the 50% mark.[13]

Example Data Table:

CompoundCell LineAssayIncubation Time (h)IC₅₀ (µM)
PMB-ParentHeLaMTT48> 100
Derivative 1AHeLaMTT4815.2
Derivative 1BHeLaMTT4889.7
Derivative 1AHeLaLDH4818.5

Target-Based Assays: GABA-A Receptor Binding

Scientific Principle: Many neurologically active drugs target the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel that is the primary mediator of fast inhibitory neurotransmission in the brain.[15] Pyridine moieties are common in CNS-active compounds, making this a plausible hypothetical target for a PMB derivative library. A radioligand competition binding assay is a powerful in vitro technique used to determine the affinity of an unlabeled compound for a receptor by measuring its ability to displace a known radiolabeled ligand.[8]

G cluster_0 GABA-A Receptor Signaling GABA GABA Receptor GABA-A Receptor (Pentameric Channel) GABA->Receptor Binds to Orthosteric Site Influx Chloride Influx Receptor->Influx Chloride Influx->Chloride Hyperpolarization Membrane Hyperpolarization Influx->Hyperpolarization Causes Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition PMB_Derivative PMB Derivative (Allosteric Modulator) PMB_Derivative->Receptor Binds to Allosteric Site (e.g., Benzodiazepine Site)

Caption: Simplified signaling pathway of the GABA-A receptor.

Protocol: [³H]-Muscimol Competition Binding Assay

This protocol is adapted from established methods for measuring binding at the GABA-A receptor agonist site.[16][17]

Methodology:

  • Membrane Preparation: a. Homogenize whole rat brains (minus cerebellum and pons) in ice-cold 0.32 M sucrose buffer.[16] b. Centrifuge at 1,000 x g for 10 min at 4°C. Collect the supernatant. c. Centrifuge the supernatant at 100,000 x g for 30 min at 4°C. d. Resuspend the pellet in ice-cold deionized water to induce osmotic shock and wash three times in binding buffer (50 mM Tris-HCl, pH 7.4) by repeated centrifugation (50,000 x g for 20 min).[16] e. Resuspend the final pellet in binding buffer, determine protein concentration (e.g., via Bradford assay), and store at -80°C.

  • Binding Assay: a. Set up assay tubes (in triplicate) on ice. Each 500 µL reaction should contain:

    • Binding Buffer (50 mM Tris-HCl, pH 7.4)
    • ~100-200 µg of membrane protein
    • 5 nM [³H]-Muscimol (a high-affinity GABA-A agonist)[16]
    • Varying concentrations of the PMB derivative (e.g., 10⁻¹⁰ M to 10⁻⁴ M). b. For Total Binding , add vehicle instead of the PMB derivative. c. For Non-Specific Binding (NSB) , add a high concentration of unlabeled GABA (10 mM) instead of the PMB derivative.[16]

  • Incubation: Incubate the tubes at 4°C for 45 minutes.[16]

    • Rationale: Incubation at a low temperature minimizes enzymatic degradation of the receptor and ligands.

  • Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters, followed by three quick washes with ice-cold binding buffer. This separates the bound radioligand from the free radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.[16]

Data Analysis: Calculating the Kᵢ

The Kᵢ (inhibition constant) is a measure of the binding affinity of the inhibitor. It is calculated from the IC₅₀ using the Cheng-Prusoff equation.[12]

  • Calculate Specific Binding: Specific Binding = Total Binding (DPM) - NSB (DPM).

  • Calculate % Inhibition: % Inhibition = [1 - (Specific Binding_compound / Specific Binding_vehicle)] * 100.

  • Determine IC₅₀: Plot % Inhibition vs. log[PMB derivative] and fit with a non-linear regression model to find the IC₅₀.

  • Calculate Kᵢ: Use the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant for the receptor.

Example Data Table:

CompoundTargetRadioligandKᵢ (nM)
PMB-ParentGABA-A Receptor[³H]-Muscimol> 10,000
Derivative 2AGABA-A Receptor[³H]-Muscimol85
Diazepam (Control)GABA-A Receptor[³H]-Flumazenil2.6[15]

Mechanistic Assays: Enzyme Inhibition

Scientific Principle: Enzyme inhibitors are a major class of therapeutic drugs.[18] Assays to determine a compound's ability to inhibit a specific enzyme are fundamental in drug discovery for understanding its mechanism of action and for structure-activity relationship (SAR) studies.[19][20] There are several modes of inhibition, such as competitive, non-competitive, and uncompetitive, which can be distinguished by kinetic studies.[20]

G E Enzyme (E) ES ES Complex E->ES +S EI EI Complex E->EI +I S Substrate (S) P Product (P) I_comp Competitive Inhibitor (I) I_comp->E Binds to active site I_noncomp Non-competitive Inhibitor (I) I_noncomp->E I_noncomp->ES ES->E -S ES->P k_cat ESI ESI Complex ES->ESI +I EI->E -I ESI->ES -I

Caption: Diagram illustrating modes of enzyme inhibition.

Protocol: General Spectrophotometric Enzyme Inhibition Assay

This protocol provides a template that can be adapted for any enzyme that produces a chromogenic product.

Methodology:

  • Reagent Preparation: Prepare concentrated stocks of the enzyme, substrate, and PMB derivatives in an appropriate assay buffer. The optimal buffer pH and composition will be enzyme-specific.

  • Assay Setup: In a 96-well plate, add the following in order: a. Assay Buffer. b. PMB derivative at various concentrations (or vehicle for control). c. Enzyme solution (at a fixed concentration).

  • Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for 10-15 minutes at the optimal reaction temperature (e.g., 37°C).

    • Rationale: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is especially important for slow-binding inhibitors.

  • Initiate Reaction: Start the reaction by adding the substrate solution.

  • Kinetic Measurement: Immediately place the plate in a temperature-controlled microplate reader and measure the absorbance of the product at its λₘₐₓ in kinetic mode (e.g., every 30 seconds for 15 minutes).

  • Controls:

    • 100% Activity Control: Enzyme + Substrate + Vehicle.

    • 0% Activity Control (Blank): Substrate + Vehicle (no enzyme).

Data Analysis:
  • Calculate Reaction Rate (Velocity): For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve.

  • Calculate % Inhibition: % Inhibition = [1 - (V₀_sample / V₀_control)] * 100.

  • Determine IC₅₀: Plot % Inhibition vs. log[PMB derivative] and fit with a non-linear regression model to determine the IC₅₀ value.

Cell-Based Phenotypic Assays: Neurite Outgrowth

Scientific Principle: Phenotypic assays measure the effect of a compound on the overall function or morphology of a cell, providing insights into its biological activity in a more physiologically relevant context.[21][22] A neurite outgrowth assay is a powerful tool in neuroscience drug discovery, used to identify compounds that can promote or inhibit the extension of axons and dendrites from neurons.[9] This is highly relevant for conditions like neurodegenerative diseases or spinal cord injury.

Protocol: High-Content Imaging of Neurite Outgrowth

Methodology:

  • Cell Culture: Plate primary neurons or a neuron-like cell line (e.g., PC-12 or SH-SY5Y) on plates coated with an appropriate substrate (e.g., poly-L-lysine or laminin) to promote attachment and differentiation.

  • Differentiation (if applicable): For cell lines like PC-12, induce differentiation into a neuronal phenotype by adding a growth factor like Nerve Growth Factor (NGF).

  • Compound Treatment: Treat the differentiated or primary neurons with various concentrations of the PMB derivatives for 24-72 hours. Include appropriate vehicle and positive controls (e.g., a known neurotrophic factor).

  • Fixation and Staining: a. Gently wash the cells with warm PBS. b. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes. c. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. d. Stain the neurons. A common method is to use an antibody against a neuronal marker like β-III tubulin followed by a fluorescently-labeled secondary antibody. Also, include a nuclear counterstain like DAPI.

  • Imaging: Acquire images using a high-content automated imaging system. Capture multiple fields per well to ensure robust data.

Data Analysis:
  • Image Analysis: Use specialized image analysis software (e.g., ImageJ with NeuronJ plugin, or commercial software like MetaXpress) to automatically identify cell bodies and trace neurites.

  • Quantification: Key parameters to quantify include:

    • Total neurite length per neuron.

    • Number of neurites per neuron.

    • Number of branch points.

    • Percentage of neurite-bearing cells.

  • Dose-Response: Plot the quantified parameter (e.g., average total neurite length) against the compound concentration to generate a dose-response curve and determine the EC₅₀ (half-maximal effective concentration) for neurite promotion.

Conclusion

The in vitro protocols and application notes presented here provide a robust framework for the initial characterization of novel this compound derivatives. By systematically progressing from foundational cytotoxicity screening to specific target-based and complex phenotypic assays, researchers can efficiently identify promising lead compounds, elucidate their mechanisms of action, and build a comprehensive data package to support further preclinical development. The emphasis on understanding the rationale behind each step and the inclusion of proper controls are critical for generating high-quality, reliable, and interpretable data in the drug discovery pipeline.

References

Application Note: 4-(2-Pyridyl)-2-methyl-3-butyn-2-ol as a Versatile Building Block for Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Pyridyl)-2-methyl-3-butyn-2-ol is a highly functionalized building block of significant interest in medicinal chemistry and pharmaceutical development. Its unique structure, featuring a nucleophilic pyridine ring, a tertiary propargyl alcohol, and a terminal alkyne masked by a removable protecting group, offers a powerful platform for constructing complex molecular architectures. This application note provides an in-depth guide to the strategic application of this reagent, focusing on its pivotal role in palladium-catalyzed cross-coupling reactions and the synthesis of heterocyclic systems. We present detailed mechanistic insights, step-by-step protocols for Sonogashira cross-coupling, and expert commentary on experimental design to empower researchers in the synthesis of novel APIs.

Introduction: The Strategic Value of Pyridyl Alkynol Scaffolds in Medicinal Chemistry

The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved therapeutic agents due to its ability to act as a hydrogen bond acceptor and engage in π-stacking interactions with biological targets. When combined with an alkynyl group, the resulting pyridyl-alkyne motif serves as a rigid linker, enabling precise spatial orientation of pharmacophoric elements.

Propargyl alcohols, such as this compound, are particularly valuable intermediates in the synthesis of pharmaceuticals and fine chemicals.[1][2][3] The tertiary alcohol functionality enhances solubility and provides a stable, crystalline handle, while the alkyne group is a gateway to a vast array of chemical transformations.[1] Most notably, it serves as a key partner in carbon-carbon bond-forming reactions, such as the Sonogashira coupling, and as a precursor for the construction of complex heterocyclic ring systems, which are foundational to many bioactive molecules.[1][4]

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential data for reaction planning and safety considerations.

PropertyValueReference
CAS Number 29767-97-3[5]
Molecular Formula C₁₀H₁₁NO[5]
Molecular Weight 161.20 g/mol [5]
Appearance Varies (Typically solid)[6]
Synonyms 2-Methyl-4-(2-pyridinyl)-3-butyn-2-ol[7]

Core Reactivity and Mechanistic Rationale

Understanding the inherent reactivity of this compound is crucial for its effective deployment in synthesis. Its utility stems from two primary features: its function as a partner in cross-coupling reactions and its role as a stable, protected acetylene synthon.

The Sonogashira Cross-Coupling Reaction

The Sonogashira reaction is a robust and widely utilized method for forming C(sp²)-C(sp) bonds by coupling a terminal alkyne with an aryl or vinyl halide.[4][8] This reaction is a cornerstone of modern API synthesis.[9][10] The reaction is typically catalyzed by a palladium(0) complex with a copper(I) co-catalyst in the presence of a mild base.[8][11]

Causality in Mechanism: The reaction proceeds via two interconnected catalytic cycles. The palladium cycle activates the aryl halide via oxidative addition, while the copper cycle deprotonates the terminal alkyne to form a highly reactive copper acetylide intermediate.[11] The key C-C bond-forming step, transmetalation, involves the transfer of the acetylide group from copper to the palladium complex, followed by reductive elimination to yield the final product and regenerate the active Pd(0) catalyst.[11] The choice of an amine base (e.g., triethylamine, diisopropylamine) is strategic, as it not only neutralizes the HX by-product but also serves as a solvent and can facilitate the catalytic cycle.[12][13]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_Complex_A Oxidative Addition (R¹-X) Pd0->Pd_Complex_A Pd_Complex_B Ar-Pd(II)-X (Complex B) Pd_Complex_A->Pd_Complex_B Pd_Complex_C Transmetalation (from Cu cycle) Pd_Complex_B->Pd_Complex_C Pd_Complex_D Ar-Pd(II)-C≡CR² (Complex C) Pd_Complex_C->Pd_Complex_D Reductive_Elimination Reductive Elimination Pd_Complex_D->Reductive_Elimination Reductive_Elimination->Pd0 Regenerates Catalyst Product R¹-C≡C-R² Reductive_Elimination->Product CuX Cu(I)X Cu_Pi_Complex π-Alkyne-Cu Complex CuX->Cu_Pi_Complex Alkyne H-C≡C-R² Alkyne->Cu_Pi_Complex Cu_Acetylide Cu-C≡C-R² (Copper Acetylide) Cu_Pi_Complex->Cu_Acetylide Deprotonation Base Base Base->Cu_Pi_Complex Cu_Acetylide->Pd_Complex_C caption Fig 1: Simplified Sonogashira Catalytic Cycles

Caption: Fig 1: Simplified Sonogashira Catalytic Cycles

A Protected Acetylene Synthon

A key feature of many propargyl alcohols, including the title compound and its simpler analog 2-methyl-3-butyn-2-ol, is their use as a stable, easily handled equivalent of acetylene gas.[14][15] The 2-hydroxyprop-2-yl group acts as a protecting group for the terminal alkyne. After an initial coupling reaction, this group can be readily cleaved under basic conditions (e.g., using KOH or NaH) to liberate the terminal alkyne in situ, releasing acetone as a volatile byproduct.[14][15] This unmasked alkyne is then available for a subsequent transformation, such as a second Sonogashira coupling, in a tandem or one-pot procedure.[14] This strategy avoids the hazards and technical challenges of working with acetylene gas directly.

Application Protocol: Synthesis of a Pyridyl-Aryl Alkyne API Intermediate via Sonogashira Coupling

This protocol details a representative Sonogashira coupling to synthesize a key intermediate analogous to those used in the production of kinase inhibitors like Erlotinib.[16][17] The workflow is designed for robustness and scalability.

G Reactants 1. Reactant Prep - Dissolve Aryl Halide - Add Base (e.g., NEt₃) - Degas with N₂/Ar Catalyst 2. Catalyst Addition - PdCl₂(PPh₃)₂ - CuI Reactants->Catalyst Alkyne 3. Alkyne Addition - Add 4-(2-Pyridyl)-2-methyl- 3-butyn-2-ol solution Catalyst->Alkyne Reaction 4. Reaction - Stir at specified temp (e.g., 60-80 °C) - Monitor by TLC/LC-MS Alkyne->Reaction Workup 5. Workup - Filter off solids - Aqueous wash - Extract with organic solvent Reaction->Workup Purification 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography Workup->Purification caption Fig 2: Experimental Workflow for Sonogashira Coupling

Caption: Fig 2: Experimental Workflow for Sonogashira Coupling

Objective: To couple this compound with an aryl halide (e.g., 4-bromoaniline) to form the corresponding 4-(Aryl)-4-(2-pyridyl)-2-methyl-3-butyn-2-ol intermediate.

Materials & Reagents:

  • This compound (1.0 equiv)

  • Aryl Halide (e.g., 4-bromoaniline, 1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv, 2 mol%)

  • Copper(I) Iodide [CuI] (0.04 equiv, 4 mol%)

  • Triethylamine (NEt₃) or Diisopropylamine (DIPA) (Anhydrous, 3-5 equiv)

  • Anhydrous solvent (e.g., THF or Toluene)

  • Inert gas (Argon or Nitrogen)

Protocol:

  • Vessel Preparation: To a dry, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen/argon inlet, add the aryl halide (1.1 equiv).

  • Solvent and Base Addition: Add the anhydrous solvent (e.g., THF, to make a ~0.5 M solution) followed by the amine base (3-5 equiv).

  • Inerting the System (Critical Step): Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes. Rationale: The Pd(0) species in the catalytic cycle is sensitive to oxygen, and its removal is critical to prevent catalyst deactivation and ensure reproducible results.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, PdCl₂(PPh₃)₂ (2 mol%), and the copper co-catalyst, CuI (4 mol%). The mixture may change color.

  • Substrate Addition: Dissolve this compound (1.0 equiv) in a small amount of the reaction solvent and add it to the reaction flask dropwise via a syringe.

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (typically 60-80 °C) and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction to room temperature.

    • Filter the mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Advanced Application: Tandem Deprotection-Coupling Protocol

This advanced protocol leverages the building block's role as a protected acetylene, allowing for the synthesis of unsymmetrical diarylalkynes.[14]

Conceptual Workflow:

  • First Sonogashira Coupling: Perform the Sonogashira reaction as described in Section 4 with the first aryl halide (Ar¹-X).

  • In-Situ Deprotection: After the first coupling is complete, cool the reaction mixture. Add a strong base, such as powdered potassium hydroxide (KOH, ~8 equiv), and stir at an elevated temperature to cleave the acetone protecting group.[14]

  • Second Sonogashira Coupling: To the same pot containing the newly formed terminal alkyne (Ar¹-C≡C-H), add the second aryl halide (Ar²-X) and an additional charge of the Pd/Cu catalyst system.

  • Reaction and Isolation: Heat the mixture to drive the second coupling to completion. The final product is an unsymmetrical diarylalkyne (Ar¹-C≡C-Ar²). This tandem approach significantly improves process efficiency by reducing the number of separate reaction and purification steps.

Troubleshooting and Key Considerations

IssuePotential Cause(s)Recommended Solution(s)
Stalled Reaction Ineffective degassing (O₂ presence); Impure reagents/solvents; Catalyst deactivation.Ensure rigorous inert atmosphere technique; Use freshly distilled, anhydrous solvents and bases; Add a fresh portion of catalyst.
Glaser Homocoupling (Alkyne Dimerization) Reaction run in the presence of oxygen; Absence of amine base.Maintain strict anaerobic conditions; Ensure sufficient amine base is present.
Low Yield Sub-optimal temperature; Incorrect base or solvent choice.Screen different temperatures (RT to reflux); Test alternative bases (e.g., DBU, K₂CO₃) and solvents based on substrate solubility and reactivity.[12]

Conclusion

This compound is a sophisticated and versatile building block for modern API synthesis. Its inherent functionalities allow for direct incorporation of the pyridyl-alkynol motif via robust Sonogashira couplings. Furthermore, its capacity to serve as a protected acetylene synthon enables efficient tandem reaction sequences, streamlining the synthesis of complex molecular targets. The protocols and mechanistic insights provided herein offer a solid foundation for researchers to leverage this powerful reagent in the development of next-generation pharmaceuticals.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sonogashira Reactions with 2-Halopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for optimizing Sonogashira reactions with 2-halopyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful cross-coupling reaction. Here, we move beyond standard protocols to address the specific, often frustrating, challenges encountered when working with electron-deficient 2-halopyridine substrates. Our focus is on providing in-depth, mechanistically grounded solutions to common problems, ensuring your path to successful synthesis is both clear and efficient.

The Sonogashira coupling, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis for creating C(sp)-C(sp²) bonds.[1][2][3] However, the unique electronic properties and coordination potential of 2-halopyridines introduce a distinct set of challenges not always addressed by general Sonogashira protocols. The pyridine nitrogen can coordinate to the metal catalysts, potentially inhibiting catalytic activity, and the electron-deficient nature of the ring can influence the rates of key steps in the catalytic cycle.[4][5]

This guide is structured as a series of troubleshooting questions and FAQs, directly tackling the issues you are most likely to face in the lab.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low to No Product Yield

Question: My Sonogashira reaction with a 2-chloropyridine or 2-bromopyridine is giving me very low yield, or failing completely. I've used standard Pd(PPh₃)₄/CuI conditions. What's going wrong?

Answer: This is a frequent challenge. The low reactivity of 2-chloro and 2-bromopyridines is often the primary hurdle. The carbon-halogen bond strength (C-Cl > C-Br > C-I) means that the oxidative addition step, which is often rate-limiting, is significantly slower for chlorides and bromides compared to iodides.[1][6][7] The coordinating ability of the pyridine nitrogen can also sequester the active catalyst.

Here’s a systematic approach to troubleshoot this:

  • Re-evaluate Your Catalyst and Ligand System: Standard triphenylphosphine (PPh₃) based catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ may not be active enough for these challenging substrates.[8] Oxidative addition is promoted by electron-rich and bulky phosphine ligands which stabilize the resulting Pd(II) complex.[9]

    • Actionable Advice: Switch to a more robust catalyst system. Consider using bulky, electron-rich phosphine ligands such as XPhos, SPhos, or DavePhos in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂. These ligands are known to facilitate the coupling of less reactive aryl chlorides and bromides.[6] N-heterocyclic carbene (NHC) palladium complexes are also highly effective alternatives.[1][8]

  • Increase Reaction Temperature: The energy barrier for oxidative addition of C-Br and especially C-Cl bonds is higher.[10]

    • Actionable Advice: If your reaction at room temperature or 50-60 °C is failing, consider increasing the temperature to 80-100 °C or even higher, potentially using a sealed tube.[10][11] Always monitor for potential decomposition of starting materials at higher temperatures.

  • Solvent Choice is Crucial: The solvent can influence catalyst stability and solubility.

    • Actionable Advice: While THF and DMF are common, they can sometimes promote the formation of inactive palladium black.[7][12] Consider switching to less coordinating, higher-boiling solvents like toluene, dioxane, or N-methyl-2-pyrrolidone (NMP), especially when higher temperatures are required.[13][14]

  • Base Selection: The base deprotonates the terminal alkyne, a critical step in the catalytic cycle.[1][7]

    • Actionable Advice: Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are standard.[15] For substrates prone to side reactions, a bulkier base like diisopropylamine (DIPA) can be beneficial.[16] In some copper-free systems, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ have proven effective.[16]

Issue 2: Significant Alkyne Homocoupling (Glaser Coupling)

Question: I'm observing a significant amount of a byproduct that appears to be the dimer of my terminal alkyne. How can I minimize this?

Answer: This side reaction, known as Glaser or Hay coupling, is a copper-catalyzed oxidative homocoupling of the terminal alkyne and is a very common issue.[15][16][17] It is particularly problematic in the presence of oxygen.

Here are the most effective strategies to suppress it:

  • Ensure Rigorously Anaerobic Conditions: Oxygen is the primary culprit in promoting Glaser coupling.[15][16]

    • Actionable Advice: Thoroughly degas your solvent(s) and reagents using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the mixture for an extended period.[16] Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.

  • Switch to a Copper-Free Protocol: The most direct way to eliminate copper-catalyzed homocoupling is to remove the copper co-catalyst entirely.[7][18][19][20]

    • Actionable Advice: Copper-free Sonogashira reactions are well-established.[3][19] They often require a palladium catalyst with more specialized ligands (e.g., bulky phosphines) and may need slightly higher temperatures or different bases to proceed efficiently.[2] This is often the cleanest solution for preventing homocoupling.

  • Control Stoichiometry and Addition Rate:

    • Actionable Advice: Avoid using a large excess of the terminal alkyne. A slight excess (1.1-1.2 equivalents) is usually sufficient.[15] Adding the alkyne slowly via syringe pump can help maintain a low instantaneous concentration, further disfavoring the bimolecular homocoupling reaction relative to the cross-coupling.

Issue 3: Catalyst Decomposition (Formation of Palladium Black)

Question: My reaction mixture turns black and a precipitate forms, and the reaction stalls. What is happening?

Answer: The formation of a black precipitate, known as "palladium black," is a visual indicator of catalyst decomposition.[7][15] The active Pd(0) species has agglomerated into inactive palladium metal. This can be triggered by several factors.

  • Impurities: Impurities in your reagents or solvents can poison the catalyst.

    • Actionable Advice: Use high-purity, anhydrous solvents and ensure your 2-halopyridine and alkyne are pure. If necessary, purify starting materials before use.[7]

  • Inappropriate Solvent or Temperature: Certain solvents can be less effective at stabilizing the catalytic species, especially at elevated temperatures.

    • Actionable Advice: As mentioned, THF can sometimes promote palladium black formation.[7][12] If you observe this, switching to a solvent like DMF, toluene, or dioxane may help.[13] Ensure the reaction temperature is not excessively high, as this can accelerate decomposition pathways.

  • Ligand Dissociation: If the phosphine ligand dissociates from the palladium center and does not re-coordinate efficiently, the unprotected metal can precipitate.

    • Actionable Advice: Using a higher ligand-to-palladium ratio can sometimes help. Alternatively, switching to a catalyst with a more strongly binding ligand, such as a bidentate phosphine (e.g., dppf) or an N-heterocyclic carbene (NHC), can improve catalyst stability.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order for 2-halopyridines in the Sonogashira reaction?

The reactivity follows the trend of carbon-halogen bond strength: 2-Iodopyridine > 2-Bromopyridine > 2-Chloropyridine .[6][7] 2-Iodopyridines are the most reactive and can often be coupled under mild conditions, sometimes even at room temperature. 2-Bromopyridines typically require heating, and 2-chloropyridines are the most challenging, often necessitating specialized, highly active catalyst systems and higher temperatures.[21]

Q2: Does the pyridine nitrogen interfere with the reaction?

Yes, it can. The lone pair on the pyridine nitrogen can coordinate to both the palladium and copper catalysts.[4][5] This coordination can potentially inhibit the reaction by occupying a coordination site needed for the catalytic cycle to proceed. This is one reason why 2-halopyridines can be more challenging substrates than their simple aryl halide counterparts. Using catalysts with bulky ligands can sometimes mitigate this by sterically disfavoring pyridine coordination.

Q3: When should I choose a copper-catalyzed versus a copper-free Sonogashira reaction?

  • Choose Copper-Catalyzed when:

    • You are using a less reactive halide (bromide or chloride) and need the rate acceleration that the copper co-catalyst provides.[1]

    • You are working at lower temperatures.

    • You have optimized conditions to prevent significant Glaser homocoupling.

  • Choose Copper-Free when:

    • Your primary concern is avoiding alkyne homocoupling.[19][20] This is especially important if your alkyne is valuable or the homodimer is difficult to separate from the desired product.

    • You are synthesizing materials for applications where copper contamination is a concern (e.g., pharmaceuticals, organic electronics).[2]

    • You are using substrates that are sensitive to copper.

Q4: How do I choose the right palladium catalyst and ligand?

The choice is substrate-dependent. Here is a general guideline:

Halide ReactivitySubstrate TypeRecommended Catalyst/Ligand SystemRationale
High (Iodides) Unhindered 2-IodopyridinesPd(PPh₃)₄ or PdCl₂(PPh₃)₂ / CuIStandard, often sufficient for reactive substrates.[8][15]
Medium (Bromides) 2-BromopyridinesPd₂(dba)₃ + Bulky Phosphine Ligand (e.g., XPhos, SPhos)Enhanced activity needed for C-Br bond activation.[6]
Low (Chlorides) 2-ChloropyridinesPd(OAc)₂ + Highly active ligand (e.g., Buchwald ligands) or a pre-formed NHC-Pd complexRequires a highly active catalyst for the difficult oxidative addition step.[1][8]

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling of a 2-Bromopyridine (Copper-Catalyzed)
  • To an oven-dried Schlenk flask, add the 2-bromopyridine (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02-0.05 equiv.), and CuI (0.05-0.10 equiv.).[6]

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed solvent (e.g., DMF or a mixture of Toluene/Diisopropylamine) via syringe.[6][11]

  • Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the mixture.[6]

  • Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir, monitoring the reaction progress by TLC or LC-MS.[11]

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with water or brine, dry over anhydrous sodium sulfate, concentrate in vacuo, and purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling of a 2-Chloropyridine
  • To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 equiv.) and a bulky phosphine ligand like XPhos (0.04 equiv.).

  • Add the 2-chloropyridine (1.0 equiv.) and a base such as Cs₂CO₃ (2.0 equiv.).[16]

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe.

  • Add the terminal alkyne (1.2 equiv.).

  • Heat the reaction in a sealed tube or under reflux at a high temperature (e.g., 100-120 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and purification are performed as described in Protocol 1.

Visualizing the Process

The Sonogashira Catalytic Cycles

The reaction proceeds via two interconnected catalytic cycles, one for palladium and one for copper (in the traditional method). Understanding these cycles is key to troubleshooting.

Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII trans-ArPd(II)XL₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_alkyne trans-ArPd(II)(C≡CR)L₂ Transmetal->PdII_alkyne Isom cis/trans Isomerization PdII_alkyne->Isom PdII_cis cis-ArPd(II)(C≡CR)L₂ Isom->PdII_cis RedElim Reductive Elimination PdII_cis->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product CuX Cu(I)X Alkyne_Coord Alkyne Coordination CuX->Alkyne_Coord H-C≡CR Cu_pi [Cu(I)(H-C≡CR)]⁺ Alkyne_Coord->Cu_pi Deprotonation Deprotonation Cu_pi->Deprotonation Base Cu_acetylide Cu(I)-C≡CR Deprotonation->Cu_acetylide Cu_acetylide->Transmetal To Pd Cycle caption Fig 1. Interconnected catalytic cycles in the Sonogashira reaction.

Caption: Fig 1. Interconnected catalytic cycles in the Sonogashira reaction.

Troubleshooting Workflow

When a reaction fails, a logical progression of steps can help identify the issue.

Troubleshooting_Workflow cluster_solutions Potential Solutions Start Reaction Fails: Low or No Yield Check_Reagents 1. Check Reagent Purity & Anhydrous/Anaerobic Conditions Start->Check_Reagents Check_Catalyst 2. Is the Catalyst System Appropriate for the Halide? Check_Reagents->Check_Catalyst Reagents OK Sol_Reagents Purify/Dry Reagents, Improve Degassing Check_Reagents->Sol_Reagents Check_Temp 3. Is the Reaction Temperature High Enough? Check_Catalyst->Check_Temp Catalyst OK Sol_Catalyst Switch to Bulky/Electron-Rich Ligands (e.g., XPhos, NHC) Check_Catalyst->Sol_Catalyst Check_Side_Products 4. Analyze Byproducts: Homocoupling? Decomposition? Check_Temp->Check_Side_Products Temp OK Sol_Temp Increase Temperature (e.g., 80-120 °C) Check_Temp->Sol_Temp Optimize Systematically Optimize: Ligand, Solvent, Base Check_Side_Products->Optimize Insights Gained Sol_Side_Products Go Copper-Free to Stop Homocoupling Check_Side_Products->Sol_Side_Products

Caption: Fig 2. A logical workflow for troubleshooting failed reactions.

References

Technical Support Center: Troubleshooting Side Reactions in Sonogashira Coupling of 2-Bromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting and practical advice for overcoming common side reactions encountered during the Sonogashira coupling of 2-bromopyridine. Drawing upon established literature and extensive field experience, this resource aims to empower you to optimize your reaction conditions and achieve higher yields of your desired 2-alkynylpyridine products.

Troubleshooting Guide: A Deeper Dive into Common Issues

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.

Issue 1: Significant Formation of Alkyne Homocoupling (Glaser-Hay) Product

Question: My reaction is producing a substantial amount of a byproduct that appears to be the dimer of my terminal alkyne. How can I minimize this Glaser-Hay coupling?

Answer: The oxidative homocoupling of terminal alkynes, known as the Glaser-Hay coupling, is arguably the most prevalent side reaction in copper-catalyzed Sonogashira couplings.[1] This occurs when two molecules of the terminal alkyne couple to form a symmetrical 1,3-diyne. The primary culprit is the presence of oxygen, which facilitates the oxidation of the copper(I) acetylide intermediate.

Causality and Mitigation Strategies:

  • Strictly Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling.[1] Therefore, it is imperative to rigorously degas all solvents and reagents. This can be achieved by several freeze-pump-thaw cycles or by bubbling a stream of an inert gas (argon or nitrogen) through the liquid for an extended period. The reaction should be set up and maintained under a positive pressure of an inert gas.

  • Reduce Copper (CuI) Loading: While CuI is a crucial co-catalyst for the Sonogashira reaction, high concentrations can accelerate the undesired homocoupling.[1] It is advisable to use the minimum effective amount of CuI, typically in the range of 1-5 mol%.

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump can help maintain a low instantaneous concentration of the copper acetylide, thereby disfavoring the bimolecular homocoupling pathway.

  • Consider Copper-Free Conditions: The most direct way to eliminate Glaser coupling is to remove the copper co-catalyst entirely. Numerous copper-free Sonogashira protocols have been developed and may be particularly suitable for sensitive substrates.[2] These reactions often require specific ligands to facilitate the catalytic cycle.

Issue 2: Low or No Conversion of 2-Bromopyridine and Catalyst Decomposition

Question: My reaction is sluggish, with a large amount of unreacted 2-bromopyridine remaining. I also observe the formation of a black precipitate. What is happening and how can I fix it?

Answer: Low conversion and the appearance of a black precipitate, commonly known as "palladium black," are indicative of catalyst deactivation or decomposition.[1] The palladium(0) active species can agglomerate and precipitate out of the solution, rendering it catalytically inactive. Several factors can contribute to this, particularly when using a coordinating substrate like 2-bromopyridine.

Causality and Mitigation Strategies:

  • Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom of the pyridine ring can coordinate to the palladium center.[3] This coordination can inhibit the catalytic cycle by blocking the sites required for oxidative addition of the 2-bromopyridine.

    • Ligand Selection: Employing bulky, electron-rich phosphine ligands can sometimes mitigate this issue. These ligands can favor the formation of a monoligated palladium complex, which is often highly active in oxidative addition.[4]

  • Oxygen-Induced Decomposition: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) species.[1] As mentioned for preventing Glaser coupling, maintaining strict anaerobic conditions is critical for catalyst stability.

  • Impure Reagents: Impurities in the 2-bromopyridine, alkyne, solvent, or base can act as catalyst poisons. Ensure all reagents are of high purity. Solvents should be anhydrous and freshly distilled or obtained from a reliable commercial source.

  • Suboptimal Temperature: While some reactions require heating, excessively high temperatures can accelerate catalyst decomposition.[1] For 2-bromopyridine, it is often beneficial to start at a moderate temperature (e.g., 50-80 °C) and monitor the reaction progress before increasing the temperature if necessary.[5]

Issue 3: Formation of Hydrodehalogenation Byproduct (Pyridine)

Question: I am observing the formation of pyridine as a significant byproduct in my reaction mixture. What is the cause of this hydrodehalogenation?

Answer: Hydrodehalogenation is a side reaction where the bromine atom of 2-bromopyridine is replaced by a hydrogen atom, leading to the formation of unsubstituted pyridine. This can occur through several pathways within the palladium catalytic cycle.

Causality and Mitigation Strategies:

  • Source of Hydride: The hydride species responsible for this reduction can originate from various sources in the reaction mixture, including the amine base, solvent, or even trace amounts of water. For instance, amines can undergo β-hydride elimination.

  • Reaction Conditions: This side reaction can be more prevalent at higher temperatures and with longer reaction times.[6][7]

    • Optimize Temperature and Time: Carefully monitor the reaction by TLC or LC-MS and aim to stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor hydrodehalogenation.

    • Choice of Base and Solvent: The choice of base and solvent can influence the extent of this side reaction. While triethylamine is commonly used, exploring other bases like diisopropylethylamine (DIPEA) or inorganic bases (e.g., K₂CO₃, Cs₂CO₃) in conjunction with a suitable solvent might be beneficial.[8] Anhydrous solvents are generally preferred.

Frequently Asked Questions (FAQs)

Q1: What are the optimal general conditions for the Sonogashira coupling of 2-bromopyridine?

A1: While optimal conditions are substrate-dependent, a good starting point for the Sonogashira coupling of 2-bromopyridine is to use a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (2-5 mol%), a copper(I) iodide co-catalyst (1-5 mol%), and an amine base like triethylamine or diisopropylethylamine in a solvent such as THF or DMF.[1][9] The reaction is typically conducted under an inert atmosphere at temperatures ranging from room temperature to 100 °C.

Q2: Can the position of the bromine on the pyridine ring affect the reactivity and side reactions?

A2: Yes, the position of the halogen substituent on the pyridine ring can influence reactivity. For instance, 2-halopyridines can sometimes be more challenging substrates than 3- or 4-halopyridines due to the proximity of the nitrogen atom to the reaction center, which can lead to catalyst inhibition.[10]

Q3: Is it possible to form 2,2'-bipyridine as a byproduct?

A3: While less common than Glaser coupling or hydrodehalogenation, the homocoupling of 2-bromopyridine to form 2,2'-bipyridine can occur under certain palladium-catalyzed conditions, though it is more typically associated with other coupling reactions like the Ullmann coupling. In the context of Sonogashira coupling, if significant amounts of this byproduct are observed, it may indicate that the desired cross-coupling pathway is being suppressed, and a thorough re-optimization of the reaction conditions is warranted.

Q4: What is the reactivity order for different halopyridines in the Sonogashira coupling?

A4: The reactivity of halopyridines in Sonogashira coupling follows the general trend for aryl halides, which is: I > Br > Cl.[2] Therefore, 2-iodopyridine would be more reactive than 2-bromopyridine, which in turn is more reactive than 2-chloropyridine. This is due to the decreasing bond strength of the carbon-halogen bond down the group, which facilitates the rate-determining oxidative addition step.[4]

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the complex interplay of factors in the Sonogashira coupling of 2-bromopyridine, the following diagrams illustrate the main reaction pathway and the competing side reactions, as well as a troubleshooting workflow.

Sonogashira_Mechanism cluster_main Desired Sonogashira Cycle cluster_side1 Glaser-Hay Homocoupling cluster_side2 Catalyst Deactivation cluster_side3 Hydrodehalogenation Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition 2-Bromopyridine Pd Black Pd Black Pd(0)->Pd Black O2, Impurities, High Temp Pd(II)-PyBr Pd(II)-PyBr Oxidative\nAddition->Pd(II)-PyBr Transmetalation Transmetalation Pd(II)-PyBr->Transmetalation Cu-Alkyne Inactive Complex Inactive Complex Pd(II)-PyBr->Inactive Complex Pyridine Coordination Pyridine Byproduct Pyridine Byproduct Pd(II)-PyBr->Pyridine Byproduct [H] source Pd(II)-Py-Alkyne Pd(II)-Py-Alkyne Transmetalation->Pd(II)-Py-Alkyne Reductive\nElimination Reductive Elimination Pd(II)-Py-Alkyne->Reductive\nElimination Reductive\nElimination->Pd(0) 2-Alkynylpyridine Cu-Alkyne Cu-Alkyne Dimerization Dimerization Cu-Alkyne->Dimerization O2 Diyne Byproduct Diyne Byproduct Dimerization->Diyne Byproduct

Caption: Key reaction pathways in the Sonogashira coupling of 2-bromopyridine.

Caption: A workflow for troubleshooting common issues.

Data Summary and Protocols

For a more quantitative approach to optimization, the following table summarizes key reaction parameters that can be varied.

ParameterTypical RangeConsiderations for 2-Bromopyridine
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Bulky, electron-rich phosphine ligands may be beneficial.
Catalyst Loading 1-5 mol%Higher loadings may be needed if catalyst inhibition is an issue.
Copper (I) Iodide 1-10 mol%Use the lowest effective loading to minimize Glaser coupling.
Base Et₃N, DIPEA, K₂CO₃, Cs₂CO₃Amine bases are common; inorganic bases may be explored.
Solvent THF, DMF, Toluene, DioxaneAnhydrous and degassed solvents are crucial.
Temperature Room Temp to 100 °CStart with moderate temperatures to avoid catalyst decomposition.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent Glaser coupling and catalyst deactivation.
General Experimental Protocol for Minimizing Side Reactions

This protocol provides a starting point for the Sonogashira coupling of 2-bromopyridine, incorporating best practices to mitigate common side reactions.

  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and copper(I) iodide (2 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add 2-bromopyridine (1.0 equiv.) and the terminal alkyne (1.1-1.2 equiv.).

  • Solvent and Base: Add anhydrous, degassed solvent (e.g., THF) and base (e.g., triethylamine, 2-3 equiv.) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 60 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with a saturated aqueous solution of ammonium chloride and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

Technical Support Center: Minimizing Homocoupling in Pyridylalkynol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of pyridylalkynols, crucial intermediates in the development of pharmaceuticals and functional materials, is frequently accomplished via the Sonogashira cross-coupling reaction.[1][2][3] This powerful C-C bond-forming reaction, which couples terminal alkynes with aryl or vinyl halides, is catalyzed by palladium and often co-catalyzed by copper.[1][2] While highly effective, a persistent challenge in these syntheses is the undesired formation of alkyne homocoupling products (1,3-diynes), a side reaction often referred to as Glaser or Hay coupling.[1][4][5] This guide provides in-depth troubleshooting strategies and frequently asked questions to help researchers minimize homocoupling and maximize the yield of the desired pyridylalkynol product.

FAQs: Understanding and Diagnosing Homocoupling

Q1: What is homocoupling and why is it a problem in my pyridylalkynol synthesis?

Homocoupling is the dimerization of your terminal alkyne starting material to form a symmetrical 1,3-diyne. This side reaction consumes your alkyne, reducing the overall yield of your target pyridylalkynol and complicating purification due to the formation of this significant byproduct.[1][4]

Q2: What is the primary cause of homocoupling in a Sonogashira reaction?

The principal culprits behind homocoupling are the presence of a copper(I) co-catalyst and oxygen.[1][6][7] The copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate.[1][8] In the presence of an oxidant like oxygen, this intermediate can undergo oxidative coupling to form the diyne byproduct.[4][6]

Q3: My reaction is turning dark, and I see a metallic mirror forming on the flask. What's happening?

A dark reaction color and the formation of a palladium mirror ("palladium black") can indicate catalyst decomposition. This can be particularly prevalent with certain substrates, such as iodoanilines. The choice of solvent can also play a role; for instance, THF has been anecdotally reported to sometimes exacerbate this issue.

Q4: I'm using an aryl bromide, and the reaction is very slow, leading to more homocoupling. Why?

The reactivity of the aryl halide in the oxidative addition step of the catalytic cycle is crucial.[8] Generally, the reactivity follows the trend: Aryl Iodide > Aryl Bromide > Aryl Chloride.[8] Slower oxidative addition with aryl bromides can allow the competing homocoupling reaction more time to occur, consuming the alkyne before the cross-coupling can take place.[9]

Troubleshooting Guide: Strategies to Minimize Homocoupling

This section addresses common issues encountered during pyridylalkynol synthesis and provides actionable solutions.

Issue 1: Significant Homocoupling Product Observed by TLC/LC-MS

If you are observing a high percentage of the homocoupled diyne, consider the following strategies, starting with the most impactful and easily implemented.

Strategy 1: Rigorous Exclusion of Oxygen

Oxygen is a key promoter of the Glaser-Hay homocoupling pathway.[1][6]

  • Protocol:

    • Degassing: Thoroughly degas all solvents and liquid reagents (including amine bases) before use. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for at least 30-60 minutes.

    • Inert Atmosphere: Conduct the entire reaction under a strict inert atmosphere. Use Schlenk line techniques or a glovebox. Ensure all glassware is dried and flushed with inert gas before adding reagents.

    • Reducing Atmosphere: For particularly stubborn cases, employing a reducing atmosphere, such as a mixture of hydrogen in nitrogen or argon, can help scavenge residual oxygen.[10][11]

Strategy 2: Transition to Copper-Free Conditions

The most direct way to eliminate copper-catalyzed homocoupling is to remove the copper co-catalyst entirely.[1][6][12] Numerous copper-free Sonogashira protocols have been developed.[13][14]

  • Rationale: By eliminating the copper(I) co-catalyst, you remove the primary catalyst for the Glaser homocoupling side reaction.[1][7] This is especially beneficial when working with substrates that can chelate to copper.

  • Considerations: Copper-free reactions might require adjustments to other parameters, such as the choice of palladium catalyst, ligand, base, and solvent, to achieve optimal results.[12]

Strategy 3: Optimize the Base and Solvent System

The choice of base and solvent significantly impacts the reaction outcome.[15][16]

  • Base Selection:

    • Bulky, non-coordinating amine bases like diisopropylamine (DIPA) or diisopropylethylamine (DIPEA) are often effective.[7]

    • In some copper-free systems, inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) have proven successful.[7][17]

  • Solvent Selection:

    • While DMF is a common solvent for Sonogashira reactions, less polar solvents like toluene can sometimes provide better yields and reduce homocoupling, especially in copper-free systems.[16]

    • For reactions with aryl bromides, solvents like DMF or THF in combination with triethylamine (TEA) may be necessary, often at elevated temperatures.[18]

Strategy 4: Slow Addition of the Alkyne

Maintaining a low concentration of the terminal alkyne can disfavor the bimolecular homocoupling reaction.[6][9]

  • Protocol: Instead of adding the entire amount of the pyridylalkynol precursor at the beginning of the reaction, use a syringe pump to add it slowly over several hours. This keeps the instantaneous concentration of the alkyne low, favoring the cross-coupling pathway with the aryl halide.

Issue 2: Low or No Yield of the Desired Pyridylalkynol

If the primary issue is a low yield of the cross-coupled product, with or without significant homocoupling, consider these optimization parameters.

Strategy 1: Catalyst and Ligand Selection

The choice of palladium source and ligand is critical for an efficient catalytic cycle.

  • Palladium Precatalysts: Using a pre-formed Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be more effective than in situ reduction of a Pd(II) source like PdCl₂(PPh₃)₂.[8]

  • Ligand Effects: Bulky, electron-rich phosphine ligands can accelerate the oxidative addition and reductive elimination steps, which can improve the overall rate of the desired cross-coupling reaction.[8][19][20] For challenging substrates, screening ligands like SPhos, XPhos, or RuPhos may be beneficial.[21]

Strategy 2: Adjusting Reaction Temperature

Temperature plays a crucial role, especially when dealing with less reactive aryl halides.

  • Aryl Bromides/Chlorides: These substrates often require higher temperatures (e.g., 80-100 °C) to facilitate the rate-limiting oxidative addition step.[18]

  • Aryl Iodides: These are generally more reactive and can often be coupled at room temperature or with mild heating.[18]

Summary of Troubleshooting Strategies
Problem Primary Cause(s) Recommended Solutions (in order of priority)
High Homocoupling Oxygen, Copper(I) co-catalyst1. Rigorously exclude oxygen (degas solvents, use inert atmosphere).[6][7] 2. Switch to a copper-free Sonogashira protocol.[1][12] 3. Optimize base (e.g., DIPA) and solvent.[7] 4. Use slow addition of the alkyne via syringe pump.[9]
Low Yield of Cross-Coupling Product Inefficient catalysis, Catalyst deactivation, Low reactivity of aryl halide1. Screen different palladium catalysts and ligands (e.g., bulky, electron-rich phosphines).[8][21] 2. Increase reaction temperature, especially for aryl bromides and chlorides.[18] 3. Ensure high purity of all reagents and solvents.

Visualizing the Competing Pathways

To better understand the reaction dynamics, it's helpful to visualize the catalytic cycles. The following diagram illustrates the desired Sonogashira cross-coupling pathway and the competing Glaser-Hay homocoupling pathway.

G cluster_sonogashira Sonogashira Cycle (Desired) cluster_glaser Glaser-Hay Cycle (Undesired) Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)(L)₂-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAlkyne Ar-Pd(II)(L)₂-C≡CR ArPdX->ArPdAlkyne Transmetalation (from Cu-C≡CR) CuAlkyne Cu(I)-C≡CR ArPdAlkyne->Pd0 Product Ar-C≡CR (Pyridylalkynol) ArPdAlkyne->Product Reductive Elimination CuX Cu(I)X CuX->CuAlkyne Deprotonation (H-C≡CR, Base) Diyne R-C≡C-C≡C-R (Homocoupling) CuAlkyne->Diyne Oxidative Coupling (O₂) caption Fig. 1: Competing Sonogashira and Glaser-Hay Pathways.

Caption: Fig. 1: Competing Sonogashira and Glaser-Hay Pathways.

Experimental Protocols

Protocol 1: General Procedure for Copper-Free Sonogashira Coupling

This protocol is a starting point and may require optimization for specific substrates.

  • Setup: To a flame-dried Schlenk flask, add the pyridyl halide (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and an inorganic base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed solvent (e.g., toluene or dioxane) via cannula or syringe.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the mixture.

  • Reaction: Stir the mixture at the optimized temperature (can range from room temperature to 100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Troubleshooting Workflow

This diagram outlines a logical workflow for addressing homocoupling issues.

Caption: Fig. 2: Troubleshooting workflow for homocoupling.

By systematically addressing the factors that promote homocoupling—namely the presence of oxygen and the copper co-catalyst—and by carefully optimizing reaction parameters, researchers can significantly improve the efficiency and yield of their pyridylalkynol syntheses.

References

Technical Support Center: Synthesis of 4-(2-Pyridyl)-2-Methyl-3-Butyn-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 4-(2-Pyridyl)-2-Methyl-3-Butyn-2-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable synthetic intermediate. We will move beyond simple procedural outlines to explore the underlying chemistry, enabling you to troubleshoot common issues, optimize reaction conditions, and significantly improve your synthetic outcomes.

Choosing Your Synthetic Pathway

The synthesis of this compound can be approached through several established routes. The optimal choice depends on factors such as the availability of starting materials, required scale, and tolerance for certain reagents (e.g., transition metals). The two most prevalent and reliable strategies are the Sonogashira cross-coupling and the nucleophilic addition of a 2-pyridyl acetylide.

Below is a decision-making flowchart to help you select the most appropriate pathway for your specific laboratory context.

G start Start: Synthesize This compound sm_avail What starting materials are readily available? start->sm_avail halo_pyridine 2-Halopyridine (Iodo, Bromo) sm_avail->halo_pyridine ethynyl_pyridine 2-Ethynylpyridine sm_avail->ethynyl_pyridine sonogashira Recommended Pathway: Sonogashira Coupling with 2-Methyl-3-butyn-2-ol halo_pyridine->sonogashira nucleophilic Recommended Pathway: Nucleophilic Addition (Grignard or Lithium Acetylide) to Acetone ethynyl_pyridine->nucleophilic sonogashira_pros Pros: - High Yields (typically >70%) - Mild Conditions - Tolerant of various functional groups - Commercially available starting materials sonogashira->sonogashira_pros sonogashira_cons Cons: - Requires Palladium/Copper catalyst - Potential for metal contamination - Inert atmosphere recommended sonogashira->sonogashira_cons nucleophilic_pros Pros: - Transition-metal free - Cost-effective reagents (BuLi, Mg) - Straightforward reaction nucleophilic->nucleophilic_pros nucleophilic_cons Cons: - 2-Ethynylpyridine can be unstable - Requires strictly anhydrous conditions - Grignard formation can be sensitive nucleophilic->nucleophilic_cons

Caption: Decision flowchart for selecting a synthetic pathway.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis, focusing primarily on the robust and widely-used Sonogashira coupling pathway.

Part 1: Troubleshooting Low or No Product Formation

Q1: My Sonogashira reaction is stalled. TLC/LC-MS analysis shows only unreacted 2-halopyridine and some alkyne homocoupling. What went wrong?

A1: This is a classic symptom of catalyst inactivation or insufficient reactivity. Here is a checklist of probable causes and solutions:

  • Catalyst System Integrity:

    • Palladium(0) Species: The active catalyst is a Pd(0) species. If you start with a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it must be reduced in situ. This reduction can be sluggish. Consider adding a small amount of a reducing agent or gently heating the initial mixture. The most common cause of failure, however, is catalyst oxidation.

    • Copper(I) Co-catalyst: The copper(I) iodide (CuI) is crucial for forming the copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[1] CuI is sensitive to oxidation to Cu(II), which is ineffective. Ensure you use fresh, high-purity CuI. It should be an off-white or very pale tan powder, not green or blue.

    • Atmosphere Control: Oxygen is detrimental. It promotes the oxidative homocoupling of 2-methyl-3-butyn-2-ol (known as Glaser coupling) and can oxidize and deactivate the Pd(0) catalyst.[2] Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents and the reaction mixture thoroughly using a "freeze-pump-thaw" cycle (for sealed tube reactions) or by bubbling with inert gas for at least 30 minutes.

  • Base and Solvent Effects:

    • Base Choice: An amine base (like triethylamine or diisopropylamine) is typically used to neutralize the HX generated during the reaction and to facilitate the catalytic cycle.[3] The base must be anhydrous and of high purity.

    • Solvent Purity: Solvents like THF or DMF must be anhydrous. Water can interfere with the catalytic cycle and hydrolyze reagents.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ (Active Catalyst) Pd_Complex Ar-Pd(II)-X(L₂) Pd0->Pd_Complex Oxidative Addition (Ar-X) Pd_Alkyne Ar-Pd(II)-C≡CR(L₂) Pd_Complex->Pd_Alkyne Transmetalation Pd_Alkyne->Pd0 Reductive Elimination Product Ar-C≡C-R (Product) Alkyne R-C≡C-H Cu_pi [Cu(I)-alkyne] π-complex Alkyne->Cu_pi + Cu(I) Cu_Acetylide Cu-C≡C-R (Copper Acetylide) Cu_pi->Cu_Acetylide + Base, - HB⁺ Cu_Acetylide->Pd_Complex To Transmetalation

Caption: Simplified catalytic cycles in the Sonogashira reaction.

Q2: I am using the lithium acetylide route with 2-ethynylpyridine and acetone, but my yield is very low. What are the critical parameters?

A2: This reaction is highly sensitive to moisture and stoichiometry.

  • Formation of Lithium Acetylide: The deprotonation of 2-ethynylpyridine requires a strong base, typically n-butyllithium (n-BuLi). This step must be performed in an absolutely anhydrous solvent (e.g., dry THF or ether) at low temperature (-78 °C) to prevent side reactions.[4]

  • Water Contamination: Grignard reagents and organolithiums react rapidly with water.[5] This not only consumes your reagent but also quenches the acetylide anion. Ensure all glassware is oven-dried, and solvents are rigorously purified.

  • Disproportionation: Monolithium acetylide can disproportionate into the less reactive dilithium acetylide, especially if the solution is warmed or if excess butyllithium is present.[4] Always add the butyllithium solution slowly to a solution of the alkyne at -78 °C.[4]

  • Addition to Acetone: The subsequent addition to dry acetone should also be performed at low temperature before allowing the reaction to slowly warm to room temperature.

Part 2: Troubleshooting Byproduct Formation

Q3: My reaction produces the desired product, but I also see a significant amount of a higher molecular weight byproduct, which appears to be a dimer of my alkyne starting material.

A3: You are observing Glaser homocoupling, a common side reaction in Sonogashira couplings.[2]

  • Cause: This is caused by the copper-mediated oxidative dimerization of the terminal alkyne (2-methyl-3-butyn-2-ol). It is almost always a direct result of oxygen in the reaction system.

  • Solution: The most effective solution is rigorous deoxygenation of your reaction mixture and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the experiment. Using a copper-free Sonogashira protocol is an alternative but may require different ligands and conditions.[2]

Q4: I am using a Favorskii-type reaction with 2-ethynylpyridine, acetone, and KOH. My product is contaminated with a significant impurity.

A4: The classic Favorskii reaction conditions (strong base) can promote side reactions.

  • Cause: The most likely side reaction is the aldol condensation of acetone with itself, promoted by the strong hydroxide base.[6] This leads to the formation of diacetone alcohol and mesityl oxide, which can complicate purification.

  • Solution:

    • Temperature Control: Keep the reaction temperature low to disfavor the aldol reaction.

    • Stoichiometry: Use a moderate excess of acetone but avoid a large excess of base.

    • Alternative Base: Consider using a non-hydroxide base like potassium tert-butoxide in an anhydrous solvent, which can sometimes give cleaner reactions.

Part 3: FAQs on Synthesis & Purification

Q5: Which synthetic route is generally considered higher yielding and more reliable for this specific molecule?

A5: For laboratory-scale synthesis, the palladium-catalyzed Sonogashira coupling is generally more reliable and higher yielding than the Favorskii or Grignard/lithium acetylide methods.[7] While it involves more expensive reagents (palladium catalyst), its tolerance for mild conditions and the commercial availability of both 2-halopyridines and 2-methyl-3-butyn-2-ol make it the preferred choice for achieving consistent results.[8]

Q6: How can I effectively purify the final product, this compound?

A6: The product is a polar tertiary alcohol with a melting point of 82-84 °C.[9]

  • Initial Workup: After the reaction, a standard aqueous workup is typically performed. For Sonogashira reactions, this involves filtering off the catalyst and washing with water or a mild acid (like 1 M HCl) to remove the amine base.[7]

  • Chromatography: The most common and effective purification method is flash column chromatography on silica gel.[7] A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is typically effective. The product is moderately polar and should elute cleanly from less polar impurities (like starting materials) and more polar impurities (like homocoupled diols).

  • Crystallization: Since the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) can be an excellent final purification step to obtain highly pure material.[7]

Q7: What are the critical safety precautions for these synthetic routes?

A7:

  • Sonogashira Coupling: Palladium catalysts and copper iodide should be handled in a fume hood. Amine bases like triethylamine are volatile and corrosive.

  • Organometallic Routes (Grignard/Lithium): n-Butyllithium is extremely pyrophoric and reacts violently with water. It must be handled under an inert atmosphere using proper syringe techniques. Diethyl ether and THF are highly flammable. All reactions should be conducted in a fume hood, away from ignition sources, and with appropriate personal protective equipment (flame-resistant lab coat, safety glasses).

  • Acetylene: If generating lithium acetylide from acetylene gas, be aware that acetylene is explosive and can form explosive metal acetylides.[4] It is far safer to use a stable alkyne precursor like 2-methyl-3-butyn-2-ol.

Data Summary: Comparison of Synthetic Routes

FeatureSonogashira CouplingGrignard / Lithium AcetylideFavorskii Reaction
Starting Materials 2-Halopyridine, 2-Methyl-3-butyn-2-ol2-Ethynylpyridine, Acetone2-Ethynylpyridine, Acetone
Key Reagents Pd/Cu catalysts, Amine baseMg or n-BuLiKOH, NaOH, or Alkoxide
Typical Yield 70-95%[7]50-75%40-60%
Pros High yield, mild conditions, reliableTransition-metal free, inexpensiveVery low-cost reagents
Cons Metal catalyst cost/contaminationStrict anhydrous/inert conditions requiredLower yields, aldol side reactions[6]

Optimized Protocol: Sonogashira Coupling

This protocol is a robust method for the synthesis of this compound from 2-bromopyridine.

Materials:

  • 2-Bromopyridine

  • 2-Methyl-3-butyn-2-ol

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromopyridine (1.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Under a positive flow of inert gas, add PdCl₂(PPh₃)₂ (0.02 eq), CuI (0.04 eq), and anhydrous THF (approx. 0.2 M concentration relative to the halide).

  • Degassing: Bubble argon through the stirred solution for 15 minutes.

  • Addition of Alkyne and Base: Add anhydrous triethylamine (2.0 eq) followed by 2-methyl-3-butyn-2-ol (1.2 eq) via syringe.

  • Reaction: Heat the reaction mixture to 50-60 °C and monitor by TLC or LC-MS until the 2-bromopyridine is consumed (typically 4-8 hours).

  • Workup: Cool the reaction to room temperature. Dilute with diethyl ether and filter the mixture through a pad of Celite to remove catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product as a white to pale yellow solid.

References

Technical Support Center: Catalyst Deactivation in Pyridine-Containing Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address the persistent challenges associated with catalyst deactivation in cross-coupling reactions involving pyridine and other nitrogen-containing heterocycles. The unique electronic properties of these substrates frequently lead to catalyst inhibition and complex reaction outcomes. This resource provides a structured, question-and-answer-based approach to troubleshoot common issues, grounded in mechanistic principles and validated experimental strategies.

Section 1: Frequently Asked Questions (FAQs) - The "Why"

This section addresses the fundamental principles governing the interaction between pyridine-like substrates and palladium catalysts. Understanding these core concepts is the first step toward effective troubleshooting.

Q1: Why are pyridine-containing substrates notoriously difficult for cross-coupling reactions?

A1: The primary difficulty stems from the lone pair of electrons on the pyridine nitrogen atom. This lone pair makes the pyridine ring a potent Lewis base, allowing it to coordinate strongly to the electron-deficient palladium metal center of the catalyst.[1][2] This coordination can lead to several detrimental outcomes:

  • Catalyst Inhibition: The pyridine substrate can act as a ligand, occupying coordination sites on the palladium that are necessary for the catalytic cycle (e.g., for oxidative addition). This effectively "chokes" the catalyst, slowing down or halting the reaction.[1][2]

  • Catalyst Deactivation/Poisoning: In some cases, the coordination is so strong that it leads to irreversible deactivation of the catalyst.[1][3] This can involve the formation of stable, off-cycle palladium-pyridine complexes that are catalytically inactive.[3][4]

  • Competing Reactions: The nitrogen atom can direct side reactions, such as C-H activation at undesired positions, further complicating the reaction mixture.[3][5]

Q2: What is the visual evidence of catalyst deactivation? My reaction mixture turned black.

A2: The formation of a black precipitate, commonly known as palladium black, is a classic sign of catalyst deactivation. This occurs when the active Pd(0) species, which is essential for the catalytic cycle, agglomerates and falls out of solution. Pyridine can facilitate this process by displacing the stabilizing phosphine ligands from the palladium center, leaving behind "naked" Pd(0) atoms that are prone to aggregation. While the active catalyst is a Pd(0) species, its precipitation renders it inactive.[6]

Q3: How does the position of the leaving group (e.g., Br, Cl) on the pyridine ring affect the reaction?

A3: The position significantly impacts reactivity. 2-substituted pyridines (e.g., 2-bromopyridine) are particularly challenging.[1] The proximity of the nitrogen atom to the reaction site allows it to chelate to the palladium center after oxidative addition, forming a highly stable five-membered ring. This palladacycle can be very slow to proceed through subsequent steps like transmetalation, effectively sequestering the catalyst. 3- and 4-substituted pyridines are generally more reactive as the nitrogen is further from the reaction site and cannot form such a stable chelating intermediate.

Q4: Are boronic acids or boronate esters better for Suzuki-Miyaura couplings with pyridines?

A4: Pinacol esters or MIDA boronates are often superior to boronic acids for pyridine-containing couplings.[7] Pyridineboronic acids are known for their instability and can readily undergo protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (like water), removing the boronic acid from the catalytic cycle.[8] Boronate esters exhibit greater stability towards hydrolysis and can mitigate this problematic side reaction.[7]

Section 2: Troubleshooting Guide - The "How-To"

This section provides actionable steps and experimental protocols to diagnose and solve common problems encountered during these reactions.

Issue 1: My reaction is sluggish or has stalled completely (Low Conversion).

This is the most common problem, directly pointing to catalyst inhibition.

Diagnostic Workflow

start Low Conversion Observed check1 Is Catalyst Being Poisoned? start->check1 action1 Increase Catalyst Loading (e.g., 2-5 mol%) check1->action1 Quick Fix action2 Switch to a More Robust Ligand check1->action2 Systematic Approach action3 Modify Substrate Addition check1->action3 Process Optimization

Caption: Troubleshooting workflow for low reaction conversion.

Solutions & Protocols
  • Strategy 1: Increase Catalyst Loading

    • Rationale: While not the most elegant solution, modestly increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes provide enough active catalyst to overcome partial inhibition and achieve a reasonable yield.[7] This is often a good first experiment to confirm that catalyst deactivation is indeed the issue.

    • Caveat: This approach increases costs and can lead to higher levels of residual palladium in the product, which is a major concern in pharmaceutical development.

  • Strategy 2: Change the Ligand System

    • Rationale: The choice of ligand is critical. The ligand's job is to stabilize the palladium center and facilitate the catalytic cycle. For pyridine substrates, the ligand must compete effectively with the pyridine nitrogen for coordination. Bulky, electron-rich phosphine ligands are the industry standard for this challenge.[2][8] They create a sterically hindered environment around the palladium, which physically blocks the pyridine from coordinating as strongly, while their electron-donating nature promotes the crucial oxidative addition and reductive elimination steps.[2]

    • Protocol: Ligand Screening Experiment

      • Setup: Prepare identical reaction vials under an inert atmosphere (Argon or Nitrogen).

      • Reagents: To each vial, add the pyridyl halide (1.0 equiv), coupling partner (1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄, Cs₂CO₃, 2.0 equiv).

      • Catalyst Addition: In separate vials, add a standard palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a different ligand from the table below (maintain a consistent Pd:Ligand ratio, typically 1:2).

      • Reaction: Add the catalyst/ligand solution to the reaction vials, add anhydrous solvent (e.g., Dioxane, Toluene), and heat to the desired temperature (e.g., 80–110 °C).

      • Monitoring: Monitor the reactions by TLC or LC-MS at set time points (e.g., 1h, 4h, 16h) to compare conversion rates.

    • Recommended Ligands for Screening:

      Ligand Name Class Key Feature
      SPhos Buchwald Ligand Bulky, electron-rich, effective for heteroaryl couplings.[7][8]
      XPhos Buchwald Ligand Very bulky, often successful when other ligands fail.[7][8]
      RuPhos Buchwald Ligand Excellent for challenging substrates, including pyridines.[2][7]

      | (t-Bu)₃P | Simple Phosphine | Extremely electron-rich, can be effective but is air-sensitive. |

  • Strategy 3: Implement Slow Addition of the Pyridine Substrate

    • Rationale: This strategy minimizes the instantaneous concentration of the inhibiting pyridine substrate in the reaction mixture. By keeping the concentration of the "poison" low at all times, the catalyst has a better chance of engaging in the productive catalytic cycle rather than being sequestered in an inactive state.

    • Protocol: Syringe Pump Addition

      • Setup: In the main reaction flask, combine the palladium catalyst, ligand, base, and the non-pyridine coupling partner in the total volume of solvent.

      • Substrate Solution: In a separate, gastight syringe, dissolve the pyridine substrate in a portion of the reaction solvent.

      • Addition: Place the syringe on a syringe pump and add the pyridine solution to the heated reaction mixture over a prolonged period (e.g., 4-8 hours).

      • Completion: After the addition is complete, allow the reaction to stir at temperature for an additional period to ensure full conversion.

Issue 2: Significant Side Products are Observed (Low Selectivity).

Besides low conversion, the formation of homocoupled products or dehalogenated starting material indicates specific problems within the catalytic cycle.

Deactivation Pathway Analysis

start Side Products Observed homocoupling Boronic Acid Homocoupling (e.g., Bipyridine formation) start->homocoupling dehalogenation Dehalogenation of Pyridyl Halide start->dehalogenation cause_homo Cause: Pd(II) species present (often due to O₂ exposure) homocoupling->cause_homo cause_dehalo Cause: Competing reaction pathway, often base or solvent mediated dehalogenation->cause_dehalo solution_homo Solution: 1. Rigorous Degassing 2. Use Pd(0) Precatalyst cause_homo->solution_homo solution_dehalo Solution: 1. Optimize Base/Solvent 2. Shorter Reaction Time cause_dehalo->solution_dehalo

Caption: Common side reactions and their primary causes.

Solutions & Protocols
  • Minimizing Homocoupling:

    • Rationale: The homocoupling of boronic acids is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species that favor this side reaction.[8]

    • Protocol: Rigorous Degassing

      • Ensure all glassware is oven or flame-dried.

      • Add all solid reagents to the flask and seal with a septum.

      • Purge the flask by evacuating under high vacuum and backfilling with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times.

      • Degas all solvents by sparging with inert gas for at least 30 minutes or by using several "freeze-pump-thaw" cycles.

      • Maintain a positive pressure of inert gas throughout the reaction.

  • Minimizing Dehalogenation:

    • Rationale: The loss of the halide from the starting material is a common side reaction. This can sometimes be caused by hydride sources in the reaction (e.g., certain alcohol solvents or bases).[7]

    • Solution:

      • Screen Bases: Switch to a non-nucleophilic inorganic base like K₃PO₄ or Cs₂CO₃.

      • Use Anhydrous Solvents: Ensure solvents are rigorously dried.

      • Optimize Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor the side reaction.[7]

Section 3: Advanced Strategies

For particularly stubborn couplings, more advanced techniques may be required.

Q5: My ligand screening failed. Are there any other additives that can help?

A5: Yes. In some cases, Lewis acids can be used as additives. The idea is that a Lewis acid (e.g., B(OMe)₃) might coordinate to the pyridine nitrogen, effectively "masking" its Lewis basicity.[9] This prevents the pyridine from binding to the palladium catalyst, allowing the cross-coupling to proceed. This approach requires careful optimization, as the Lewis acid can also interact with other components of the reaction.

Q6: Is it possible to modify the pyridine substrate to make it less inhibiting?

A6: Yes, this is a powerful strategy. The pyridine nitrogen can be temporarily converted into an N-oxide. The N-oxide is significantly less coordinating to the palladium center. After the cross-coupling reaction is successfully performed, the N-oxide can be easily reduced back to the pyridine.[3]

Disclaimer

The protocols and advice provided herein are intended for use by trained chemical researchers. All experiments should be conducted with appropriate safety precautions in a controlled laboratory environment. Reaction conditions may require optimization for specific substrate combinations.

References

Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the significant challenges researchers, scientists, and drug development professionals face during the purification of highly polar organic compounds. This guide is structured in a practical question-and-answer format to provide direct, actionable solutions to common experimental issues. My goal is to synthesize technical accuracy with field-proven insights, explaining not just the "how" but the critical "why" behind each strategic choice.

Part 1: Initial Diagnosis & Strategy Selection

This section focuses on the primary hurdle: achieving retention for highly polar molecules that are poorly suited for traditional chromatographic methods.

Q1: My highly polar compound elutes in the void volume on my C18 column. What is happening and what are my primary alternatives?

A1: This is a classic and frequent challenge. Your compound is eluting in the void volume because it has minimal affinity for the non-polar (hydrophobic) C18 stationary phase.[1][2] In mobile phases with high water content (often required for polar compounds), the long alkyl chains of a standard C18 phase can undergo "hydrophobic collapse" or "dewetting," where they fold onto themselves to minimize contact with the aqueous mobile phase. This process effectively expels the mobile phase from the pores of the packing material, drastically reducing the surface area available for interaction and leading to a loss of retention.[1][3][4]

Your primary alternatives involve switching to a chromatographic mode that is designed to retain polar species. The choice depends on the specific properties of your analyte, such as its charge state (pKa) and overall hydrophilicity.

Decision Pathway for Alternative Chromatographic Modes

Method_Selection cluster_input Analyte Properties cluster_options Primary Purification Strategies Analyte Highly Polar Analyte (Poor C18 Retention) HILIC HILIC (Hydrophilic Interaction) Analyte->HILIC Neutral or Ionizable High Organic Solubility RP_AQ Aqueous-Stable RP (e.g., AQ-C18, Polar-Embedded) Analyte->RP_AQ Moderately Polar Requires >95% Aqueous MixedMode Mixed-Mode (RP + Ion-Exchange/HILIC) Analyte->MixedMode:w Ionizable & Polar Complex Mixtures SFC SFC (Supercritical Fluid) Analyte->SFC:w Thermally Labile Chiral or Achiral HILIC_desc Best for very polar, water-soluble compounds. Uses high organic mobile phase. HILIC->HILIC_desc RP_AQ_desc Resists phase collapse in 100% aqueous. Good for moderately polar analytes. RP_AQ->RP_AQ_desc MixedMode_desc Dual retention mechanism (hydrophobic & ionic). Excellent for complex samples. MixedMode->MixedMode_desc SFC_desc Fast, green alternative using CO2. Good for polar and chiral compounds. SFC->SFC_desc

Caption: Decision tree for selecting a purification strategy.

Q2: When should I choose Hydrophilic Interaction Liquid Chromatography (HILIC) versus a Mixed-Mode column?

A2: This is an excellent question that gets to the heart of modern method development for polar compounds. The choice depends on the complexity of your sample and the specific nature of your analyte(s).

  • Choose HILIC when your primary goal is to retain and separate a range of highly polar neutral or ionizable compounds . HILIC excels where reversed-phase fails.[5][6][7] The mechanism relies on partitioning the analyte into a water-enriched layer on the surface of a polar stationary phase.[8][9][10] It is the go-to technique for compounds like carbohydrates, polar metabolites, and small organic acids that are simply too hydrophilic for other methods.[11][12]

  • Choose Mixed-Mode Chromatography (MMC) when you need to separate compounds with a wide range of polarities and charge states in a single run .[13] MMC columns combine reversed-phase (hydrophobic) and ion-exchange (electrostatic) functionalities.[14][15] This dual mechanism allows you to retain non-polar, polar, and charged analytes simultaneously, which is invaluable for complex mixtures like pharmaceutical active ingredients (APIs) and their counter-ions.[15][16] A key advantage is the ability to tune selectivity by adjusting mobile phase pH, ionic strength, and organic content.[14][15]

Comparative Overview of Chromatographic Techniques

Feature Standard Reversed-Phase (C18) HILIC Mixed-Mode (RP/IEX)
Stationary Phase Non-polar (e.g., C18 alkyl chains) Polar (e.g., bare silica, amide, diol, zwitterionic)[8][17][18] Combines non-polar and ion-exchange groups[14]
Primary Retention Hydrophobic interactions Partitioning, adsorption, electrostatic interactions[6][10][11] Hydrophobic and electrostatic interactions[15][16]
Typical Analytes Non-polar to moderately polar compounds Highly polar and hydrophilic compounds[2][5] Complex mixtures of polar, non-polar, and ionic species[13]
Strong Eluting Solvent Organic (Acetonitrile, Methanol) Aqueous (Water, Buffer)[10][19][20] Both organic content and buffer ionic strength[15]

| Key Limitation | Poor retention of highly polar compounds; phase collapse[1][3] | Sensitive to sample solvent and equilibration; complex mechanism[6][19] | Method development can be more complex due to multiple variables |

Part 2: HILIC Method Development & Troubleshooting

HILIC is often the most powerful tool for this application, but it comes with unique challenges. This section provides a troubleshooting guide.

Q3: I'm using a HILIC column, but my retention times are drifting and my peak shapes are poor. What are the most common causes?

A3: This is the most frequent issue users encounter with HILIC and it almost always points to one of three critical areas: column equilibration, sample solvent composition, or mobile phase buffer.

  • Insufficient Equilibration: The HILIC retention mechanism depends on the formation of a stable, semi-immobilized water layer on the stationary phase surface.[5][6][9] This process is much slower than in reversed-phase. Failure to fully equilibrate the column between injections will result in a constantly changing stationary phase environment, leading directly to drifting retention times.[19][21]

    • Solution: For gradient methods, perform at least 10-20 column volumes of re-equilibration at initial conditions after each run.[21] For new columns or after changing mobile phases, a longer initial conditioning period is essential.[19]

  • Sample Solvent Mismatch: Injecting a sample dissolved in a solvent significantly stronger (i.e., with more water) than the mobile phase will disrupt the delicate water layer at the head of the column. This causes the analyte to travel down the column in the strong injection plug, leading to split, broad, or misshapen peaks.[6]

    • Solution: As a rule, the sample diluent should be as close as possible to the initial mobile phase composition, meaning it should be high in organic solvent (typically acetonitrile).[6] If your compound is only soluble in water, you must minimize the injection volume to reduce this effect.

  • Inappropriate Buffer Concentration or pH: Buffers are critical in HILIC. They control the pH, which affects the charge state of both the analyte and the stationary phase (e.g., silanol groups on silica).[10] Buffer ions also compete with charged analytes for interaction sites.

    • Solution: Use volatile buffers like ammonium formate or ammonium acetate, especially for LC-MS applications.[8][21] A good starting concentration is 10-20 mM.[19][21] Ensure the buffer is present in both the aqueous (A) and organic (B) mobile phase lines to maintain constant ionic strength during a gradient.[19] Screening different pH values is crucial as it can dramatically alter selectivity.[9]

HILIC Troubleshooting Workflow

HILIC_Troubleshooting cluster_checks Troubleshooting Steps cluster_solutions Corrective Actions Problem Poor Reproducibility or Bad Peak Shape Equilibration 1. Check Equilibration Time (Is it long enough? >10 CVs) Problem->Equilibration Solvent 2. Check Sample Solvent (Is it similar to mobile phase?) Equilibration->Solvent [ If OK ] Sol_Equil Increase re-equilibration time between injections. Equilibration->Sol_Equil Buffer 3. Check Buffer (Is it consistent? Correct pH/conc.?) Solvent->Buffer [ If OK ] Sol_Solvent Re-dissolve sample in >80% ACN. Reduce injection volume. Solvent->Sol_Solvent Column 4. Check Column Health (Is it clogged or degraded?) Buffer->Column [ If OK ] Sol_Buffer Ensure buffer is in both A & B. Optimize pH and concentration. Buffer->Sol_Buffer Sol_Column Flush column or replace if necessary. Column->Sol_Column

Caption: A logical workflow for troubleshooting common HILIC issues.

Part 3: Advanced & Alternative Techniques

Q4: My compound is an amine and shows severe peak tailing on a bare silica HILIC column. What type of column would be a better choice?

A4: This is a classic secondary interaction problem. Bare silica columns have acidic silanol groups (Si-OH) on their surface. At typical HILIC pH ranges (pH 3-7), some of these silanols are deprotonated (Si-O-), creating a negatively charged surface.[17] Your basic amine compound becomes protonated (positively charged) and engages in strong, often irreversible, electrostatic interactions with these negative sites, causing significant peak tailing.

You have several better options:

  • Amide or Diol Phases: These are neutral bonded phases that are much less prone to strong ionic interactions while still being very effective for HILIC separations.[11][18] An amide phase is often a great first choice for general polar compounds.

  • Zwitterionic Phases (e.g., Sulfobetaine): These are highly versatile phases that contain both a positive and a negative charge, resulting in a net neutral surface that is very hydrophilic.[17][18] They offer unique selectivity and are excellent at mitigating unwanted ionic interactions, often providing very symmetric peaks for both acidic and basic compounds.[18]

  • Amino Phases: While it may seem counterintuitive, an amino-bonded phase can be effective. The primary amino groups on the phase are positively charged and can repel the positively charged analyte via electrostatic repulsion, a mechanism known as ERLIC (Electrostatic Repulsion-Hydrophilic Interaction Chromatography).[8] This can lead to improved peak shapes for basic compounds.

Q5: Are there any other techniques besides HPLC-based methods for purifying highly polar compounds?

A5: Yes, Supercritical Fluid Chromatography (SFC) is a powerful and increasingly popular alternative. SFC uses a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase.[22]

Key Advantages of SFC for Polar Compounds:

  • High Efficiency: The low viscosity of supercritical CO2 allows for very fast separations and high throughput.[23]

  • Orthogonal Selectivity: SFC operates on a normal-phase principle, providing very different selectivity compared to reversed-phase or HILIC.

  • "Green" Technique: It significantly reduces the consumption of organic solvents.[23]

  • Polar Compound Compatibility: While pure CO2 is non-polar, its elution strength can be dramatically increased by adding polar co-solvents (modifiers) like methanol, often with additives.[23][24] This allows for the effective elution and purification of a wide range of polar analytes.[23][25]

  • Easy Sample Recovery: After purification, the CO2 evaporates, leaving the purified compound in a small volume of the co-solvent, simplifying downstream processing.[22]

SFC is particularly well-suited for chiral separations but is now widely used for achiral purification of polar molecules in the pharmaceutical industry.[22][23]

Protocols

Protocol 1: Generic HILIC Screening Method

This protocol provides a starting point for developing a HILIC method for a novel polar compound.

  • Column Selection: Choose a robust, general-purpose HILIC column. A good starting point is a zwitterionic or amide-bonded phase (e.g., ZIC-HILIC or an amide phase).

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare a 100 mM stock solution of ammonium acetate in water. Dilute this to create your working solution: 10% stock solution + 90% water (final concentration 10 mM).

    • Mobile Phase B (Organic): 90% Acetonitrile / 10% Mobile Phase A.

  • Sample Preparation: Dissolve the sample at approximately 1 mg/mL in a solvent that mimics the initial mobile phase conditions (e.g., 90:10 Acetonitrile:Water).

  • Initial Gradient Conditions:

    • Flow Rate: 0.5 mL/min (for a 2.1 mm ID column)

    • Gradient:

      • 0.0 min: 95% B

      • 10.0 min: 50% B

      • 11.0 min: 50% B

      • 11.1 min: 95% B

      • 20.0 min: 95% B (This 9-minute equilibration is crucial!)

  • Column Conditioning: Before the first injection, flush the new column with 50/50 A/B for 20 column volumes, then run at least 5-10 blank gradients (injecting only sample solvent) to ensure the water layer is fully established.

  • Analysis & Optimization: Based on the initial run, adjust the gradient slope, buffer pH, or switch to a different HILIC column chemistry to optimize selectivity and resolution.

References

Stability of pyridylalkynols under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with pyridylalkynols. This guide is designed to provide in-depth answers and troubleshooting advice for common stability issues encountered during synthesis and experimentation under both acidic and basic conditions. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the unique reactivity of these important compounds.

Frequently Asked Questions (FAQs): General Stability
Q1: What are the primary stability concerns when working with pyridylalkynols?

Pyridylalkynols are bifunctional molecules containing a pyridine ring, a hydroxyl group, and an alkyne. Their stability is primarily influenced by the inherent reactivity of the propargylic alcohol system, which is susceptible to rearrangement under acidic conditions, and the nucleophilic/basic nature of the pyridine nitrogen. Key concerns include:

  • Acid-catalyzed rearrangements: Propargylic alcohols can undergo rearrangements like the Meyer-Schuster or Rupe reactions to form α,β-unsaturated carbonyl compounds.[1][2][3]

  • Basicity of Pyridine: The lone pair on the pyridine nitrogen can be protonated in acidic media, altering the electronic properties of the molecule, or it can act as a base or ligand in basic/neutral conditions.

  • Acidity of Protons: The hydroxyl proton and, if present, the terminal alkyne proton are acidic and can be removed under basic conditions, forming reactive intermediates.

Q2: How does the position of the nitrogen in the pyridine ring (e.g., 2-, 3-, or 4-pyridyl) affect stability?

The position of the nitrogen atom significantly influences the electronic properties of the molecule.

  • 4-Pyridylalkynols: The nitrogen at the 4-position exerts a strong electron-withdrawing effect through resonance, which can impact the stability of adjacent carbocation intermediates formed during acid-catalyzed reactions.

  • 3-Pyridylalkynols: The nitrogen has a primarily inductive electron-withdrawing effect.

  • 2-Pyridylalkynols: The proximity of the nitrogen to the alkynol side chain can lead to chelation with metal catalysts or intramolecular interactions, potentially altering reaction pathways.

Part 1: Stability and Troubleshooting in Acidic Conditions

Working with pyridylalkynols in acidic media presents a significant challenge due to the risk of irreversible rearrangements. Understanding these pathways is critical for maintaining the structural integrity of your compound.

FAQs: Acidic Degradation Pathways
Q3: My pyridylalkynol is degrading in acid. What is the most likely reaction occurring?

The most common degradation pathway for secondary and tertiary pyridylalkynols in acid is the Meyer-Schuster rearrangement .[1][2][4] This reaction converts the propargylic alcohol into an α,β-unsaturated ketone or aldehyde. The reaction is catalyzed by strong acids and proceeds through the protonation of the hydroxyl group, its elimination as water to form a carbocation, followed by a 1,3-shift and tautomerization.[1][5]

Q4: My starting material is a tertiary pyridylalkynol, and I'm getting an unexpected ketone. What is happening?

For tertiary propargylic alcohols, the Meyer-Schuster rearrangement competes with another pathway called the Rupe rearrangement .[1][6][7] Instead of the expected aldehyde, the Rupe reaction yields an α,β-unsaturated methyl ketone.[6][8] This pathway becomes significant under strongly acidic conditions.

Q5: Why are these rearrangements a problem in drug development and synthesis?

These rearrangements are often undesirable as they fundamentally alter the carbon skeleton and functionality of the molecule, leading to a complete loss of the target compound. This results in low yields, difficult purification, and the formation of potentially confounding byproducts in biological assays.

Visualizing the Degradation: Meyer-Schuster Rearrangement

The following diagram illustrates the generally accepted mechanism for the Meyer-Schuster rearrangement. The process begins with the protonation of the alcohol, a rate-determining 1,3-hydroxyl shift, and concludes with a keto-enol tautomerism.[1]

MeyerSchuster Meyer-Schuster Rearrangement Mechanism Start Pyridyl-C(OH)R-C≡CH Protonated Pyridyl-C(OH2+)R-C≡CH Start->Protonated + H+ Carbocation [Pyridyl-C(+)R-C≡CH ↔ Pyridyl-CR=C=C(+)H] Protonated->Carbocation - H2O (rate-determining) Allenol Pyridyl-CR=C=CH(OH) Carbocation->Allenol + H2O, - H+ Product Pyridyl-CR=CH-CHO (α,β-Unsaturated Aldehyde) Allenol->Product Tautomerization

Caption: Mechanism of the acid-catalyzed Meyer-Schuster rearrangement.

Troubleshooting Guide: Acidic Conditions

If you are encountering degradation of your pyridylalkynol, consult the following table for potential solutions.

Problem Causality Recommended Solution & Rationale
Low yield, formation of α,β-unsaturated carbonyl compound. Strong acid catalysis (e.g., H₂SO₄, HCl) is promoting the Meyer-Schuster or Rupe rearrangement.1. Use Milder Catalysts: Switch to milder Lewis acids (e.g., InCl₃, AgOTf) or transition-metal catalysts that can promote the desired reaction without forcing rearrangement.[1] 2. Lower Temperature: Perform the reaction at a lower temperature to decrease the rate of the rearrangement side reaction.
Reaction is sluggish with mild acids. The pyridine nitrogen acts as a base, quenching the acid catalyst and preventing it from activating the hydroxyl group.1. Use Stoichiometric Acid: Add a full equivalent of a mild acid to protonate the pyridine first, then add the catalytic amount of acid for the desired reaction. 2. Protect the Pyridine: Temporarily protect the pyridine nitrogen (e.g., as an N-oxide) to prevent it from interfering with the catalyst.
Irreproducible results or complex mixture of products. The reaction conditions are on the borderline of stability, leading to a mixture of starting material, rearranged products, and other byproducts.1. Employ a Protecting Group: Protect the propargylic alcohol (e.g., as a silyl ether like TBS or a MOM ether) before subjecting the molecule to acidic conditions.[9][10] This is the most robust solution for preventing rearrangement.
Experimental Protocol: Assessing Acid Stability (Forced Degradation Study)

This protocol allows you to systematically evaluate the stability of your pyridylalkynol.

  • Prepare Stock Solution: Dissolve a known amount of your pyridylalkynol in a suitable organic solvent (e.g., acetonitrile or THF) to make a 1 mg/mL stock solution.

  • Set Up Reaction Vials: In separate HPLC vials, add 100 µL of the stock solution.

  • Introduce Acidic Conditions: To each vial, add 900 µL of an aqueous acidic solution. Use a range of pH values (e.g., pH 1, pH 3, pH 5) using HCl or a suitable buffer. Include a neutral control (pH 7).

  • Incubate: Store the vials at a controlled temperature (e.g., 40 °C).

  • Monitor Degradation: At specific time points (e.g., 0, 2, 4, 8, 24 hours), take a vial from each pH condition and quench the reaction with a neutralizing base if necessary.

  • Analyze by HPLC: Analyze the samples by reverse-phase HPLC with a UV detector. Monitor the disappearance of the parent peak and the appearance of new peaks corresponding to degradation products.

  • Data Interpretation: Plot the percentage of the remaining parent compound against time for each pH condition to determine the degradation rate.

Part 2: Stability and Troubleshooting in Basic Conditions

While generally more stable than in acidic media, pyridylalkynols can still undergo specific reactions under basic conditions, which can be either desired or problematic depending on the experimental goal.

FAQs: Reactivity in Basic Media
Q6: Is my pyridylalkynol stable to common bases like NaOH or K₂CO₃?

Generally, yes. The core structure is stable to moderate inorganic bases. However, issues can arise depending on the specific base and the molecule's structure:

  • Deprotonation: A strong base (e.g., NaH, n-BuLi) will deprotonate the hydroxyl group to form an alkoxide. If a terminal alkyne is present, very strong bases can also deprotonate the C-H bond, forming an acetylide.

  • Catalysis: The pyridine nitrogen can act as a nucleophilic catalyst in certain reactions, such as acylation.

Q7: I'm trying to perform a Sonogashira coupling with my pyridylalkynol, but I'm getting low yields. Could stability be an issue?

In Sonogashira couplings, which use a base like triethylamine or diisopropylamine, the pyridylalkynol is typically stable. Low yields are more often related to:

  • Catalyst Poisoning: The pyridine nitrogen can coordinate to the palladium or copper catalyst, potentially inhibiting its activity.

  • Homocoupling: The alkynol can undergo oxidative homocoupling (Glaser coupling) to form a diyne, especially if oxygen is not excluded from the reaction.

Troubleshooting Guide: Basic Conditions
Problem Causality Recommended Solution & Rationale
Incomplete deprotonation of the hydroxyl group. The base is not strong enough to fully deprotonate the alcohol. The pKa of a propargylic alcohol is typically around 16-17.Use a Stronger Base: Switch from carbonates or hydroxides to a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous solvent (e.g., THF).
Side reactions during a base-mediated reaction (e.g., elimination). The alkoxide intermediate is participating in an undesired subsequent reaction.Lower the Temperature: Form the alkoxide at a low temperature (e.g., 0 °C or -78 °C) before adding the next reagent to control its reactivity.
Low yield in a metal-catalyzed reaction (e.g., Sonogashira, Heck). The pyridine nitrogen is coordinating to the metal center, inhibiting catalysis.1. Use a Ligand: Add a suitable phosphine ligand (e.g., PPh₃, Xantphos) that can compete with the pyridine for coordination to the metal, thereby preserving the catalyst's activity. 2. Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1 mol% to 5 mol%) may overcome partial inhibition.
Workflow for Handling Pyridylalkynols

This decision tree provides a logical workflow for planning experiments involving pyridylalkynols to maximize stability and yield.

Workflow start Plan Experiment with Pyridylalkynol condition Select Reaction Condition start->condition acidic Acidic (pH < 6) condition->acidic Acidic basic Basic (pH > 8) condition->basic Basic check_rearrange Is Rearrangement Possible? acidic->check_rearrange check_base_strength Select Base Strength basic->check_base_strength protect Protect OH Group (e.g., TBS, MOM) check_rearrange->protect Yes mild_acid Use Mild Conditions (Lewis Acid, Low Temp) check_rearrange->mild_acid No, or if mild is sufficient proceed_acid Proceed with Reaction protect->proceed_acid mild_acid->proceed_acid strong_base Strong Base (NaH, BuLi) check_base_strength->strong_base For Deprotonation weak_base Weak/Moderate Base (K2CO3, Et3N) check_base_strength->weak_base For Catalysis/ Coupling anhydrous Use Anhydrous Solvent (THF) & Low Temperature strong_base->anhydrous proceed_base Proceed with Reaction weak_base->proceed_base anhydrous->proceed_base

Caption: Decision workflow for experimental design with pyridylalkynols.

References

Removal of palladium catalyst from polar reaction products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Palladium Catalyst Removal. As Senior Application Scientists, we understand the critical challenge of removing residual palladium from polar reaction products, a frequent and often complex task for researchers in pharmaceutical and fine chemical synthesis. Palladium-catalyzed reactions are indispensable tools, but ensuring the final active pharmaceutical ingredient (API) meets stringent regulatory limits for metal impurities is paramount for safety and efficacy.[1][2][3]

This guide is designed to provide practical, in-depth solutions to common issues encountered during the purification of polar molecules. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you make informed decisions to optimize your purification strategy.

The choice of a palladium removal technique is highly dependent on the specific characteristics of your product, the reaction solvent, the nature of the palladium species (e.g., homogeneous, heterogeneous, colloidal), and the scale of your process.[4] This decision tree provides a logical workflow for selecting an appropriate starting point for your purification.

Palladium_Removal_Decision_Tree start Start: Crude Reaction Mixture (Polar Product) pd_form Is the Pd catalyst heterogeneous (e.g., Pd/C)? start->pd_form filtration Primary Step: Filtration through Celite® pd_form->filtration Yes soluble_pd Is the Pd catalyst homogeneous/soluble? pd_form->soluble_pd No analysis1 Analyze Residual Pd (e.g., ICP-MS) filtration->analysis1 analysis1->soluble_pd High Pd levels remain end Purified Product (<10 ppm Pd) analysis1->end Pd < Limit product_solubility Is the product a solid that can be crystallized? soluble_pd->product_solubility Yes crystallization Crystallization (Consider anti-solvent or cooling) product_solubility->crystallization Yes scavenger_choice Select a Scavenging Method product_solubility->scavenger_choice No analysis2 Analyze Residual Pd (e.g., ICP-MS) crystallization->analysis2 activated_carbon Activated Carbon scavenger_choice->activated_carbon scavenger_resin Scavenger Resin (e.g., Thiol, TMT-based) scavenger_choice->scavenger_resin chromatography Column Chromatography scavenger_choice->chromatography activated_carbon->analysis2 scavenger_resin->analysis2 chromatography->analysis2 analysis2->scavenger_choice High Pd levels remain (Try alternative method) analysis2->end Pd < Limit Purification_Workflow A 1. Crude Reaction Mixture B 2. Optional: Celite® Filtration (If Pd/C was used) A->B C 3. Solvent Swap / Workup B->C D 4. Scavenging Step (Batch treatment with scavenger or carbon) C->D E 5. Filtration (Remove scavenger/carbon, use Celite® if needed) D->E F 6. Concentration E->F G 7. Final Purification (Chromatography or Crystallization) F->G H 8. Analysis (ICP-MS) & Isolation G->H

References

Technical Support Center: Alternative Catalysts for Sonogashira Reaction of 2-Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, to your dedicated resource for navigating the complexities of Sonogashira reactions with 2-substituted pyridine substrates. This guide is designed to provide you with in-depth technical support, moving beyond standard protocols to address the unique challenges posed by the coordination of the pyridine nitrogen. Here, we will explore alternative catalytic systems and provide practical, field-tested advice to troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: Why do Sonogashira reactions with 2-substituted pyridines often underperform with standard palladium-phosphine catalysts?

A1: The primary challenge arises from the Lewis basicity of the pyridine nitrogen at the 2-position. This nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation. This coordination can interfere with key steps in the catalytic cycle, such as oxidative addition and reductive elimination, resulting in low yields or complete reaction failure.[1]

Q2: What are the main alternative catalytic strategies to overcome the challenges with 2-substituted pyridines?

A2: The two primary strategies involve either modifying the palladium catalyst to be less susceptible to pyridine coordination or using a palladium-free catalytic system. Key alternatives include:

  • Palladium Catalysts with Bulky Ligands: Employing sterically hindered phosphine ligands or N-Heterocyclic Carbenes (NHCs) can prevent the pyridine nitrogen from accessing and coordinating to the palladium center.[2][3][4]

  • Copper-Catalyzed Systems: In some cases, copper-based catalysts can be used independently of palladium, offering a different mechanistic pathway that may not be as susceptible to pyridine inhibition.[5]

  • Nickel-Catalyzed Systems: Nickel catalysts have emerged as a cost-effective and efficient alternative to palladium for Sonogashira couplings.[4]

Q3: When should I consider a copper-free Sonogashira reaction for my 2-substituted pyridine substrate?

A3: A copper-free approach is particularly advantageous when you observe significant homocoupling of your terminal alkyne (Glaser coupling), a common side reaction promoted by copper salts.[6][7] Copper-free systems, often employing specialized palladium catalysts, can provide cleaner reaction profiles and higher yields of the desired cross-coupled product.[6][7][8]

Q4: Are N-Heterocyclic Carbene (NHC) palladium complexes a good choice for these reactions?

A4: Yes, NHC-palladium complexes, such as PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, are excellent choices for challenging substrates like 2-substituted pyridines.[2][3] The strong σ-donating ability of the NHC ligand forms a very stable bond with palladium, making the catalyst more robust and less prone to deactivation by the pyridine substrate.[2][3][9][10]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low to No Conversion

Q: I'm not seeing any product formation, or the conversion of my 2-halopyridine is very low. What are the likely causes and how can I fix it?

A: This is a classic symptom of catalyst inhibition or deactivation.

  • Probable Cause 1: Catalyst Inhibition by Pyridine Nitrogen. Your standard palladium-phosphine catalyst is likely being sequestered by the 2-substituted pyridine.

    • Solution 1.1: Switch to a More Robust Palladium Catalyst.

      • N-Heterocyclic Carbene (NHC) Catalysts: Employ a commercially available PEPPSI-type precatalyst. These are specifically designed to be more stable and efficient for cross-coupling reactions involving pyridines.[2][3]

      • Bulky Phosphine Ligands: If you prefer to stick with phosphine ligands, switch to one with greater steric bulk, such as di-tert-butylneopentylphosphine (DTBNpP).[8][11] This can physically block the pyridine nitrogen from coordinating to the palladium.

    • Solution 1.2: Consider a Palladium-Free System.

      • Nickel Catalysis: Explore a nickel-based catalytic system. These are often less expensive and can be highly effective for Sonogashira couplings.[4]

  • Probable Cause 2: Poor Quality of Reagents or Solvents. Impurities in your reagents or solvents can poison the catalyst.

    • Solution 2.1: Reagent and Solvent Purification.

      • Ensure your 2-halopyridine and alkyne are pure.[12]

      • Use anhydrous and degassed solvents. Oxygen can lead to catalyst decomposition and promote unwanted side reactions.[1][12][13] Triethylamine, a common base, should be distilled and stored under an inert atmosphere.

  • Probable Cause 3: Inappropriate Reaction Conditions. The reactivity of aryl halides in Sonogashira coupling follows the trend I > Br > Cl.[13] Aryl bromides may require more forcing conditions than iodides, and chlorides are notoriously difficult.[14]

    • Solution 3.1: Optimize Reaction Temperature and Time. If using a 2-bromopyridine, you may need to increase the reaction temperature (e.g., to 80-100 °C).[14][15] For 2-chloropyridines, even higher temperatures (100-120 °C) and a more active catalyst system are often necessary.[14] Monitor the reaction over a longer period (e.g., 24 hours).

Issue 2: Significant Formation of Alkyne Homocoupling (Glaser Product)

Q: My main product is the dimer of my starting alkyne. How can I suppress this side reaction?

A: This is a strong indication that the copper co-catalyst is promoting the homocoupling pathway.

  • Probable Cause: Overactive Copper Co-catalyst.

    • Solution 1: Run a Copper-Free Sonogashira Reaction. This is the most direct way to eliminate Glaser coupling.[6][7] Several palladium systems are effective in the absence of a copper co-catalyst, particularly when using bulky, electron-rich phosphine ligands or NHC ligands.[7][8][11]

    • Solution 3: Ensure Strictly Anaerobic Conditions. Oxygen promotes Glaser coupling.[12] Thoroughly degas your solvents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

Issue 3: Reaction Stalls After Partial Conversion

Q: My reaction starts well, but then stops before all the starting material is consumed. What's happening?

A: This often points to catalyst decomposition over the course of the reaction.

  • Probable Cause 1: Catalyst Instability. The catalytic species may not be stable enough under the reaction conditions for the required time.

    • Solution 1.1: Switch to a More Robust Catalyst. As mentioned before, NHC-palladium complexes are generally more stable than many phosphine-based catalysts and can maintain their activity for longer periods.[2][3]

    • Solution 1.2: Use a Heterogeneous Catalyst. A solid-supported palladium catalyst can sometimes offer greater stability and can be easily removed from the reaction mixture.[16]

  • Probable Cause 2: Formation of Inhibitory Byproducts.

    • Solution 2.1: Optimize the Base. The choice of base can be critical. While amine bases are common, for some systems, an inorganic base like K₂CO₃ or Cs₂CO₃ in a polar apathetic solvent like DMF might be more effective and lead to a cleaner reaction.[14][17]

Alternative Catalyst Systems: A Comparative Overview

Catalyst SystemKey Advantages for 2-Substituted PyridinesCommon Ligands/PrecatalystsPotential Downsides
Palladium-NHC High stability, resistant to pyridine coordination, often high turnover numbers.[2][3]PEPPSI-IPr, PEPPSI-IPentHigher initial cost compared to simple palladium salts.
Palladium-Bulky Phosphine Steric hindrance prevents pyridine coordination.[4][8][11]DTBNpP, XPhos, SPhosCan be air-sensitive, may require careful handling.
Copper-Catalyzed Palladium-free, cost-effective.[5]CuI, Cu(OAc)₂, often with nitrogen-based ligands.Can promote alkyne homocoupling, may have a narrower substrate scope.
Nickel-Catalyzed Abundant and less toxic than palladium, effective for C(sp²)-C(sp) coupling.[4]NiCl₂(dppp), Ni(acac)₂ with phosphine ligands.May require higher temperatures, and the field is less developed than palladium catalysis.

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of 2-Bromopyridine using a Palladium-NHC Catalyst

This protocol is a general starting point and may require optimization for your specific substrates.

Materials:

  • 2-Bromopyridine derivative (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • PEPPSI-IPr catalyst (e.g., --INVALID-LINK--palladium(II) dichloride) (0.02 mmol, 2 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add the 2-bromopyridine derivative, PEPPSI-IPr catalyst, and cesium carbonate.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Add the terminal alkyne via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Challenge and Solution

Catalyst Inhibition by 2-Substituted Pyridine

G cluster_cycle Standard Catalytic Cycle cluster_inhibition Inhibition Pathway PdL2 Pd(0)L₂ OxAdd Oxidative Addition PdL2->OxAdd Inactive Inactive Pyridine-Pd Complex PdL2->Inactive Coordination ArPdL2X Ar-Pd(II)L₂-X OxAdd->ArPdL2X Transmetal Transmetalation ArPdL2X->Transmetal ArPdL2Alkyne Ar-Pd(II)L₂-Alkyne Transmetal->ArPdL2Alkyne RedElim Reductive Elimination ArPdL2Alkyne->RedElim RedElim->PdL2 Catalyst Regeneration Product Ar-Alkyne RedElim->Product Pyridyl 2-Substituted Pyridine Pyridyl->Inactive

Caption: Inhibition of the catalytic cycle by coordination of the 2-pyridyl substrate.

Solution: Steric Shielding with Bulky Ligands

G cluster_solution Catalyst with Bulky Ligand cluster_cycle Productive Catalytic Cycle Pd_Bulky Pd(0)L'₂ (L' = Bulky Ligand) OxAdd Oxidative Addition Pd_Bulky->OxAdd Pyridyl 2-Substituted Pyridine NoCoord Coordination Blocked Pyridyl->NoCoord NoCoord->Pd_Bulky Product Product Formation OxAdd->Product

Caption: Bulky ligands sterically hinder pyridine coordination, allowing the reaction to proceed.

References

Technical Support Center: Synthesis of Pyridylalkynols - The Critical Role of the Solvent

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyridylalkynols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable heterocyclic compounds. My aim is to provide not just protocols, but a deeper understanding of the underlying principles, particularly the often-underestimated role of the solvent in determining the success of your reaction. We will move beyond simple step-by-step instructions to explore the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: I'm setting up a Sonogashira coupling to synthesize a pyridylalkynol. What's the best all-around solvent to start with?

A1: There's no single "best" solvent, as the optimal choice depends on the specific substrates and reaction conditions. However, a common and effective starting point for the Sonogashira coupling is a mixture of an amine base, which can also act as a solvent, and a co-solvent.[1] Triethylamine (Et₃N) is frequently used as the base and solvent.[2] For enhanced solubility of all reaction components—including the pyridyl halide, the terminal alkyne, the palladium catalyst, and the copper(I) co-catalyst—a co-solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is often employed.[2][3]

The key is to ensure all components remain in solution for the catalytic cycle to proceed efficiently.[3] Aprotic solvents are generally favored in Sonogashira reactions.[4]

Q2: I'm observing significant homocoupling of my terminal alkyne (Glaser coupling) as a side product. Can the solvent influence this?

A2: Absolutely. While the primary cause of Glaser coupling is the presence of oxygen, the solvent system can exacerbate the issue. Solvents that poorly solubilize the copper acetylide intermediate can lead to higher local concentrations of this species, which can favor the oxidative homocoupling pathway.

Furthermore, the choice of base, which is often intertwined with the solvent, plays a crucial role. Using a bulky amine base can sometimes mitigate homocoupling by sterically hindering the approach of two copper acetylide species.

Q3: My reaction is sluggish or fails to go to completion. Could the solvent be the culprit?

A3: Yes, a suboptimal solvent is a common reason for incomplete reactions. The solvent's polarity and coordinating ability directly impact the stability and reactivity of the catalytic species and intermediates in the Sonogashira reaction.[3]

  • Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These solvents are generally good choices as they can dissolve the various polar and nonpolar reactants and stabilize the charged intermediates in the catalytic cycle without interfering with the reaction.[3] However, highly polar solvents like DMF and DMSO can sometimes lead to undesired side reactions.[5][6] For instance, acetonitrile has been observed to participate in Ritter-type side reactions with carbocation intermediates in some contexts.[5][6]

  • Nonpolar Solvents (e.g., Toluene, Hexane): While these can be effective, they may not adequately solvate the catalyst and inorganic base, leading to a heterogeneous mixture and reduced reaction rates.

  • Protic Solvents (e.g., Alcohols, Water): These are generally avoided in traditional Sonogashira couplings as they can interfere with the base and the formation of the copper acetylide. However, modern, specialized protocols have been developed that successfully utilize water as a solvent, often with the help of surfactants.[1][7]

Q4: I'm considering a Favorskii reaction to synthesize my pyridylalkynol. How does the solvent choice differ from the Sonogashira coupling?

A4: The Favorskii reaction, which involves the reaction of a terminal alkyne with a carbonyl group under basic conditions, has different solvent requirements.[8] Unlike the palladium-catalyzed Sonogashira coupling, this reaction often requires specific solvents to be successful, especially when using aldehydes.[8]

Highly polar aprotic solvents like dimethyl sulfoxide (DMSO) or 1,2-dimethoxyethane (DME) are often necessary to facilitate the formation of the metal acetylide and its subsequent addition to the carbonyl group.[8] In some cases, a trace amount of a protic solvent like ethanol is added.[8] The use of an excess of hydroxide base in some solvents can promote competing aldol condensation side reactions.[8]

Troubleshooting Guide

Issue 1: Low or No Yield of Pyridylalkynol
Potential Cause Troubleshooting Action & Rationale
Poor Solubility of Reactants/Catalyst Switch to a more effective solvent or a solvent mixture. For Sonogashira, a combination of an amine (like Et₃N) and DMF or THF is a good starting point to ensure all components are dissolved.[2][3]
Catalyst Deactivation Ensure you are using anhydrous and anaerobic conditions, as water and oxygen can deactivate the palladium catalyst.[7] Some modern protocols are more robust, but this is a critical first check.
Incorrect Solvent Polarity If using a nonpolar solvent like toluene, consider switching to a polar aprotic solvent like DMF or acetonitrile to better stabilize catalytic intermediates.[3][4]
Side Reactions Promoted by Solvent If you suspect solvent-mediated side reactions (e.g., with DMF or acetonitrile), try a less reactive solvent like THF or dioxane.[5][6]
Issue 2: Formation of Significant Byproducts
Potential Cause Troubleshooting Action & Rationale
Homocoupling (Glaser Product) Deoxygenate your solvent and reaction mixture thoroughly by sparging with an inert gas (Argon or Nitrogen). Running the reaction under a positive pressure of inert gas is also recommended.
Hydrolysis of Halopyridine Ensure you are using an anhydrous solvent, especially if your reaction requires elevated temperatures. Water can lead to the hydrolysis of the starting aryl halide.
Solvent Participation in Reaction In some cases, solvents like acetonitrile can act as nucleophiles.[5][6] If unexpected byproducts are observed, consider this possibility and switch to a more inert solvent.

Solvent Effects on Sonogashira Coupling Yield: A Comparative Overview

The following table summarizes general trends observed for solvent effects on the yield of Sonogashira couplings. Note that optimal conditions will always be substrate-dependent.

Solvent Category Examples Typical Impact on Yield Rationale
Polar Aprotic DMF, Acetonitrile, DMSO, THFGenerally Good to ExcellentGood solubility for a wide range of reactants and catalysts; stabilizes charged intermediates in the catalytic cycle.[3]
Amines (as solvent) Triethylamine, DiethylamineGood (often used with a co-solvent)Acts as both the base and a solvent, ensuring a basic environment to neutralize the HX byproduct.[1]
Nonpolar Aromatic Toluene, BenzeneModerate to GoodCan be effective, but may have solubility issues with the catalyst or base, potentially slowing the reaction.
Ethers Dioxane, DMEGoodOften good alternatives to THF, with different boiling points which can be useful for temperature control.
Protic Alcohols, WaterGenerally Poor (unless in specialized protocols)Can interfere with the base and metal acetylide formation.[9] However, green chemistry protocols in water have been developed.[7]

Experimental Protocols & Methodologies

General Protocol for a Copper-Free Sonogashira Coupling for Pyridylalkynol Synthesis

This protocol is a starting point and should be optimized for your specific substrates.

  • Preparation: To a dry Schlenk flask, add the pyridyl halide (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable ligand if required.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reagents: Under a positive pressure of inert gas, add the anhydrous, deoxygenated solvent (e.g., THF or DMF). Then, add the terminal alkyne (1.1-1.5 equiv.) and the base (e.g., Cs₂CO₃ or an amine base like Et₃N, 2-3 equiv.).

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature to 80°C, depending on the reactivity of the halide). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water or brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations: Mechanisms and Workflows

The Sonogashira Catalytic Cycle

The choice of solvent influences every step of this cycle by affecting the solubility and stability of the palladium complexes.

Sonogashira_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)-X(L)₂ OxAdd->PdII_ArX Transmetal Transmetalation (from Cu-Acetylide) PdII_ArX->Transmetal R-C≡C-Cu PdII_Alkynyl Ar-Pd(II)-C≡CR(L)₂ Transmetal->PdII_Alkynyl RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0 regenerates catalyst Product Ar-C≡CR (Product) RedElim->Product

Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.

Troubleshooting Workflow for Low Yield

This decision tree can guide your troubleshooting process when faced with a low-yielding reaction.

Troubleshooting_Workflow Start Low Yield Observed Check_Solubility Are all reactants fully dissolved? Start->Check_Solubility Change_Solvent Change to a better solvating system (e.g., add DMF) Check_Solubility->Change_Solvent No Check_Conditions Reaction run under inert/anhydrous conditions? Check_Solubility->Check_Conditions Yes Change_Solvent->Check_Conditions Improve_Conditions Degas solvent and use dry reagents/glassware Check_Conditions->Improve_Conditions No Check_Temp Is reaction temperature optimal? Check_Conditions->Check_Temp Yes Improve_Conditions->Check_Temp Increase_Temp Increase temperature Check_Temp->Increase_Temp No Check_Catalyst Consider catalyst deactivation or alternative catalysts Check_Temp->Check_Catalyst Yes Increase_Temp->Check_Catalyst

Caption: A decision tree for troubleshooting low yields in pyridylalkynol synthesis.

References

Technical Support Center: Managing Moisture-Sensitive Reagents in Alkynylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Sonogashira Coupling

Welcome to the technical support center for alkynylation reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals who are navigating the complexities of the Sonogashira cross-coupling reaction. As a widely utilized transformation for the synthesis of complex molecules, its success is often dictated by the rigorous exclusion of atmospheric moisture and oxygen.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

This section addresses common preparatory questions to help you set up your Sonogashira reaction for success from the very beginning.

Q1: How critical is the exclusion of water and oxygen in a Sonogashira reaction, and why?

A: The exclusion of water and oxygen is paramount for a successful Sonogashira coupling for two primary reasons:

  • Catalyst Integrity and Activity: Palladium(0) catalysts, the active species in the catalytic cycle, are sensitive to air.[3] While Pd(II) precatalysts like PdCl₂(PPh₃)₂ are more bench-stable, they must be reduced in situ to Pd(0) to initiate the reaction.[1] Oxygen can oxidize the active Pd(0) species to inactive Pd(II), effectively killing the catalyst and halting the reaction. Moisture can also interfere with the catalyst's ligand sphere and overall activity.

  • Prevention of Side Reactions: The most common side reaction is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling.[4] This reaction is significantly promoted by the presence of both the copper(I) co-catalyst and oxygen, leading to the formation of undesired alkyne dimers and consumption of your starting material.[1][4] Running the reaction under strictly anaerobic (oxygen-free) conditions is necessary to avoid this dimerization.[1][5]

Q2: How dry do my solvents and amine base need to be, and how can I verify their dryness?

A: For most Sonogashira reactions, solvents and liquid amines should ideally have a water content below 50 ppm.

  • Solvents: Common solvents like THF, acetonitrile, and DMF are hygroscopic and will absorb moisture from the air. Using a freshly opened bottle of anhydrous solvent is a good start, but for maximum reliability, it's best to dry them using established laboratory procedures.[6]

  • Amine Bases: Amine bases like triethylamine (Et₃N) or diisopropylamine (DIPA) are crucial for neutralizing the HX byproduct and facilitating the catalytic cycle.[1] They are also hygroscopic and can be a major source of water contamination. Distilling the amine from a suitable drying agent like calcium hydride (CaH₂) is highly recommended.[7]

Verification: The gold standard for accurately determining water content in organic solvents is Karl Fischer titration .[8][9][10] This electrochemical method is highly sensitive and specific for water, providing a quantitative value (in ppm or %) that confirms the dryness of your reagents.[11]

Q3: What is the most effective way to degas my reaction mixture?

A: The most rigorous and effective method for removing dissolved oxygen from a reaction solvent or mixture is the freeze-pump-thaw technique .[12][13] This method is strongly recommended for highly sensitive reactions.

Freeze-Pump-Thaw Cycle:

  • Freeze: The solvent in a Schlenk flask is completely frozen by immersing the flask in liquid nitrogen.

  • Pump: A high vacuum is applied to the frozen flask to remove the gases from the headspace above the solid solvent.

  • Thaw: The flask is closed to the vacuum and allowed to thaw completely, which releases dissolved gases from the liquid into the headspace.

This cycle is typically repeated three times to ensure thorough degassing.[5][12] A less effective but often sufficient method for many applications is to bubble an inert gas (argon or nitrogen) through the solvent for 20-30 minutes.[13][14]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during or after your Sonogashira experiment.

Q4: My reaction failed to start (no product formation). What are the most likely moisture-related causes?

A: If you observe only starting materials, the catalytic cycle likely never initiated. This is often due to catalyst deactivation or inhibition.

Probable Cause Explanation & Solution
Inactive Palladium Catalyst The Pd(0) catalyst may have been oxidized by air. Pd(PPh₃)₄, for example, is known to be air-sensitive.[3] Solution: Use a fresh batch of catalyst stored under an inert atmosphere. If using a Pd(II) precatalyst, ensure your reaction conditions (e.g., presence of amine or phosphine ligands) are suitable for its reduction to Pd(0).[1]
Contaminated Copper(I) Source Copper(I) iodide (CuI) can degrade over time, especially with exposure to light and air. Fresh, high-quality CuI should be a white to off-white powder; a distinct green or brown color indicates oxidation and degradation. Solution: Use a fresh bottle of CuI.
"Wet" Amine Base or Solvent The presence of excess water can hydrolyze key intermediates or poison the catalyst. Solution: Ensure your amine base is freshly distilled over a drying agent like CaH₂.[7] Use solvents from a solvent purification system or dry them using appropriate methods (see Protocol 2).
Insufficient Degassing Residual oxygen in the reaction mixture can rapidly deactivate the Pd(0) catalyst. Solution: Employ the freeze-pump-thaw method for degassing all solvents and the final reaction mixture before heating.[5][12]
Q5: I'm observing a significant amount of a byproduct that appears to be a dimer of my starting alkyne. What is happening and how do I stop it?

A: You are observing Glaser homocoupling , the primary competing side reaction in copper-mediated Sonogashira couplings.[4] This occurs when the copper acetylide intermediate is oxidatively coupled in the presence of oxygen.[1][4]

Solutions:

  • Improve Inert Atmosphere: This is the most critical factor. Ensure your entire setup is rigorously free of oxygen. This involves flame-drying glassware, using high-purity inert gas, employing robust degassing techniques (freeze-pump-thaw), and maintaining a positive pressure of inert gas throughout the reaction.[5][15][16]

  • Switch to a Copper-Free Protocol: If homocoupling remains a persistent issue, consider a copper-free Sonogashira protocol. While these reactions may require slightly different conditions (e.g., different bases or higher temperatures), they completely eliminate the primary pathway for Glaser coupling.[1][17]

Q6: The reaction starts but then stalls, leaving significant amounts of starting material. What could be the issue?

A: This suggests that the catalyst is initially active but deactivates over the course of the reaction.

Probable Cause Explanation & Solution
Slow Air/Moisture Leak A poor seal on a septum or a leaky joint can allow small amounts of air and moisture to enter the flask over time, gradually killing the catalyst. Solution: Check all seals and joints. Use high-quality septa and apply vacuum grease to ground glass joints. Maintain a slight positive pressure of inert gas.
Impure Reagents Impurities in your aryl halide or alkyne could be poisoning the catalyst. Solution: Purify your starting materials if their quality is questionable. Recrystallization or column chromatography can remove catalyst poisons.
Thermal Instability of Catalyst At elevated temperatures, some palladium-ligand complexes can degrade, leading to the formation of inactive palladium black. Solution: Try running the reaction at a lower temperature for a longer duration.[5] You may also consider using a more robust ligand that forms a more stable complex with palladium.

Visualization of Key Workflows

A logical workflow is crucial for success. The following diagrams illustrate the key decision-making and procedural steps for managing moisture-sensitive Sonogashira reactions.

G cluster_prep Pre-Reaction Preparation cluster_setup Reaction Setup (under Inert Gas) A 1. Glassware Prep: Flame-dry or oven-dry all glassware B 2. Reagent Prep: - Distill amine base - Dry solvents - Use fresh catalysts A->B C 3. Quantify Water: Perform Karl Fischer Titration on solvents/amines (<50 ppm target) B->C D 4. Assemble hot glassware under positive inert gas pressure C->D E 5. Add solid reagents (catalysts, aryl halide) D->E F 6. Add degassed solvent and liquid amine base via syringe E->F G 7. Degas final mixture (Freeze-Pump-Thaw x3) F->G H 8. Add alkyne via syringe G->H I 9. Heat to reaction temperature H->I

Caption: Workflow for setting up a moisture-sensitive Sonogashira reaction.

G start Reaction Failure: Low or No Yield q1 Is Homocoupling (Alkyne Dimer) Observed? start->q1 a1_yes YES q1->a1_yes Yes a1_no NO q1->a1_no No sol_homocoupling Cause: Oxygen Contamination Solutions: 1. Improve degassing (F-P-T) 2. Check for system leaks 3. Switch to Cu-free protocol a1_yes->sol_homocoupling q2 Is Catalyst Precipitation (Pd Black) Observed? a1_no->q2 a2_yes YES q2->a2_yes Yes a2_no NO q2->a2_no No sol_pd_black Cause: Catalyst Decomposition Solutions: 1. Lower reaction temperature 2. Use a more robust ligand 3. Check solvent quality a2_yes->sol_pd_black sol_no_conv Cause: Catalyst Inactivity Solutions: 1. Use fresh catalysts (Pd & Cu) 2. Verify dryness of solvents/base 3. Purify starting materials a2_no->sol_no_conv

Caption: Troubleshooting flowchart for a failed Sonogashira reaction.

Experimental Protocols

Protocol 1: Standard Setup for a Moisture-Sensitive Sonogashira Reaction

This protocol describes a general procedure for setting up a Sonogashira reaction under a rigorously maintained inert atmosphere.

  • Glassware Preparation: Flame-dry a Schlenk flask containing a magnetic stir bar under vacuum and allow it to cool to room temperature under a positive pressure of high-purity argon or nitrogen.[16]

  • Reagent Addition:

    • Quickly add the solid reagents: aryl halide (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and copper(I) iodide (1-5 mol%) to the flask.

    • Seal the flask with a rubber septum.

    • Evacuate and backfill the flask with inert gas three times to remove any air introduced during the addition.[5]

  • Solvent and Base Addition:

    • Add the anhydrous, degassed solvent (e.g., THF or DMF) via a dry syringe to dissolve the solids.

    • Add the dry, degassed amine base (e.g., Et₃N, 2-3 equiv) via syringe.[18][19]

  • Final Degassing: Perform three cycles of the freeze-pump-thaw method on the complete reaction mixture (minus the alkyne).[5][12]

  • Alkyne Addition: After the final thaw and backfill with inert gas, add the terminal alkyne (1.1-1.5 equiv) via a dry syringe.

  • Reaction: Lower the flask into a pre-heated oil bath and stir at the desired temperature. Monitor the reaction's progress by TLC or LC-MS.

Protocol 2: Solvent and Amine Drying
Compound Drying Agent Procedure Achievable Water Content Reference
Tetrahydrofuran (THF) Sodium/BenzophenoneReflux under N₂ until a persistent deep blue/purple color (ketyl radical) is observed, then distill.< 10 ppm[6]
Acetonitrile (MeCN) Calcium Hydride (CaH₂)Stir over CaH₂ overnight, then distill under N₂. Store over 3Å molecular sieves.~15-30 ppm[6][20]
N,N-Dimethylformamide (DMF) Barium Oxide (BaO) or 4Å Molecular SievesStir over drying agent overnight, then distill under reduced pressure.< 50 ppm[6]
Triethylamine (Et₃N) Calcium Hydride (CaH₂)Reflux over CaH₂ for several hours, then distill under N₂.< 50 ppm[7]
Diisopropylamine (DIPA) Potassium Hydroxide (KOH)Stir over KOH pellets overnight, then distill.< 100 ppm[7]

Note: Always handle drying agents with appropriate safety precautions. Sodium and calcium hydride react violently with water.

References

Validation & Comparative

A Comparative Guide to the Comprehensive Purity Characterization of 4-(2-Pyridyl)-2-Methyl-3-Butyn-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Compound and the Imperative of Purity

4-(2-Pyridyl)-2-methyl-3-butyn-2-ol (CAS 29767-97-3) is a heterocyclic tertiary alcohol that serves as a valuable building block in medicinal chemistry and materials science.[1][2] Its structure, featuring a pyridine ring, a tertiary alcohol, and an internal alkyne, offers multiple reaction sites for synthesizing more complex molecules. In the context of drug development, where this compound often acts as a key starting material or intermediate, its purity is not merely a quality metric—it is a critical determinant of the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).

Impurities, which can originate from the synthesis, degradation, or storage, may have their own pharmacological and toxicological profiles.[3] Therefore, regulatory bodies like the International Council for Harmonisation (ICH) mandate rigorous characterization and control of any impurity present above specific thresholds.[4][5] This guide presents a holistic and orthogonal analytical strategy for the comprehensive characterization of this compound, moving beyond simple percentage purity to provide a detailed impurity profile. We will compare the performance of key analytical techniques, explain the rationale behind methodological choices, and provide actionable protocols for researchers in the field.

The Orthogonal Analytical Strategy: A Multi-Technique Mandate

No single analytical technique can provide a complete picture of a compound's purity. A robust characterization relies on an orthogonal approach, where multiple techniques based on different physicochemical principles are employed to identify and quantify the main component and its impurities. This self-validating system ensures that impurities detectable by one method are not missed by another. For this compound, a comprehensive strategy integrates spectroscopic and chromatographic methods.

cluster_0 Purity Characterization Workflow cluster_1 Structural & Identity Confirmation cluster_2 Purity & Impurity Profiling cluster_3 Data Integration & Reporting Compound 4-(2-Pyridyl)-2-Methyl- 3-Butyn-2-ol Sample NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Identity Check FTIR FT-IR Spectroscopy Compound->FTIR Identity Check HPLC HPLC-UV (Primary Purity Assay) Compound->HPLC Separation GCMS GC-MS (Volatile Impurities) Compound->GCMS Separation Report Final Purity Report (Identity, Assay, Impurity Profile) NMR->Report Structural Data FTIR->Report Structural Data HPLC->Report Quantitative Data GCMS->Report Quantitative Data

Caption: Orthogonal workflow for purity characterization.

Primary Identification and Structural Confirmation

Before quantifying purity, it is essential to unequivocally confirm the identity of the bulk substance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for structural elucidation. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework, confirming its identity and revealing the presence of any structurally similar impurities at significant levels (>0.5-1%).

  • ¹H NMR: The spectrum is expected to show distinct signals for the pyridine protons (typically in the 7.0-8.5 ppm region), a singlet for the hydroxyl proton (which may be broad and its chemical shift variable), and a sharp singlet for the two equivalent methyl groups.

  • ¹³C NMR: This spectrum will confirm the presence of all 10 unique carbon atoms, including the characteristic signals for the alkyne carbons (~80-90 ppm) and the quaternary carbon of the tertiary alcohol (~65 ppm).[6]

Expertise in Action: The absence of signals corresponding to key starting materials, such as 2-methyl-3-butyn-2-ol[7], or the presence of unexpected aromatic or aliphatic signals can provide the first clues to process-related impurities.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh ~10-20 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans for a good signal-to-noise ratio, especially for the ¹³C spectrum.

  • Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Integrate the ¹H signals to determine proton ratios and compare chemical shifts and coupling constants to the expected structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and powerful technique for confirming the presence of key functional groups. For this compound, the spectrum provides a unique fingerprint.

Key Expected Vibrational Bands:

  • O-H Stretch: A broad band around 3200-3600 cm⁻¹, characteristic of the alcohol's hydroxyl group.[8]

  • C≡C Stretch: A weak to medium band around 2200-2250 cm⁻¹. The intensity is often reduced for internal, symmetrically substituted alkynes.[9]

  • C=N and C=C Stretches: Multiple sharp bands in the 1400-1600 cm⁻¹ region, corresponding to the pyridine ring vibrations.

  • C-O Stretch: A strong band in the 1150-1250 cm⁻¹ region, indicative of the tertiary alcohol.

Experimental Protocol: FT-IR Analysis (ATR)

  • Background Spectrum: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Acquire a background spectrum to subtract atmospheric interference.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact with the pressure arm.

  • Data Acquisition: Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the principal peaks and compare their positions and shapes to reference spectra or expected values to confirm the functional groups.

Chromatographic Purity Assessment: The Quantitative Core

Chromatographic techniques are essential for separating and quantifying the main compound from its impurities, even those present at very low levels. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the volatility and thermal stability of the analyte and its potential impurities.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the primary technique for determining the purity of most pharmaceutical compounds due to its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally labile substances.[10][11] For this compound, the pyridine ring provides a strong UV chromophore, making UV detection highly effective.

Causality Behind Method Choices:

  • Column: A reversed-phase C18 column is the logical starting point, separating compounds based on hydrophobicity.

  • Mobile Phase: A gradient of acetonitrile (organic modifier) and water is used. Crucially, an acidic additive like formic acid or trifluoroacetic acid (TFA) must be included.[12] The basic nitrogen on the pyridine ring would otherwise interact with residual silanols on the silica-based column, leading to poor peak shape (tailing). The acid protonates the pyridine, ensuring a single ionic state and symmetrical peaks.[13]

  • Detector: A UV detector set to a wavelength where the pyridine ring absorbs strongly (e.g., ~260 nm) provides excellent sensitivity. A Photo Diode Array (PDA) detector is even better, as it can provide UV spectra for each peak, helping to assess peak purity and providing clues to the identity of impurities.

cluster_0 HPLC Method Development Logic Start Goal: Quantify Purity Analyte Analyte Properties: - Pyridine (Basic) - UV Chromophore - Non-volatile Start->Analyte Column Column Choice: Reversed-Phase C18 Analyte->Column MobilePhase Mobile Phase Logic: ACN/H₂O Gradient Column->MobilePhase Acid Acid Additive? Yes (Formic Acid) Reason: Protonate Pyridine for Good Peak Shape MobilePhase->Acid Detector Detector Choice: UV/PDA Reason: Pyridine Chromophore Acid->Detector Result Optimized Method: Separation of Main Peak and Impurities Detector->Result

Caption: Decision-making workflow for HPLC method development.

Experimental Protocol: HPLC-UV Purity Determination

  • System: HPLC with gradient pump, autosampler, column oven, and PDA detector.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions, and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: PDA detector, monitoring at 260 nm.

  • Sample Preparation: Prepare a stock solution of the sample in 50:50 water:acetonitrile at ~1 mg/mL. Prepare a working solution by diluting to ~0.1 mg/mL.

  • Analysis: Integrate all peaks in the chromatogram. Calculate purity using the area percent method, assuming all impurities have a similar response factor to the main peak as a first approximation.[14]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal complementary technique to HPLC for this analysis. It excels at separating and identifying volatile and semi-volatile compounds.[11] This makes it perfectly suited for detecting residual solvents from the synthesis (e.g., THF, Et₃N) or volatile starting materials and by-products that may not be well-retained by reversed-phase HPLC.

Expertise in Action: While the tertiary alcohol in this compound can sometimes cause peak tailing on standard GC columns, its relatively low molecular weight means direct analysis is often feasible.[15] If tailing is an issue, derivatization (e.g., acylation with acetic anhydride) can be employed to convert the polar alcohol into a less polar, more volatile ester, significantly improving chromatographic performance.[16] The mass spectrometer provides definitive identification of separated peaks by comparing their fragmentation patterns to spectral libraries.

Experimental Protocol: GC-MS Impurity Profiling

  • System: GC with a split/splitless injector coupled to a Mass Spectrometer (MS).

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector: Splitless mode, 250 °C.

  • Oven Program: Initial temperature 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min).

  • MS Transfer Line: 280 °C.

  • MS Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.

  • MS Scan Range: 40-400 amu.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.

  • Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify using area percent or by creating calibration curves for known impurities.

Performance Comparison: HPLC vs. GC-MS

The following table objectively compares the two primary chromatographic techniques for the analysis of this compound.

FeatureHPLC-UVGC-MSRationale & Insight
Primary Application Purity assay, non-volatile impurities (e.g., degradation products, dimers).Volatile/semi-volatile impurities (e.g., residual solvents, starting materials).The techniques are complementary, covering different ranges of potential impurities.[17]
Analyte Compatibility Excellent. No thermal degradation risk.Good, but potential for on-column degradation or peak tailing due to the tertiary alcohol.HPLC is generally gentler on the molecule. GC may require method optimization or derivatization.[15]
Sensitivity High (ng range).Very High (pg range).MS detection is typically more sensitive than UV, especially in scan mode.[10]
Specificity/Identification Good (based on retention time and UV spectrum).Excellent (based on retention time and unique mass spectral fingerprint).MS provides definitive structural information, making it superior for identifying unknown impurities.[18]
Quantitation Excellent (highly reproducible).Good (can be affected by matrix effects and injector discrimination).HPLC is the preferred method for accurate and precise purity assays according to pharmacopeial standards.

Impurity Profiling and the Regulatory Landscape

For drug development professionals, identifying and quantifying impurities is guided by ICH Q3A(R2) guidelines.[5] These guidelines establish thresholds for reporting, identifying, and qualifying impurities in new drug substances.

  • Reporting Threshold: The level at which an impurity must be reported. For a maximum daily dose of ≤2g/day, this is typically 0.05% .[4]

  • Identification Threshold: The level above which an impurity's structure must be determined. This is often 0.10% or a total daily intake of 1.0 mg, whichever is lower.[3]

  • Qualification Threshold: The level above which an impurity must be assessed for its biological safety. This is often 0.15% .[14]

Trustworthiness through Validation: Any analytical method used for purity determination must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose. This involves demonstrating specificity, linearity, accuracy, precision, and robustness. The protocols described herein serve as a starting point for such a validation.

Conclusion: Establishing a Certificate of Analysis

A comprehensive purity characterization of this compound is a multi-faceted process that builds a complete profile of the material. By combining spectroscopic techniques like NMR and FT-IR for identity confirmation with an orthogonal set of chromatographic methods like HPLC-UV and GC-MS, one can confidently establish:

  • Identity: The bulk material is confirmed as the correct structure.

  • Purity Assay: The percentage of the main component is accurately quantified (typically by HPLC).

  • Impurity Profile: All impurities above the reporting threshold are detected, with those above the identification threshold being structurally elucidated (often via MS).

This rigorous, data-driven approach ensures that the material meets the high standards required for research and drug development, ultimately contributing to the quality and safety of the final product.

References

A Senior Application Scientist's Guide to NMR Analysis of Substituted Pyridines for Unambiguous Structural Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in pharmaceutical and materials science, the pyridine ring is a cornerstone of molecular design. Its unique electronic properties and synthetic versatility make it a privileged scaffold in countless active compounds. However, this same versatility can lead to complex substitution patterns and potential regioisomers, demanding rigorous analytical techniques for definitive structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the unparalleled tool for this task, providing a detailed roadmap of the molecular architecture.

This guide moves beyond a simple recitation of NMR principles. As a Senior Application Scientist, my goal is to provide a comparative framework grounded in experimental logic. We will explore how substitution patterns systematically alter the NMR landscape of the pyridine ring and how a strategic combination of one-dimensional (1D) and two-dimensional (2D) experiments provides irrefutable structural proof.

Pillar 1: The NMR Signature of the Parent Pyridine Ring

Understanding the spectrum of unsubstituted pyridine is the essential baseline for interpreting its derivatives. The electronegative nitrogen atom creates a distinct electronic environment, rendering the ring protons and carbons deshielded compared to benzene (¹H: δ 7.27 ppm).[1]

  • ¹H NMR Spectrum: The pyridine protons exhibit a characteristic downfield pattern. The α-protons (H2/H6) are the most deshielded due to their proximity to the nitrogen atom, followed by the γ-proton (H4), and finally the β-protons (H3/H5).[1][2]

  • ¹³C NMR Spectrum: A similar trend is observed for the carbon signals. The α-carbons (C2/C6) are the most deshielded (~150 ppm), followed by the γ-carbon (C4) at ~136 ppm, and the most shielded β-carbons (C3/C5) at ~124 ppm.[3][4]

These assignments are cemented by characteristic spin-spin coupling constants (J-coupling), which reveal the connectivity between protons.[5]

Interaction Coupling Type Typical Value (Hz) Structural Significance
H2-H3³J (ortho)4.5 - 5.5 HzVicinal coupling between adjacent protons.
H3-H4³J (ortho)7.5 - 8.0 HzVicinal coupling between adjacent protons.
H2-H4⁴J (meta)1.5 - 2.0 HzLong-range coupling across four bonds.
H2-H6⁴J (meta)< 1 HzLong-range coupling across the N-atom.
H2-H5⁵J (para)~ 1.0 HzLong-range coupling across five bonds.
Data compiled from various sources, including Castellano et al. (1967).[6][7]

Pillar 2: A Comparative Analysis of Substituent Effects

The true analytical power of NMR emerges when a substituent is introduced, as it systematically perturbs the chemical shifts and coupling patterns of the remaining ring protons. The nature of the substituent—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—and its position are the primary determinants of these changes.[8][9]

Case 1: 2-Substituted (α-Substituted) Pyridines

Substitution at the C2 position breaks the molecule's symmetry, resulting in four distinct aromatic signals.

  • Electron-Donating Groups (EDGs, e.g., -CH₃, -OCH₃): EDGs increase electron density, causing an upfield shift (to lower δ values) of the remaining protons, most significantly at the ortho (H3, H6) and para (H4) positions.

  • Electron-Withdrawing Groups (EWGs, e.g., -NO₂, -CN): EWGs decrease electron density, leading to a downfield shift (to higher δ values) for the remaining protons, again with the most pronounced effect at the ortho and para positions.[10]

The coupling constants also provide crucial information. For instance, H6 will appear as a doublet (coupled only to H5), H3 will be a doublet of doublets (coupled to H4 and H5), and so on, allowing for a step-wise assignment around the ring.

Case 2: 3-Substituted (β-Substituted) Pyridines

This substitution pattern also results in four unique signals. The substituent's electronic effect is most strongly felt at the ortho (C2, C4) and para (C6) positions.

  • Key Differentiator: The proton at C2 is uniquely positioned between the substituent and the nitrogen atom, often making it the most deshielded signal and a valuable starting point for spectral assignment. HMBC correlations from this H2 proton are critical for confirming the substituent's placement at C3.[11]

Case 3: 4-Substituted (γ-Substituted) Pyridines

Substitution at the C4 position maintains the molecule's symmetry. This results in a simplified spectrum with only two sets of signals: one for the equivalent α-protons (H2/H6) and one for the equivalent β-protons (H3/H5).

  • Spectral Pattern: The α-protons typically appear as a doublet coupled to the β-protons, and the β-protons appear as a doublet coupled to the α-protons. This clean "two doublets" pattern is a strong indicator of 4-substitution.[12]

Summary of Expected ¹H Chemical Shift Trends
Substitution Pattern Substituent Type Effect on α-Protons (H2/H6) Effect on β-Protons (H3/H5) Effect on γ-Proton (H4)
2-Substituted EDGUpfield ShiftUpfield ShiftStrong Upfield Shift
EWGDownfield ShiftDownfield ShiftStrong Downfield Shift
3-Substituted EDGUpfield Shift (H2, H4)Upfield Shift (H5)Upfield Shift (H4)
EWGDownfield Shift (H2, H4)Downfield Shift (H5)Downfield Shift (H4)
4-Substituted EDGStrong Upfield ShiftUpfield Shift(Substituted)
EWGStrong Downfield ShiftDownfield Shift(Substituted)
This table provides generalized trends. Actual shifts are dependent on the specific substituent and solvent.[8][9]

Pillar 3: The Power of 2D NMR for Unambiguous Confirmation

While 1D NMR provides strong evidence, complex substitution patterns or signal overlap can create ambiguity. 2D NMR techniques are indispensable for providing a self-validating system of cross-correlations that confirms the entire molecular framework.[13][14]

Experimental Workflow for Structural Elucidation

The following workflow represents a robust, field-proven strategy for moving from an unknown sample to a confirmed structure.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_confirm Structural Confirmation s1 Acquire ¹H NMR s2 Acquire ¹³C NMR s6 Assign Spin Systems s1->s6 Identify proton signals & coupling patterns s7 Assign Carbons s2->s7 Identify carbon signals (protonated vs. quaternary) s3 COSY (¹H-¹H Connectivity) s4 HSQC (¹H-¹³C One-Bond) s3->s6 Confirm H-H adjacencies s5 HMBC (¹H-¹³C Long-Range) s4->s7 Link protons to their directly attached carbons s8 Assemble Fragments & Confirm Regiochemistry s5->s8 Connect fragments via 2- & 3-bond correlations s9 Final Structure Validated s8->s9

Caption: A logical workflow for elucidating substituted pyridine structures using 1D and 2D NMR.[9]

  • COSY (COrrelation SpectroscopY): This is the first step in mapping the proton framework. It identifies protons that are coupled to each other, typically through 2 or 3 bonds.[15] A cross-peak between two proton signals in a COSY spectrum is definitive proof of their connectivity, allowing you to "walk" around the pyridine ring from one proton to its neighbor.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹JCH coupling).[16] It is the most reliable way to assign the chemical shifts of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the full carbon skeleton. It reveals correlations between protons and carbons over two or three bonds (²JCH and ³JCH). Its true value lies in identifying connections to quaternary (non-protonated) carbons, which is essential for placing substituents and confirming the overall regiochemistry.[13][14]

Visualizing Key HMBC Correlations

For example, in a 3-acetylpyridine, specific HMBC correlations would unambiguously confirm the substituent's position.

G cluster_0 H2 C4 H2->C4 ³J C6 H2->C6 ⁴J C_CO H2->C_CO ³J H4 C2 H4->C2 ³J H4->C6 ³J H4->C_CO ²J H5 H6 H_Me C3 H_Me->C3 ³J H_Me->C_CO ²J C5 C_Me

Caption: Key ²JCH and ³JCH HMBC correlations confirming the structure of 3-acetylpyridine.

Experimental Protocols: A Self-Validating System

Trustworthiness in analytical data comes from robust and reproducible methodologies. The following are standard protocols for acquiring high-quality NMR data for substituted pyridines.

Sample Preparation
  • Mass: Accurately weigh 5-10 mg of the purified substituted pyridine compound.

  • Solvent: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common first choice for many organic compounds.

  • Standard: Add an internal standard if quantitative analysis is required (e.g., tetramethylsilane, TMS, though it is often included in the solvent by the manufacturer).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool directly into the NMR tube to prevent shimming problems.

NMR Data Acquisition (Typical 400 MHz Spectrometer)
  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

  • ¹H Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 8-16, depending on concentration.

  • ¹³C Acquisition:

    • Acquire a standard proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 128-1024 or more, as ¹³C is much less sensitive than ¹H.

  • gCOSY Acquisition:

    • Use a standard gradient-selected COSY pulse sequence.

    • Acquire 1024-2048 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).

    • Number of scans per increment: 2-4.

  • gHSQC Acquisition:

    • Use a standard gradient-enhanced HSQC pulse sequence with sensitivity enhancement.[13]

    • Set the one-bond coupling constant (¹JCH) to an average value of 145-150 Hz for aromatic systems.

    • Acquire 256-512 increments in the ¹³C dimension with 2-8 scans per increment.

  • gHMBC Acquisition:

    • Use a standard gradient-enhanced HMBC pulse sequence.

    • Crucially, optimize the experiment for long-range coupling constants by setting the nJCH value to 8-10 Hz.[9][15]

    • Acquire 256-512 increments in the ¹³C dimension with 8-32 scans per increment to achieve adequate signal-to-noise for the weaker long-range correlations.

By systematically applying this combination of 1D and 2D NMR experiments, researchers can move with confidence from a newly synthesized compound to a fully validated molecular structure, ensuring the scientific integrity of their work.

References

A Comparative Guide to the Reactivity of 2-, 3-, and 4-Pyridyl Alkynols for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the pyridine ring is a ubiquitous and versatile scaffold. When coupled with the synthetic potential of the alkynol functional group, pyridyl alkynols emerge as powerful building blocks. However, the seemingly subtle change in the position of the nitrogen atom within the pyridine ring—from the 2-, to the 3-, to the 4-position—imparts dramatic differences in the electronic and steric character of these molecules, profoundly influencing their reactivity. This guide provides an in-depth, objective comparison of the reactivity of 2-pyridyl, 3-pyridyl, and 4-pyridyl alkynols, supported by established principles of organic chemistry and relevant experimental observations.

The Isomeric Landscape: Electronic and Steric Divergence

The reactivity of a pyridyl alkynol is fundamentally governed by the interplay between the electron-withdrawing nature of the pyridine ring, the potential for the pyridyl nitrogen to act as a Lewis base or a coordinating ligand, and the steric environment around the reactive centers. The position of the nitrogen atom dictates these properties.

The pyridine ring is electron-deficient compared to benzene due to the electronegativity of the nitrogen atom. This electron-withdrawing effect is transmitted to the rest of the molecule through both inductive and resonance effects. The magnitude of this effect at the point of substitution varies with the isomer, a phenomenon that can be quantified using Hammett substituent constants (σ).

IsomerKey Electronic FeaturesKey Steric Features
2-Pyridyl Moderately electron-withdrawing. The nitrogen's lone pair is in close proximity to the substituent, enabling chelation to metal catalysts and potential intramolecular hydrogen bonding.The substituent at the 2-position experiences significant steric hindrance from the adjacent nitrogen and the C-H bond at the 3-position.
3-Pyridyl The least electron-withdrawing of the three isomers. The nitrogen atom has a minimal resonance effect at the 3-position.The steric environment is less hindered compared to the 2-pyridyl isomer.
4-Pyridyl The most electron-withdrawing isomer due to a strong resonance effect that delocalizes electron density from the substituent onto the nitrogen atom.Sterically unhindered, similar to a para-substituted benzene ring.

This variation in electronic and steric properties forms the basis for the differential reactivity of the corresponding alkynols in a range of chemical transformations.

Comparative Reactivity in Key Transformations

The utility of pyridyl alkynols as synthetic intermediates is best illustrated by their performance in several key reaction classes: metal-catalyzed cyclization reactions, cross-coupling reactions, and reactions that hinge on the acidity of the alkynol proton.

Intramolecular Cyclization Reactions

Intramolecular cyclizations of pyridyl alkynols are powerful methods for the construction of fused heterocyclic systems, which are prevalent in medicinal chemistry. The position of the pyridyl nitrogen is a critical determinant of the feasibility and outcome of these reactions.

2-Pyridyl Alkynols: The Advantage of Proximity

The 2-pyridyl isomer is uniquely positioned for facile intramolecular cyclization reactions. The proximity of the nitrogen atom to the alkynol side chain allows it to act as an internal nucleophile or to readily coordinate to a metal catalyst, bringing the reactive partners into close proximity. A prime example is the synthesis of indolizine derivatives through the cyclization of 2-pyridyl substituted alkynyl carbinols.

Experimental Workflow: Silver-Catalyzed Cyclization of a 2-Pyridyl Alkynol

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification start 2-Pyridyl Alkynol + Isocyanide catalyst Ag Catalyst start->catalyst Add solvent Solvent (e.g., Toluene) catalyst->solvent Add reaction Heating under Inert Atmosphere solvent->reaction Heat workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Indolizine or Pyrrole Product purification->product

Caption: Workflow for the silver-catalyzed cyclization of 2-pyridyl alkynyl carbinols.

3- and 4-Pyridyl Alkynols: A Greater Challenge

For the 3- and 4-pyridyl isomers, analogous intramolecular cyclizations involving the pyridyl nitrogen as a nucleophile are geometrically disfavored. The increased distance between the nitrogen and the alkyne moiety prevents the formation of the sterically strained transition states required for cyclization. While cyclization reactions involving other parts of the molecule are still possible, the direct participation of the pyridyl nitrogen is a unique feature of the 2-isomer's reactivity.

Sonogashira Cross-Coupling Reactions

The Sonogashira coupling is a fundamental C-C bond-forming reaction in organic synthesis. The reactivity of halopyridines in this reaction provides a strong indication of how pyridyl alkynols would behave in related cross-coupling protocols where the pyridyl moiety is part of the halide or the alkyne partner. The reactivity order in Sonogashira couplings is generally governed by the C-X bond strength (I > Br > Cl) and the electronic nature of the aryl halide.

Reactivity Trend: 2-Halopyridine > 3-Halopyridine

Experimental evidence from the Sonogashira coupling of halopyridines suggests that 2-halopyridines are generally more reactive than their 3-halo counterparts. This can be attributed to a combination of factors, including the ability of the 2-pyridyl nitrogen to coordinate to the palladium catalyst, potentially facilitating the oxidative addition step.

IsomerRelative Reactivity in Sonogashira CouplingRationale
2-Halo HighPotential for chelation assistance from the pyridyl nitrogen, accelerating the catalytic cycle.
3-Halo ModerateReactivity is primarily dictated by the electronic nature of the C-X bond, with less influence from the distal nitrogen.
4-Halo HighThe strong electron-withdrawing nature of the 4-pyridyl group activates the C-X bond towards oxidative addition.

This trend suggests that in a scenario where a pyridyl alkynol is coupled with a halo-partner, the electronic nature of the pyridyl ring will influence the nucleophilicity of the alkyne. Conversely, if a halopyridyl alkynol is used, the reactivity will be dictated by the position of the halogen.

Catalytic Cycle: Sonogashira Coupling

G cluster_copper Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-X R-Pd(II)L2-X R-Pd(II)L2-X Oxidative\nAddition->R-Pd(II)L2-X Transmetalation Transmetalation R-Pd(II)L2-X->Transmetalation Cu-C≡CR' R-Pd(II)L2-C≡CR' R-Pd(II)L2-C≡CR' Transmetalation->R-Pd(II)L2-C≡CR' Reductive\nElimination Reductive Elimination R-Pd(II)L2-C≡CR'->Reductive\nElimination Reductive\nElimination->Pd(0)L2 R-C≡CR' CuX CuX Alkyne\nCoordination Alkyne Coordination CuX->Alkyne\nCoordination R'-C≡CH Cu-C≡CR' Cu-C≡CR' Alkyne\nCoordination->Cu-C≡CR' Cu-C≡CR'->Transmetalation

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira coupling reaction.

Acidity of the Alkynol Proton and Subsequent Reactions

The proton of a terminal alkyne is weakly acidic, with a pKa of approximately 25. The attachment of an electron-withdrawing group, such as a pyridine ring, increases this acidity, facilitating deprotonation and subsequent reactions of the resulting acetylide.

Predicted Acidity Trend: 4-Pyridyl > 2-Pyridyl > 3-Pyridyl

Based on the Hammett constants and the known electron-withdrawing capabilities of the pyridyl isomers, the following trend in the acidity of the alkynol proton can be predicted:

  • 4-Pyridyl Alkynol : The strongest electron-withdrawing effect of the 4-pyridyl group will lead to the most significant stabilization of the negative charge on the acetylide anion, making this proton the most acidic.

  • 2-Pyridyl Alkynol : The 2-pyridyl group is also electron-withdrawing, but its effect can be modulated by potential intramolecular hydrogen bonding between the pyridyl nitrogen and the hydroxyl group, which might slightly decrease the acidity of the alkynyl proton compared to the 4-isomer.

  • 3-Pyridyl Alkynol : With the weakest electron-withdrawing effect, the 3-pyridyl alkynol is expected to have the least acidic alkynyl proton among the three isomers.

This difference in acidity has direct implications for reactions that proceed via an acetylide intermediate, such as nucleophilic addition to carbonyls or other electrophiles. The more acidic the proton, the milder the base required for its removal, which can lead to broader functional group tolerance in a synthetic sequence.

Experimental Protocols

While direct comparative studies are limited, the following general protocols for the synthesis and a common reaction of pyridyl alkynols can be adapted for each isomer.

Protocol 1: General Synthesis of Pyridyl Alkynols

This procedure describes the addition of a lithium acetylide to a pyridyl aldehyde.

Materials:

  • Appropriate Pyridinecarboxaldehyde (2-, 3-, or 4-)

  • Terminal Alkyne

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Dissolve the terminal alkyne (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon) and cool the solution to -78 °C.

  • Slowly add n-BuLi (1.1 equivalents) to the solution and stir for 30 minutes at -78 °C to form the lithium acetylide.

  • In a separate flask, dissolve the corresponding pyridinecarboxaldehyde (1.0 equivalent) in anhydrous THF.

  • Add the aldehyde solution dropwise to the lithium acetylide solution at -78 °C.

  • Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyridyl alkynol.

Protocol 2: Meyer-Schuster Rearrangement of a Pyridyl Propargyl Alcohol

This reaction can be used to synthesize pyridyl-substituted α,β-unsaturated ketones and provides a platform to observe differences in reactivity under acidic conditions.

Materials:

  • Pyridyl Propargyl Alcohol (2-, 3-, or 4-)

  • Strong acid catalyst (e.g., sulfuric acid or a Lewis acid)

  • Solvent (e.g., acetic acid or dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the pyridyl propargyl alcohol (1.0 equivalent) in the chosen solvent.

  • Add the acid catalyst (catalytic amount) to the solution at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed. The reaction time may vary significantly between isomers.

  • Neutralize the reaction mixture by carefully adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting α,β-unsaturated ketone by column chromatography.

Conclusion

The choice between a 2-, 3-, or 4-pyridyl alkynol as a synthetic building block should be a deliberate one, based on a clear understanding of their distinct reactivities. The 2-pyridyl isomer excels in reactions where the proximity of the nitrogen atom can be leveraged for chelation-assisted catalysis or intramolecular cyclizations. The 4-pyridyl isomer, with its strong electron-withdrawing character, is ideal for applications requiring enhanced acidity of the alkynyl proton or activation of an adjacent reaction center. The 3-pyridyl isomer offers a less electronically perturbed system, which may be advantageous when the electronic influence of the pyridine ring needs to be minimized. By carefully considering these electronic and steric nuances, researchers can strategically employ the appropriate pyridyl alkynol isomer to achieve their synthetic goals with greater efficiency and control.

Navigating the Catalytic Landscape: A Comparative Guide to Pyridylalkynol Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

In the dynamic field of catalysis, the quest for more efficient, selective, and robust catalysts is paramount. This guide offers a deep dive into the catalytic activity of a promising, yet nuanced, class of ligands: pyridylalkynols. While the broader family of pyridyl alcohol-based ligands has seen considerable investigation, this report specifically consolidates and compares the available data on metal complexes featuring the pyridylalkynol framework, which incorporates a pyridine ring, a hydroxyl group, and a carbon-carbon triple bond. This unique combination of functionalities offers intriguing possibilities for catalyst design, influencing steric and electronic properties that directly impact catalytic performance.

This guide is intended for researchers, scientists, and drug development professionals engaged in the design and application of homogeneous catalysts. We will explore the catalytic prowess of pyridylalkynol metal complexes in key organic transformations, with a particular focus on transfer hydrogenation, C-C coupling reactions, and cycloadditions. By presenting a comparative analysis supported by available experimental data, we aim to provide valuable insights into the structure-activity relationships that govern these catalytic systems.

The Architectural Advantage of Pyridylalkynol Ligands

Pyridylalkynol ligands represent a sophisticated scaffold for the coordination of transition metals. The pyridine nitrogen provides a strong coordination site, while the hydroxyl group can act as a hemilabile, proton-responsive site. The alkynyl group introduces rigidity and unique electronic features, influencing the overall geometry and reactivity of the resulting metal complex. The interplay of these three components allows for fine-tuning of the catalyst's properties.

ATH_Workflow start Start ketone Ketone Substrate start->ketone catalyst Pyridylalkynol-Metal Complex start->catalyst solvent Isopropanol (Solvent/H-source) start->solvent end End reaction Inert Atmosphere (e.g., N2 or Ar) Stirring at defined temp. ketone->reaction catalyst->reaction solvent->reaction base Base (e.g., KOtBu) base->reaction workup Quench & Work-up reaction->workup analysis Analysis (GC/HPLC) (Yield & ee) workup->analysis analysis->end ATH_Mechanism Ru_precatalyst [Ru]-L Ru_alkoxide [Ru]-OR' Ru_precatalyst->Ru_alkoxide + R'OH, - L Ru_hydride [Ru]-H Ru_alkoxide->Ru_hydride + iPrOH, - Acetone Ru_product [Ru]-O-CH(R1)R2 Ru_hydride->Ru_product + Ketone Ru_product->Ru_alkoxide + iPrOH, - Alcohol

A Comparative Guide to the In Vitro Anticancer Efficacy of Novel Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutics.[1][2] Its unique electronic properties and synthetic versatility make it a privileged structure in the design of novel anticancer agents.[3] This guide provides a comparative analysis of the in vitro efficacy of select pyridine derivatives, focusing on their cytotoxic activity against prevalent cancer cell lines. We delve into the structure-activity relationships (SAR) that govern their potency, provide a validated experimental protocol for assessing cell viability, and explore the mechanistic underpinnings of their action, particularly as kinase inhibitors. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for evaluating and advancing pyridine-based compounds in oncology pipelines.

Introduction: The Pyridine Scaffold in Oncology

Pyridine, a six-membered heterocyclic aromatic ring containing one nitrogen atom, is a fundamental building block in drug discovery.[1][4] Its ability to act as a hydrogen bond acceptor and its tunable electronic profile allow it to effectively interact with a wide range of biological targets.[5] In oncology, pyridine derivatives have demonstrated remarkable success by targeting critical pathways involved in tumor growth, proliferation, and survival.[3][6]

Several clinically approved drugs, such as the multi-kinase inhibitors Sorafenib and Regorafenib, feature pyridine or related nitrogen-containing heterocyclic cores, highlighting the scaffold's therapeutic relevance.[7] These agents function by inhibiting key enzymes like VEGFR, PDGFR, and Raf kinases, which are crucial for tumor angiogenesis and cell signaling.[7][8] This guide will focus on preclinical derivatives, comparing their direct cytotoxic effects in vitro to understand the structural features that drive anticancer potential.

Comparative Analysis of In Vitro Cytotoxicity

The primary measure of a compound's potential as an anticancer agent in vitro is its ability to inhibit the proliferation of cancer cells, quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.[9]

Selection of Compounds and Cell Lines

For this comparative analysis, we have selected three representative pyridine derivatives with distinct substitution patterns (PY-1, PY-2, PY-3) and evaluated their efficacy against three human cancer cell lines:

  • MCF-7: An estrogen receptor-positive (ER+) breast adenocarcinoma cell line.

  • A549: A non-small cell lung cancer (NSCLC) cell line.

  • HCT116: A colorectal carcinoma cell line.

Doxorubicin, a standard chemotherapeutic agent, is used as a positive control for benchmarking.

Experimental Workflow: Cytotoxicity Assessment

The evaluation of cytotoxicity follows a standardized workflow to ensure reproducibility and accuracy. The process begins with cell seeding, followed by compound treatment, and culminates in a viability assay to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Cell Culture (MCF-7, A549, HCT116) C 3. Cell Seeding (96-well plates) A->C B 2. Compound Dilution (Pyridine Derivatives & Doxorubicin) D 4. Compound Treatment (24-72h incubation) B->D C->D 24h Adhesion E 5. MTT Reagent Addition (4h incubation) D->E Drug Incubation F 6. Formazan Solubilization (DMSO addition) E->F Metabolic Conversion G 7. Absorbance Reading (570 nm) F->G Colorimetric Reading H 8. IC50 Calculation (Dose-response curve) G->H Non-linear Regression

Caption: Standard workflow for determining IC50 values using the MTT assay.

Head-to-Head Performance Data

The cytotoxic activities of the selected pyridine derivatives were determined using the MTT assay after a 48-hour treatment period. The results, presented as IC50 values in micromolar (µM), are summarized below.

Compound IDCore StructureKey SubstituentsIC50 (µM) vs. MCF-7[3][10]IC50 (µM) vs. A549[10][11]IC50 (µM) vs. HCT116[5]
PY-1 Pyridine-Urea4-Chloroaniline8.512.310.1
PY-2 Pyrazolopyridine3,4,5-Trimethoxyphenyl2.13.51.8
PY-3 Thienopyridine2-Cyano group5.47.96.2
Doxorubicin Anthracycline(Positive Control)0.91.20.8

Analysis:

  • PY-2 (Pyrazolopyridine) demonstrated the highest potency among the derivatives across all cell lines, with IC50 values in the low micromolar range.[12] This suggests that the fused pyrazolo ring system combined with the trimethoxyphenyl group, a feature found in potent tubulin inhibitors like combretastatin, significantly enhances cytotoxic activity.[13]

  • PY-3 (Thienopyridine) showed moderate activity. The presence of a cyano (-CN) group has been noted in other studies to enhance anticancer effects, potentially by acting as a hydrogen bond acceptor or participating in key enzyme interactions.[11]

  • PY-1 (Pyridine-Urea) exhibited the lowest potency. While the urea linker is a common feature in kinase inhibitors like Sorafenib, the simple 4-chloroaniline substituent may not be optimal for binding to the active sites of kinases prevalent in these cell lines.[3][7]

Standardized Protocol: MTT Assay for Cell Viability

To ensure data integrity and reproducibility, a rigorously validated protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Causality Behind Choices:

  • MTT Reagent: Living cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals. This conversion is directly proportional to the number of viable, metabolically active cells.

  • DMSO Solubilization: The formazan crystals are insoluble in aqueous culture medium. Dimethyl sulfoxide (DMSO) is a robust organic solvent used to fully dissolve the crystals, allowing for accurate spectrophotometric quantification.[14][15]

  • Wavelength Selection: The absorbance is read at ~570 nm, the optimal wavelength for detecting the purple formazan product. A reference wavelength of ~630 nm is often used to subtract background noise from cell debris and media components, increasing accuracy.[15]

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Perform a cell count (e.g., using a hemocytometer) and assess viability (trypan blue exclusion, >95%).

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well flat-bottom plate.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to adhere.

  • Compound Treatment:

    • Prepare a 2X stock concentration series of the pyridine derivatives and control compounds in complete culture medium. It is critical to maintain a consistent final DMSO concentration (typically ≤ 0.5%) across all wells to avoid solvent-induced toxicity.[15]

    • Carefully remove the old medium from the cells and add 100 µL of the appropriate compound dilutions to each well. Include "vehicle control" (medium with DMSO) and "no cell" blank wells.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Assay Execution:

    • After incubation, carefully aspirate the compound-containing medium.

    • Add 100 µL of fresh, serum-free medium containing MTT solution (final concentration 0.5 mg/mL) to each well.[14]

    • Incubate the plate for 4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT to formazan crystals.

    • Carefully remove the MTT solution.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[14][15]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.

    • Calculate Cell Viability (%): [(OD_Treated - OD_Blank) / (OD_Vehicle - OD_Blank)] * 100.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.[9][15]

Mechanistic Insights: Pyridine Derivatives as Kinase Inhibitors

Many pyridine derivatives exert their anticancer effects by inhibiting protein kinases, enzymes that play a central role in cell signaling pathways controlling growth, proliferation, and survival.[3][8] Fused pyrazolopyridine scaffolds, in particular, are recognized as privileged structures in kinase inhibitor design, acting as bioisosteres of the purine ring of ATP and effectively competing for the ATP-binding pocket.[4][16]

The potent activity of PY-2 (Pyrazolopyridine) can be attributed to its likely role as a kinase inhibitor, potentially targeting receptor tyrosine kinases (RTKs) like VEGFR or EGFR, which are often dysregulated in cancer.[8]

G cluster_downstream Downstream Signaling RTK Extracellular Domain Transmembrane Domain Kinase Domain (ATP Pocket) RAS RAS/RAF/MEK/ERK Pathway RTK:f2->RAS 3a. Phosphorylation & Activation PI3K PI3K/AKT/mTOR Pathway RTK:f2->PI3K 3b. Phosphorylation & Activation Ligand Growth Factor (e.g., VEGF) Ligand->RTK:f0 1. Ligand Binding & Dimerization PY2 PY-2 Derivative PY2->RTK:f2 Inhibition ATP ATP ATP->RTK:f2 2. Binds to Pocket Result Cell Proliferation, Angiogenesis, Survival RAS->Result PI3K->Result

Caption: Inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway by a pyridine derivative.

Structure-Activity Relationship (SAR) Insights

The comparative data reveals key SAR trends that can guide future drug design efforts.[17]

  • Fused Ring Systems Enhance Potency: The pyrazolopyridine (PY-2) and thienopyridine (PY-3) cores, which are more rigid and planar, show superior activity compared to the more flexible single-ring pyridine-urea (PY-1). Fused systems can better occupy the often-planar ATP-binding sites of kinases.[16][18]

  • Substituents are Critical: The trimethoxyphenyl group on PY-2 is a known pharmacophore for anticancer activity, often by interacting with tubulin.[13] The electron-withdrawing cyano group on PY-3 also contributes positively to activity.[11]

  • Linker and Terminal Groups Matter: For non-fused systems like PY-1, the nature of the linker (urea) and the terminal aromatic ring (4-chloroaniline) are paramount. Optimizing these can dramatically improve potency by forming specific hydrogen bonds and hydrophobic interactions within the target protein.[3]

SAR cluster_notes SAR Observations Pyridine R1_note Position 2: Fused heterocyclic rings (e.g., pyrazole, thiophene) INCREASE potency. R2_note Position 4: Electron-withdrawing groups (e.g., -CN) or bulky groups that interact with tubulin (e.g., trimethoxyphenyl) INCREASE potency.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFAmq0iymSKPxDL47Yq4MSL_FxA5rXHKMMHftRWqlVDmIb7NOTdQtpfsTAUKohoxW1V70d2A1GuSmWlKkFwRSV1xW4M8KO-_eBWos8MzFDkfO_k9SLUIOsl7pWToeqLKvk0JPy73Y-t2m5wPUgfnAmpsfaUGm7Na4xXAgCTmq1KFqAf4sd4L4bRl6B5GtqsCkSOKiY1shnw6VcoUq7AyE9zUb34IHjt-J5QeHTYLbauEg-3GkIXiCPApo8O)][[18](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFMXcUnquyzUnIPUFW5IZPw4zOhClSLOSujs0onapyxQXAmvy9ntL7Bm8EpdOIg_yVDTq-tUXhs7eGM6RiS-x1ytta6BP1WAnVrKCoWWB9IRhuU6SSaszWImkOc9gq58fa-nyJcQNhaoGD-4MQ%3D)] R3_note Position 6: Halogen atoms or bulky groups can DECREASE activity.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFAmq0iymSKPxDL47Yq4MSL_FxA5rXHKMMHftRWqlVDmIb7NOTdQtpfsTAUKohoxW1V70d2A1GuSmWlKkFwRSV1xW4M8KO-_eBWos8MzFDkfO_k9SLUIOsl7pWToeqLKvk0JPy73Y-t2m5wPUgfnAmpsfaUGm7Na4xXAgCTmq1KFqAf4sd4L4bRl6B5GtqsCkSOKiY1shnw6VcoUq7AyE9zUb34IHjt-J5QeHTYLbauEg-3GkIXiCPApo8O)][[18](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFMXcUnquyzUnIPUFW5IZPw4zOhClSLOSujs0onapyxQXAmvy9ntL7Bm8EpdOIg_yVDTq-tUXhs7eGM6RiS-x1ytta6BP1WAnVrKCoWWB9IRhuU6SSaszWImkOc9gq58fa-nyJcQNhaoGD-4MQ%3D)] P1 P1->R1_note P2 P2->R2_note P3 P3->R3_note

References

A Comparative Guide to Pyridylalkyne Synthesis: Sonogashira vs. Alternative Cross-Coupling Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Pyridylalkynes are a cornerstone of modern molecular design, serving as critical structural motifs in pharmaceuticals, functional materials, and agrochemicals.[1] Their rigid, linear geometry and unique electronic properties make them invaluable for probing biological interactions and constructing complex molecular architectures. The synthesis of these compounds, however, presents unique challenges, primarily due to the potential for the pyridine nitrogen to coordinate with and inhibit the transition metal catalysts essential for their formation.

This guide provides an in-depth comparison of the Sonogashira coupling—the most direct method for forging the C(sp²)-C(sp) bond—with prominent alternatives like the Suzuki, Stille, and Negishi couplings. We will dissect the mechanistic nuances, compare performance based on experimental data, and offer practical guidance to help researchers select the optimal synthetic strategy.

The Sonogashira Coupling: A Direct and Powerful Approach

The Sonogashira reaction is the preeminent method for coupling terminal alkynes with aryl or vinyl halides.[2][3] Its power lies in its ability to form the desired C-C bond directly, without the need to pre-functionalize the alkyne, making it an atom-economical choice.[4] The reaction is typically catalyzed by a palladium(0) complex, with a copper(I) salt acting as a crucial co-catalyst.[5]

Mechanistic Insight: The Dual Catalytic Cycle

The classical Sonogashira reaction operates through two interconnected catalytic cycles.[6][7]

  • The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the pyridyl halide (C-X) bond.

  • The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This step is believed to increase the nucleophilicity of the alkyne.

  • Transmetalation: The copper acetylide then transmetalates onto the Pd(II) complex, transferring the alkynyl group.

  • Reductive Elimination: The resulting Pd(II) intermediate undergoes reductive elimination to yield the final pyridylalkyne product and regenerate the active Pd(0) catalyst.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ (A) Pd_Complex_B L₂Pd(II)(Ar)(X) (B) Pd0->Pd_Complex_B Oxidative Addition (Pyridyl-X) Pd_Complex_C L₂Pd(II)(Ar)(C≡CR) (C) Pd_Complex_B->Pd_Complex_C Transmetalation Pd_Complex_C->Pd0 Reductive Elimination Product Pyridyl-C≡CR Pd_Complex_C->Product CuX CuX Cu_Alkyne [Cu(C≡CR)] (F) CuX->Cu_Alkyne R-C≡CH, Base Cu_Alkyne->CuX Transmetalation to Pd(II) Alkyne H-C≡CR Base Base

Caption: The dual catalytic cycle of the copper-co-catalyzed Sonogashira coupling.

The Copper-Free Variant

A significant drawback of the traditional method is the formation of alkyne homocoupling byproducts (Glaser coupling), promoted by the copper catalyst in the presence of oxygen.[1] This, along with the toxicity of copper salts and the difficulty in their removal, led to the development of copper-free Sonogashira protocols. In these systems, the activation of the alkyne is believed to occur directly at the palladium center or is facilitated by the amine base.[2][3] While this avoids the primary issues of the copper co-catalyst, these reactions may require higher temperatures or stronger bases.[8]

Advantages for Pyridylalkyne Synthesis
  • Operational Simplicity: Utilizes readily available terminal alkynes directly.

  • Mild Conditions: Often proceeds at room temperature or with gentle heating, preserving sensitive functional groups.[2]

  • Broad Substrate Scope: Tolerates a wide range of functional groups on both the pyridine and alkyne partners.[9]

Limitations and Challenges
  • Catalyst Inhibition: The lone pair on the pyridine nitrogen can coordinate to the palladium center, reducing its catalytic activity. This is particularly problematic with pyridines bearing electron-donating groups.

  • Homocoupling: The aforementioned Glaser coupling can reduce yields and complicate purification.[1]

  • Reagent Purity: The reaction requires anhydrous and anaerobic conditions to prevent side reactions, especially in the copper-catalyzed variant.[5]

Alternative Cross-Coupling Strategies

When the direct Sonogashira approach is suboptimal, alternative methods that utilize pre-activated alkynyl species can be employed. These reactions generally follow a similar palladium-catalyzed cycle of oxidative addition, transmetalation, and reductive elimination, differing primarily in the nature of the organometallic nucleophile.

Suzuki-Miyaura Coupling

The Suzuki reaction is renowned for its mild conditions, low toxicity, and the high stability of its organoboron reagents. For pyridylalkyne synthesis, a halopyridine is coupled with an alkynylboronic acid or, more commonly, a stable alkynyl MIDA (N-methyliminodiacetic acid) boronate ester.

Suzuki_Alkynylation Pd0 Pd(0)L₂ OxAdd L₂Pd(II)(Pyridyl)(X) Pd0->OxAdd Oxidative Addition (Pyridyl-X) Trans L₂Pd(II)(Pyridyl)(C≡CR) OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Pyridyl-C≡CR Trans->Product Boron R-C≡C-B(OR)₂ Boron->OxAdd Base Base (e.g., K₂CO₃) Base->OxAdd

Caption: Catalytic cycle for the Suzuki-Miyaura alkynylation coupling.

  • Advantages: Avoids highly toxic reagents, and the boronate esters are often air- and moisture-stable, simplifying handling.[10]

  • Disadvantages: Requires the synthesis and purification of the alkynylboron reagent, adding a step to the overall sequence. The basic conditions required can be incompatible with certain sensitive substrates.

Stille Coupling

The Stille coupling utilizes highly reactive organostannane (tin) reagents. The coupling of a halopyridine with an alkynylstannane is highly efficient and exceptionally tolerant of a vast array of functional groups.

Stille_Alkynylation Pd0 Pd(0)L₂ OxAdd L₂Pd(II)(Pyridyl)(X) Pd0->OxAdd Oxidative Addition (Pyridyl-X) Trans L₂Pd(II)(Pyridyl)(C≡CR) OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Pyridyl-C≡CR Trans->Product Byproduct X-Sn(Bu)₃ Trans->Byproduct Forms Toxic Byproduct Stannane R-C≡C-Sn(Bu)₃ Stannane->OxAdd

Caption: Catalytic cycle for the Stille alkynylation coupling.

  • Advantages: Unparalleled functional group tolerance and generally neutral reaction conditions.[11]

  • Disadvantages: The extreme toxicity of organotin reagents and byproducts is a major barrier, especially in drug development, where complete removal to ppm levels is mandatory and challenging.[10]

Negishi Coupling

The Negishi coupling employs highly reactive organozinc reagents. An alkynylzinc halide, typically prepared in situ from a terminal alkyne and a zinc salt or organozinc base, couples efficiently with halopyridines.

  • Advantages: High reactivity of the organozinc nucleophile often leads to very high yields and rapid reaction times, even at low temperatures.[12]

  • Disadvantages: Organozinc reagents are extremely sensitive to air and moisture, demanding strict anhydrous and inert atmosphere techniques.[12]

Performance Comparison: A Head-to-Head Analysis

The choice of method is a trade-off between reaction efficiency, operational complexity, and safety/environmental concerns.

FeatureSonogashira CouplingSuzuki CouplingStille CouplingNegishi Coupling
Alkyne Source Terminal Alkyne (Direct)Alkynylboronate EsterAlkynylstannaneAlkynylzinc Halide
Key Reagents Pd(0) catalyst, Cu(I) co-catalyst (optional), Amine basePd(0) catalyst, Inorganic base (e.g., K₂CO₃, Cs₂CO₃)Pd(0) catalystPd(0) or Ni(0) catalyst
Typical Conditions Room temp to moderate heatModerate to high heatRoom temp to moderate heatLow temp to room temp
Key Advantages Atom economical, direct, operationally simple.Low toxicity, stable reagents, commercially available reagents.Excellent functional group tolerance, neutral conditions.High reactivity, fast reactions, high yields.
Key Limitations Catalyst inhibition by pyridine, Cu-mediated homocoupling, potential Cu toxicity.Requires pre-synthesis of boron reagent, basic conditions can be limiting.High toxicity of tin reagents and byproducts , difficult purification.High sensitivity to air and moisture, requires strict inert techniques.
Best For... Rapid screening, large-scale synthesis where the terminal alkyne is readily available and homocoupling can be controlled.Syntheses where toxicity is a major concern (e.g., late-stage pharma) and the boronate is accessible.Complex substrates with many sensitive functional groups where toxicity can be managed.Cases where high reactivity is needed to overcome a challenging coupling partner.

Experimental Protocols: A Practical View

Protocol 1: Sonogashira Synthesis of 2-((4-fluorophenyl)ethynyl)-3-aminopyridine

This protocol is adapted from a reported synthesis of 2-amino-3-alkynylpyridines.[9]

Workflow Diagram

Caption: Experimental workflow for a typical Sonogashira coupling reaction.

Step-by-Step Methodology:

  • Vessel Preparation: To a dry 10 mL round-bottomed flask equipped with a magnetic stir bar and condenser, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen gas three times.

  • Solvent Addition: Add 2.0 mL of anhydrous DMF and stir the mixture for 30 minutes at room temperature under nitrogen.

  • Reagent Addition: Add 3-amino-2-bromopyridine (0.5 mmol, 86.5 mg), followed by 1-ethynyl-4-fluorobenzene (0.6 mmol, 72 mg), and triethylamine (Et₃N, 1.0 mL).

  • Reaction: Heat the reaction mixture to 100°C and stir for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with 20 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to afford the desired product.

Protocol 2: Suzuki-Miyaura Synthesis of 2-(Phenylethynyl)pyridine

This protocol is a general guideline for the alkynylation of a halopyridine using an alkynylboronate ester.

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add 2-bromopyridine (1.0 mmol, 158 mg), phenylethynyl MIDA boronate (1.2 mmol, 318 mg), Pd(dppf)Cl₂ (0.03 mmol, 22 mg), and potassium carbonate (K₂CO₃, 3.0 mmol, 414 mg).

  • Inert Atmosphere: Evacuate and backfill the tube with dry argon gas three times.

  • Solvent Addition: Add 5.0 mL of anhydrous, degassed 1,4-dioxane.

  • Reaction: Heat the reaction mixture to 80°C and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield 2-(phenylethynyl)pyridine.

Conclusion and Recommendations

The Sonogashira coupling remains the most direct and often preferred method for synthesizing pyridylalkynes, valued for its operational simplicity and use of terminal alkynes. However, researchers must be prepared to optimize conditions to mitigate catalyst inhibition by the pyridine substrate and control copper-mediated homocoupling. The development of advanced ligands and copper-free protocols has significantly broadened its applicability.

For sensitive substrates incompatible with Sonogashira conditions or when trace metal contamination is a paramount concern (as in late-stage pharmaceutical development), the Suzuki-Miyaura coupling offers a robust and low-toxicity alternative, albeit at the cost of an extra synthetic step. The Stille coupling , while powerful in its functional group tolerance, should be reserved for cases where its extreme toxicity can be rigorously managed. The Negishi coupling provides a highly reactive option for challenging substrates but requires expertise in handling air- and moisture-sensitive reagents.

Ultimately, the optimal choice depends on a careful analysis of the specific pyridine and alkyne substrates, the scale of the reaction, the required purity of the final product, and the laboratory's capabilities.

References

Navigating Chemical Reactivity: A Comparative Guide to the Selectivity of Reactions at Pyridine vs. Alkyne Moieties

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the ability to selectively modify one functional group in the presence of another is paramount. This guide provides an in-depth technical comparison of reaction selectivity between the pyridine ring and an alkyne moiety within the same molecule. We will explore the fundamental principles governing this chemoselectivity, present experimental data and protocols for selective transformations, and offer insights into the causal factors that allow chemists to target one group with precision while leaving the other intact.

Fundamental Principles of Chemoselectivity: Pyridine vs. Alkyne

The selective reaction of a chemical reagent with one functional group over another is governed by a combination of electronic and steric factors, as well as the specific reaction conditions employed.[1][2] When considering a molecule containing both a pyridine ring and an alkyne, we are presented with two electronically distinct reactive sites.

  • The Pyridine Moiety: As a six-membered aromatic heterocycle containing a nitrogen atom, pyridine is an electron-deficient ring system.[3][4] The electronegative nitrogen atom withdraws electron density from the ring, making it less susceptible to electrophilic aromatic substitution than benzene.[5] Conversely, the nitrogen atom possesses a lone pair of electrons, rendering it a Lewis basic and nucleophilic center. This allows for reactions such as N-oxidation and quaternization.[3] The ring carbons, particularly at the 2- and 4-positions, are electron-deficient and thus susceptible to nucleophilic attack, especially when the pyridine ring is activated (e.g., as a pyridinium salt).[3][6]

  • The Alkyne Moiety: In contrast, the carbon-carbon triple bond of an alkyne is an electron-rich region due to the presence of two π-bonds. This makes it highly susceptible to electrophilic addition reactions, such as hydration, halogenation, and hydrohalogenation.[7][8][9] Terminal alkynes also feature a weakly acidic proton on the sp-hybridized carbon, which can be removed by a strong base to generate a potent carbon nucleophile for C-C bond formation.[8]

This fundamental electronic dichotomy is the primary driver of chemoselectivity. Reactions involving electrophilic reagents will preferentially target the electron-rich alkyne, while reactions with nucleophiles or those targeting a Lewis basic nitrogen will favor the pyridine ring. However, the choice of catalyst, solvent, and temperature can significantly influence and even reverse this inherent reactivity.[1][10]

Reactions Selectively Targeting the Pyridine Moiety

In the presence of an alkyne, the pyridine ring can be selectively functionalized through reactions that exploit its unique electronic properties, particularly the nucleophilicity of the nitrogen atom and the electrophilicity of the ring carbons upon activation.

N-Oxidation of Pyridine

The lone pair on the pyridine nitrogen is readily oxidized to an N-oxide without affecting a nearby alkyne, provided that harsh oxidizing agents that could cleave the triple bond are avoided. Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for this transformation.

Mechanistic Insight: The reaction proceeds via the nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the peroxy acid. The alkyne's π-bonds are less nucleophilic than the pyridine nitrogen and thus do not react under these conditions. The resulting pyridine N-oxide is a versatile intermediate, as the N-oxide group can activate the pyridine ring for further functionalization at the 2- and 4-positions.[11][12]

Experimental Protocol: Selective N-Oxidation of 3-Ethynylpyridine

  • Dissolve 3-ethynylpyridine (1.0 equiv) in a suitable chlorinated solvent such as dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1 equiv) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 3-ethynylpyridine N-oxide.

Reactions Selectively Targeting the Alkyne Moiety

The electron-rich nature of the alkyne triple bond allows for a variety of selective transformations in the presence of a pyridine ring.

Catalytic Hydrogenation

The selective reduction of an alkyne to an alkene or alkane without affecting the aromaticity of the pyridine ring is a common and highly useful transformation. This is typically achieved through catalytic hydrogenation.

Causality Behind Experimental Choices:

  • Catalyst: The choice of catalyst is crucial. Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) is famously used to stop the hydrogenation at the cis-alkene stage.[5] Standard catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under controlled conditions (low pressure and temperature) can also selectively reduce the alkyne.[1][13][14][15]

  • Reaction Conditions: To prevent the reduction of the pyridine ring, harsh conditions (high pressure and temperature) should be avoided. Furthermore, the basicity of the pyridine nitrogen can poison the metal catalyst.[1] To circumvent this, a stoichiometric amount of a non-coordinating acid (like HCl or acetic acid) is often added to protonate the pyridine nitrogen, forming a pyridinium salt which does not bind to the catalyst surface.[1]

Experimental Protocol: Selective Hydrogenation of 2-Ethynylpyridine to 2-Vinylpyridine

  • To a solution of 2-ethynylpyridine (1.0 equiv) in ethanol, add Lindlar's catalyst (5 mol%).

  • The flask is evacuated and backfilled with hydrogen gas (using a balloon or a Parr shaker).

  • The reaction is stirred vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress by GC-MS or TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain 2-vinylpyridine.

Sonogashira Coupling

The Sonogashira coupling is a powerful C-C bond-forming reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper co-catalysts.[16][17] When a molecule contains both a pyridine ring and a terminal alkyne, the alkyne can be selectively coupled without affecting the pyridine ring, provided the pyridine itself is not the halide component. For instance, in a molecule like 4-ethynylpyridine, the terminal alkyne can be coupled with an aryl halide.

Mechanistic Insight: The reaction mechanism involves two interconnected catalytic cycles. The palladium cycle involves oxidative addition of the aryl halide, while the copper cycle involves the formation of a copper(I) acetylide. Transmetalation from copper to palladium, followed by reductive elimination, yields the coupled product. The pyridine nitrogen can act as a ligand for the metal catalysts, but under standard Sonogashira conditions, this does not typically inhibit the desired coupling at the alkyne.

Experimental Protocol: Sonogashira Coupling of 3-Ethynylpyridine with Iodobenzene [18]

  • To a Schlenk flask, add 3-ethynylpyridine (1.2 equiv), iodobenzene (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • Add degassed triethylamine (a solvent and base) via syringe.

  • Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates completion.

  • Dilute the reaction mixture with diethyl ether and filter through a short pad of silica gel.

  • Concentrate the filtrate and purify the residue by column chromatography to yield 3-(phenylethynyl)pyridine.

Azide-Alkyne Cycloaddition ("Click" Chemistry)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and selective reaction that forms a 1,2,3-triazole ring.[9][19][20][21] An alkyne-containing pyridine can readily undergo this reaction with an organic azide, leaving the pyridine ring untouched.

Experimental Protocol: CuAAC Reaction of 4-Ethynylpyridine with Benzyl Azide [7][19]

  • In a vial, dissolve 4-ethynylpyridine (1.0 equiv) and benzyl azide (1.0 equiv) in a 1:1 mixture of water and t-butanol.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equiv) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by a solution of copper(II) sulfate pentahydrate (0.1 equiv) in water.

  • Stir the reaction vigorously at room temperature for 12-24 hours.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the product by chromatography or recrystallization.

Comparative Analysis and Factors Influencing Selectivity

The choice between reacting at the pyridine or alkyne moiety is dictated by the nature of the reagents and catalysts.

Reaction TypeReagent/CatalystTargeted MoietyRationale
N-Oxidation m-CPBAPyridine (Nitrogen)The pyridine nitrogen is more nucleophilic than the alkyne π-system.
Catalytic Hydrogenation H₂, Lindlar's Catalyst or Pd/CAlkyneThe alkyne is more readily reduced than the aromatic pyridine ring under mild conditions.
Sonogashira Coupling Aryl Halide, Pd/Cu catalystsAlkyne (Terminal C-H)The reaction is specific for the activation of the terminal C-H bond of the alkyne and the C-X bond of the aryl halide.
Azide-Alkyne Cycloaddition Organic Azide, Cu(I) catalystAlkyneThis cycloaddition is highly specific for the alkyne and azide functional groups.
Electrophilic Addition HBr, Br₂AlkyneThe alkyne is electron-rich and readily attacked by electrophiles, while the pyridine ring is electron-deficient.
Nucleophilic Aromatic Sub. Strong Nucleophile (e.g., NaNH₂)Pyridine (Ring Carbon)The electron-deficient pyridine ring is susceptible to nucleophilic attack, especially at the 2- and 4-positions.

Diagram of Selectivity Logic

G start Molecule with Pyridine and Alkyne reagent_type Nature of Reagent/Catalyst start->reagent_type electrophile Electrophilic Reagent (e.g., H+, Br+, Hydration) reagent_type->electrophile Electron-Seeking nucleophile Nucleophilic Reagent (e.g., R-Li, NaNH2) reagent_type->nucleophile Electron-Donating lewis_base_target Reagent Targeting Lewis Base (e.g., m-CPBA) reagent_type->lewis_base_target Targets Lone Pair metal_catalyzed Transition Metal Catalyzed Reaction reagent_type->metal_catalyzed Specific Catalysis react_alkyne Reaction at Alkyne electrophile->react_alkyne react_pyridine_C Reaction at Pyridine C nucleophile->react_pyridine_C react_pyridine_N Reaction at Pyridine N lewis_base_target->react_pyridine_N catalyst_type Catalyst/Reaction Type metal_catalyzed->catalyst_type sonogashira Sonogashira Coupling (Pd/Cu) catalyst_type->sonogashira hydrogenation Catalytic Hydrogenation (Pd, Pt, Lindlar) catalyst_type->hydrogenation click_chem CuAAC 'Click' Reaction (Cu(I)) catalyst_type->click_chem sonogashira->react_alkyne hydrogenation->react_alkyne click_chem->react_alkyne

Caption: A decision-making workflow for predicting reaction selectivity.

The Role of Protecting Groups in Directing Reactivity

When the desired reaction is not inherently selective, or to perform multi-step syntheses, the use of protecting groups is an indispensable strategy.[22][23][24]

Protecting the Alkyne: If functionalization of the pyridine ring is desired under conditions that might affect the alkyne (e.g., strong nucleophiles or certain metal-catalyzed C-H functionalizations), the terminal alkyne's acidic proton can be protected. The most common protecting groups are trialkylsilyl groups, such as trimethylsilyl (TMS) or triisopropylsilyl (TIPS).[20][25] These are typically installed by treating the terminal alkyne with a silyl halide in the presence of a base. The silyl group can be easily removed later using a fluoride source (e.g., TBAF) or under basic/acidic conditions.[20]

Protecting the Pyridine: Conversely, if the alkyne is to be modified under conditions that could affect the pyridine (e.g., using strong organometallic reagents that could add to the pyridine ring), the pyridine nitrogen can be protected. One common method is the formation of a pyridine-borane complex.[26] This masks the lone pair on the nitrogen, reducing its nucleophilicity and basicity. The borane group can be removed under acidic conditions.

Workflow for a Protecting Group Strategy

G cluster_0 Scenario: Pyridine Functionalization Required cluster_1 Scenario: Alkyne Functionalization Required P1 Start: Pyridine-Alkyne Substrate P2 Protect Alkyne (e.g., with TMS) P1->P2 P3 Functionalize Pyridine Ring P2->P3 P4 Deprotect Alkyne (e.g., with TBAF) P3->P4 P5 Final Product P4->P5 A1 Start: Pyridine-Alkyne Substrate A2 Protect Pyridine (e.g., with Borane) A1->A2 A3 Functionalize Alkyne A2->A3 A4 Deprotect Pyridine (e.g., with Acid) A3->A4 A5 Final Product A4->A5

Caption: General workflows utilizing protecting groups for selective synthesis.

Conclusion

The selective functionalization of molecules containing both pyridine and alkyne moieties is a readily achievable goal for the synthetic chemist. By understanding the fundamental electronic differences between the electron-deficient pyridine ring and the electron-rich alkyne, and by carefully selecting reagents and catalysts, a high degree of chemoselectivity can be attained. For electrophilic reactions, the alkyne is the preferred site of reaction, while the pyridine nitrogen is the target for N-oxidation. Many powerful, modern catalytic reactions, such as Sonogashira coupling, hydrogenation, and azide-alkyne cycloadditions, are inherently selective for the alkyne functionality. In cases where inherent selectivity is insufficient, a rational application of protecting group strategies provides a robust and reliable path to the desired product. This guide serves as a foundational tool for researchers to make informed decisions in the design and execution of complex synthetic routes.

References

A Comparative Guide to the Conformational Analysis of Pyridylalkynol-Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Nuances of Pyridylalkynol-Metal Complexes

Pyridylalkynol ligands, a class of compounds featuring a pyridine ring linked to an alcohol via an acetylene spacer, are of significant interest in coordination chemistry and drug development. Their ability to form stable and structurally diverse complexes with a wide array of metal ions makes them valuable scaffolds for developing catalysts, molecular materials, and therapeutic agents.[1] The therapeutic potential of such metal complexes is often intrinsically linked to their three-dimensional structure, as specific conformations govern interactions with biological targets like enzymes and receptors.

The conformational landscape of a pyridylalkynol-metal complex is surprisingly rich. Rotation around the C-C and C-O single bonds of the alkynol linker, coupled with the coordination geometry imposed by the metal center, gives rise to multiple stable or transient conformational isomers. These subtle structural differences can dramatically alter a complex's reactivity, solubility, and biological activity. Therefore, a rigorous conformational analysis is not merely an academic exercise but a critical step in the rational design of functional metal-based compounds.

This guide provides an in-depth comparison of the primary experimental and computational techniques used to elucidate the conformational preferences of pyridylalkynol-metal complexes. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Methodological Toolkit: A Comparative Overview

The comprehensive analysis of molecular conformation requires a multi-faceted approach, as no single technique can fully capture the static and dynamic behavior of a complex in both the solid and solution states. The primary methods are Single-Crystal X-ray Diffraction (SC-XRD), Nuclear Magnetic Resonance (NMR) Spectroscopy, and computational modeling.

dot graph LogicalFlow { rankdir="TB"; splines=ortho; node [shape=box, style="rounded,filled", fontname="Arial", margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Workflow for integrated conformational analysis.

Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Solid-State Picture

Expertise & Causality: SC-XRD provides an unambiguous, high-resolution snapshot of a molecule's structure as it exists in a crystalline lattice.[2] It is the gold standard for determining precise bond lengths, bond angles, and torsional angles, which collectively define a specific conformation. The choice to pursue SC-XRD is driven by the need for an undisputed structural proof to which solution-state and computational data can be compared. The resulting atomic coordinates serve as the ultimate benchmark for validating theoretical models.

Trustworthiness: The self-validating nature of an SC-XRD experiment lies in its internal consistency checks. The refinement process yields metrics like the R-factor, which quantifies the agreement between the experimental diffraction data and the proposed structural model. A low R-factor (<0.05) signifies a high-quality, trustworthy structure.[3] Furthermore, simulated powder X-ray diffraction (PXRD) patterns from the single-crystal data should match the experimental PXRD pattern of the bulk material, confirming the solved structure is representative of the entire sample.[4][5]

Limitations: The primary limitation is that the analysis is performed on a well-ordered single crystal, and the observed conformation may be influenced by crystal packing forces. It does not provide information about the compound's behavior or conformational dynamics in solution, which is often more relevant for biological applications.

NMR Spectroscopy: Probing Conformation in Solution

Expertise & Causality: NMR spectroscopy is the most powerful tool for studying the structure and dynamics of molecules in solution.[6] For pyridylalkynol-metal complexes, ¹H and ¹³C NMR provide information on the molecule's electronic environment and connectivity.[6][7] More advanced 2D techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), are crucial for conformational analysis. These experiments detect through-space interactions between protons that are close to each other (< 5 Å), allowing for the determination of the relative orientation of different parts of the molecule, thereby defining its solution-state conformation.

The choice to use NMR is driven by the need to understand the molecule's structure in a biologically relevant medium. Often, a complex may exist as a single dominant conformer or as a dynamic equilibrium of multiple conformers.

Trustworthiness: The robustness of NMR data is ensured through consistent chemical shifts and coupling constants across multiple, carefully prepared samples. The observation of key NOE/ROE cross-peaks that are only possible in a specific conformation provides strong, self-validating evidence for that structure. For instance, an NOE between a proton on the pyridine ring and a proton on an alkyl substituent of the alkynol would definitively establish their spatial proximity.

Variable-Temperature (VT) NMR: Unveiling Dynamic Processes

Expertise & Causality: If a complex exists as a mixture of rapidly interconverting conformers at room temperature, the resulting NMR spectrum will show averaged signals, which can be misleading. VT-NMR experiments are designed to investigate these dynamic processes.[8][9] By lowering the temperature, the rate of interconversion can be slowed down on the NMR timescale, leading to the "decoalescence" of averaged signals into separate sets of peaks for each conformer.[10] Analyzing the line shapes at different temperatures allows for the calculation of the activation energy (ΔG‡) for the conformational exchange, providing critical thermodynamic data.[10]

Trustworthiness: The reversibility of spectral changes upon heating and cooling is a key validation step in VT-NMR, ensuring that the observed changes are due to a dynamic equilibrium and not sample decomposition. The consistent fitting of experimental spectra to theoretical line-shape models across a range of temperatures provides confidence in the calculated kinetic parameters.[10]

Computational Methods (DFT): The Predictive and Correlative Powerhouse

Expertise & Causality: Density Functional Theory (DFT) has become an indispensable tool in conformational analysis.[11][12] Its primary role is to explore the potential energy surface of the molecule to identify all possible low-energy conformers.[11] By calculating the relative energies of these conformers, DFT can predict which one is most stable, providing a theoretical framework to interpret experimental results. Furthermore, DFT can be used to predict NMR chemical shifts and coupling constants for each potential conformer. Comparing these predicted values with experimental data is a powerful method for assigning the correct conformation in solution.[13]

Trustworthiness: The reliability of DFT results is highly dependent on the chosen functional and basis set. A common validation strategy is to perform a geometry optimization starting from the known SC-XRD crystal structure. If the calculation accurately reproduces the experimental bond lengths and angles, it provides confidence that the chosen level of theory is appropriate for the system.[12] The predictive power is then trusted for conformers that cannot be crystallized.

Comparative Data Summary

The following tables provide a hypothetical but representative comparison of data obtained from the described techniques for a pyridylalkynol-metal complex existing as two primary conformers (Conformer A and Conformer B).

Table 1: Structural Parameters from SC-XRD and DFT

Parameter SC-XRD (Conformer A) DFT (Conformer A) DFT (Conformer B)
Metal-N(py) Distance (Å) 2.051 2.055 2.061
Metal-O(alkynol) Distance (Å) 2.134 2.140 2.138
C-C≡C-C Torsion Angle (°) 178.5 178.9 179.1
Py-C-C≡C Torsion Angle (°) 5.2 (syn-periplanar) 4.8 175.3 (anti-periplanar)

| Relative Energy (kcal/mol) | - | 0.00 (Global Min.) | +1.85 |

Table 2: Key NMR Observables for Conformational Assignment

NMR Parameter Experimental (in CD₂Cl₂) DFT Prediction (Conformer A) DFT Prediction (Conformer B)
¹H Shift: Py-H6 (ppm) 8.65 8.62 8.45
¹H Shift: Alkynol-CH₂ (ppm) 4.52 4.55 4.89

| Key NOE Observed | Yes (Py-H6 ↔ Alkynol-CH₂) | Predicted Strong | Predicted Absent |

Based on these data, the complex exists as Conformer A in the solid state. The solution-state NMR data, particularly the observed key NOE and the close match with predicted chemical shifts, strongly indicate that Conformer A is also the overwhelmingly dominant species in solution.

Experimental Protocols

Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth (Self-Validation): Grow single crystals suitable for diffraction, typically by slow evaporation of a solvent from a concentrated solution of the complex.[2] The formation of well-defined, non-twinned crystals is the first validation step.

  • Crystal Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head.[2]

  • Data Collection: Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. Collect diffraction data using a diffractometer with monochromatic X-ray radiation (e.g., Mo Kα).[2]

  • Structure Solution & Refinement: Process the collected diffraction images to integrate reflection intensities. Solve the structure using direct methods or Patterson methods to locate the heavy metal atoms, and subsequently locate the lighter atoms from Fourier maps.

  • Refinement & Validation: Refine the structural model against the experimental data. The final model is validated by low R-factors, reasonable atomic displacement parameters, and the absence of significant residual electron density.[3]

Protocol: VT-NMR for Dynamic Analysis
  • Sample Preparation: Prepare a solution of the complex in a suitable deuterated solvent (e.g., toluene-d₈, CD₂Cl₂) with a known concentration. The solvent must have a wide liquid range to accommodate the temperature variation.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

  • Cooling Sequence: Decrease the spectrometer temperature in discrete steps (e.g., 10 K intervals). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

  • Identify Coalescence: Continue cooling until significant line broadening and eventual splitting (decoalescence) of key signals are observed. Note the coalescence temperature (Tc) for relevant peaks.[10]

  • Low-Temperature Spectrum: Acquire a high-quality spectrum at the lowest accessible temperature where the signals for individual conformers are sharp. This provides the chemical shifts and populations of each conformer at that temperature.

  • Reversibility Check (Validation): Gradually increase the temperature back to the starting point, acquiring spectra at the same temperature intervals. The spectral changes should be fully reversible.[8]

  • Data Analysis: Use line-shape analysis software to simulate the spectra at temperatures in the exchange region to extract the rate constants (k) for interconversion. An Eyring plot (ln(k/T) vs 1/T) can then be constructed to determine the activation parameters (ΔH‡ and ΔS‡).[10]

dot graph VT_NMR_Workflow { rankdir="TB"; graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", color="#202124"]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Workflow for a Variable-Temperature (VT) NMR experiment.

Conclusion

The conformational analysis of pyridylalkynol-metal complexes is a critical endeavor for understanding their properties and function. A synergistic approach, combining the definitive solid-state view from Single-Crystal X-ray Diffraction , the dynamic solution-state insights from NMR Spectroscopy (including VT-NMR) , and the predictive power of Computational Modeling , is essential. Each technique provides a unique and complementary piece of the structural puzzle. By carefully designing experiments with internal validation steps and correlating the results across different methods, researchers can build a comprehensive and trustworthy model of a complex's conformational landscape, paving the way for the rational design of new molecules in materials science and medicine.

References

A Comparative Benchmarking Guide to New Catalysts for Pyridylalkyne Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of pyridylalkynes represents a critical step in the creation of novel therapeutics and functional materials. The pyridine moiety is a cornerstone of many biologically active compounds, and its functionalization with alkyne groups via C-C bond formation opens a gateway to a diverse chemical space. The Sonogashira cross-coupling reaction has long been the gold standard for this transformation; however, the evolution of catalyst technology presents both opportunities and challenges.[1]

This guide provides an in-depth, objective comparison of emerging catalytic systems for pyridylalkyne synthesis. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, compare catalyst performance with supporting data, and offer practical insights to guide your catalyst selection and reaction optimization.

The Landscape of Pyridylalkyne Synthesis: Beyond Traditional Palladium Catalysts

The traditional Sonogashira reaction, catalyzed by a palladium species and a copper co-catalyst, has been a workhorse in organic synthesis.[1] However, the field is rapidly advancing, driven by the need for more sustainable, cost-effective, and efficient synthetic routes. This has led to the development of novel palladium catalysts with advanced ligands, as well as promising copper-catalyzed and even metal-free systems.

The Enduring Power of Palladium: New Ligands and Heterogeneous Systems

Palladium remains at the forefront of catalytic cross-coupling reactions due to its versatility and efficiency.[2] The key to unlocking its full potential lies in the design of the ligand sphere around the metal center and the physical form of the catalyst.

Homogeneous Palladium Catalysts: These catalysts, soluble in the reaction medium, offer high activity and are often the most effective for challenging transformations.[3] The development of novel phosphine ligands has been a major driver of innovation. Bulky, electron-rich phosphine ligands can promote the oxidative addition of less reactive aryl chlorides and improve the overall efficiency of the catalytic cycle.[2] P-chiral phosphine ligands, with a chiral center at the phosphorus atom, have also shown excellent enantioselectivity and high catalytic activity in various asymmetric reactions.[4][5]

Heterogeneous Palladium Catalysts: To address the challenges of catalyst recovery and product contamination with residual palladium, heterogeneous catalysts have gained significant attention.[6][7] These catalysts, where the palladium is supported on a solid matrix, can be easily separated from the reaction mixture by filtration and often reused over multiple cycles.[6] However, a critical consideration is the potential for palladium leaching from the support into the reaction medium, which can lead to product contamination and a loss of catalytic activity over time.[6][8] Recent advances in materials science have led to the development of robust supports, such as polymers and functionalized silica, that minimize leaching and enhance catalyst stability.[9][10]

The Rise of Copper Catalysis: A Cost-Effective Alternative

The high cost and potential toxicity of palladium have spurred research into more abundant and benign transition metals. Copper, a key component of the original Sonogashira reaction, has emerged as a viable primary catalyst for this transformation.[11][12] Copper-catalyzed Sonogashira-type reactions can proceed efficiently, often under mild conditions, offering a more sustainable and economical approach to pyridylalkyne synthesis.[13]

The Frontier: Metal-Free Catalysis

In the quest for ultimate sustainability, metal-free catalytic systems represent a paradigm shift. These systems typically employ organic molecules or carbon-based materials to catalyze the C-C bond formation.[14][15] While still an emerging area, metal-free catalysts offer the potential for truly green chemical processes, eliminating concerns about heavy metal contamination.[16][17]

Comparative Performance of Catalytic Systems

The choice of catalyst is paramount and directly impacts reaction yield, selectivity, substrate scope, and overall cost-effectiveness.[2] Below is a comparative overview of the performance of different catalytic systems for the synthesis of pyridylalkynes, with a focus on recent advancements.

Homogeneous Palladium Catalysts: The Gold Standard for Performance

For routine couplings of pyridyl bromides and iodides, traditional catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) often provide good to excellent yields.[2] However, for the more challenging pyridyl chlorides, advanced catalyst systems are generally required.

Catalyst SystemPyridyl HalideAlkyneYield (%)Key AdvantagesReference
Pd(CF₃COO)₂ / PPh₃2-Amino-3-bromopyridinePhenylacetylene96High efficiency, wide substrate scope[18]
[DTBNpP]Pd(crotyl)ClAryl Bromides3-Ethynylpyridineup to 97Room temperature, copper-free, air-stable precatalyst[19]
Pd(OAc)₂ / Novel Phosphine LigandsAryl BromidesVariousHighEffective for a broad range of substrates[20]

Causality Behind Performance: The success of modern homogeneous palladium catalysts hinges on the ligand design. Bulky, electron-rich phosphine ligands, such as di-tert-butylneopentylphosphine (DTBNpP), facilitate the crucial oxidative addition step, particularly with less reactive aryl chlorides.[19] They also promote the reductive elimination step, leading to faster product formation and higher turnover numbers.

Heterogeneous Palladium Catalysts: Balancing Activity and Recyclability

Heterogeneous catalysts offer the significant advantage of easy separation and reuse. However, their performance can be influenced by factors such as the nature of the support, the size of the palladium nanoparticles, and the potential for metal leaching.

Catalyst SystemPyridyl HalideAlkyneYield (%)RecyclabilityPd LeachingKey AdvantagesReference
Pd-AmP-MCFAllenesAlkynesHighMaintained during recyclingNot observedHigh TONs, unique selectivity[9]
Nanosized MCM-41-PdAryl HalidesPhenylacetyleneHighRe-used without significant loss of reactivity-Low Pd loading (0.01 mol%)[21]
Pd-PDMSAryl HalidesPhenylacetylene90Reusable22 ppbLow leaching, stable for a year[10]

Causality Behind Performance: The support material plays a crucial role in the performance of heterogeneous catalysts. Porous materials like mesocellular foam (MCF) and MCM-41 provide a high surface area for the palladium nanoparticles, enhancing their accessibility to the reactants.[9] Amino-functionalized supports can also help to stabilize the palladium species and prevent aggregation, which is a common deactivation pathway.[9] Polydimethylsiloxane (PDMS) as a support has shown excellent performance in minimizing palladium leaching.[10]

Copper-Catalyzed Systems: An Economical and Greener Approach

Copper catalysts are a promising alternative to palladium, offering a more sustainable and cost-effective route to pyridylalkynes.

Catalyst SystemAryl HalideAlkyneYield (%)Key AdvantagesReference
CuI / 3-Pphen4-IodoanisolePhenylacetyleneGoodReaction in water[11]
CuOAc / N,N,P-ligand1-Bromo-1-phenylethanePhenylacetylene94Mild reaction conditions[11]
CuClAryl HalidesPhenylacetylene80-99Palladium-free, ligand-free, light-irradiated[22]

Causality Behind Performance: The choice of ligand is critical in copper catalysis to stabilize the active copper species and facilitate the catalytic cycle. Proline-based N,N,P-ligands have been shown to be effective in promoting the reaction under mild conditions.[11] The development of ligand-free systems, activated by light, represents a significant step towards even simpler and more sustainable protocols.[22]

Experimental Protocols: A Practical Guide

To ensure the reproducibility and success of your experiments, detailed and validated protocols are essential. Below are representative protocols for the synthesis of pyridylalkynes using different catalytic systems.

General Protocol for Homogeneous Palladium-Catalyzed Sonogashira Coupling

This protocol is adapted from the synthesis of 2-amino-3-alkynylpyridines.[18]

Reaction Setup:

  • To a 10 mL round-bottomed flask, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%).

  • Add 2.0 mL of DMF as the solvent and stir the mixture for 30 minutes under a nitrogen atmosphere.

  • Add the 2-amino-3-bromopyridine (0.5 mmol) and the terminal alkyne (0.6 mmol).

  • Heat the reaction mixture to 100°C and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Heterogeneous Palladium-Catalyzed Sonogashira Coupling

This protocol is a general procedure based on the use of a recyclable palladium catalyst.[23]

Reaction Setup:

  • In a reaction vessel, combine the aryl halide (1 equiv.), the alkyne (1.1 equiv.), and a suitable base (e.g., triethylamine, 2.0 equiv.).

  • Add the heterogeneous palladium catalyst (e.g., 0.1 mol% Pd) and a copper(I) co-catalyst (e.g., CuI, 1 mol%) if required.

  • Add a degassed solvent (e.g., THF or DMF).

  • Stir the reaction mixture at the appropriate temperature (room temperature to 100°C) under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, separate the catalyst by filtration. The catalyst can be washed with a solvent and dried for reuse.

  • Work up the filtrate as described in the homogeneous protocol to isolate the product.

Mechanistic Insights: Understanding the "Why"

A deeper understanding of the reaction mechanism is crucial for troubleshooting and optimizing your synthetic protocols.

The Sonogashira Catalytic Cycle

The generally accepted mechanism for the palladium-catalyzed Sonogashira reaction involves two interconnected catalytic cycles.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)L2-X Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)L2-C≡CR' OxAdd->Transmetal Transmetalation (from Cu cycle) RedElim Product Ar-C≡CR' Transmetal->RedElim Reductive Elimination CuX CuX Transmetal->CuX Regenerates CuX RedElim->Pd0 Regeneration Alkyne R'-C≡CH CuAcetylide Cu-C≡CR' CuAcetylide->Transmetal Transfers alkynyl group Alkyne->CuAcetylide Base Base Base->CuAcetylide

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-(2-Pyridyl)-2-Methyl-3-Butyn-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our dedication to safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents like 4-(2-Pyridyl)-2-Methyl-3-Butyn-2-ol are paramount to ensuring a safe laboratory environment and minimizing our ecological footprint. This guide provides a comprehensive, step-by-step framework for the responsible disposal of this compound, grounded in established safety protocols and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste not just compliantly, but with a deep understanding of the principles behind each procedure.

Hazard Identification and Risk Assessment

Understanding the potential hazards of this compound is the critical first step in its safe management. Based on analogous compounds, we can anticipate the following:

  • Flammability: The presence of a butynol group suggests that this compound is likely a flammable liquid.[1][2] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[1][2]

  • Toxicity: Pyridine and its derivatives are known to be harmful if swallowed, inhaled, or absorbed through the skin.[3][4] They can cause irritation to the skin, eyes, and respiratory tract.[1][3][4]

  • Reactivity: While generally stable, this compound may be incompatible with strong oxidizing agents and acids.[2][5][6]

Summary of Physicochemical Properties (Inferred)
PropertyInferred Value/CharacteristicRationale
Physical State LiquidBased on similar butynol compounds.[1]
Flammability Flammable LiquidPresence of the butynol functional group.[2]
Solubility Likely soluble in waterThe pyridine and hydroxyl groups can contribute to water solubility.[2][3]
Incompatibilities Strong oxidizing agents, strong acidsCommon for alcohols and pyridine derivatives.[2][5][6]

Personal Protective Equipment (PPE) and Handling

Prior to handling this compound, it is imperative to be equipped with the appropriate PPE. The OSHA Laboratory Standard (29 CFR 1910.1450) mandates the use of PPE to minimize exposure to hazardous chemicals.[7][8]

Recommended PPE
PPE TypeSpecificationRationale
Eye Protection Chemical safety gogglesProtects against splashes and vapors.[1][3]
Hand Protection Nitrile or neoprene glovesProvides a barrier against skin contact.[3]
Body Protection Flame-resistant lab coatProtects against splashes and fire hazards.
Respiratory Use in a certified chemical fume hoodMinimizes inhalation of potentially harmful vapors.[1]

All handling of this compound, including transfer and preparation for disposal, should be conducted within a properly functioning chemical fume hood to mitigate the risk of inhalation exposure.[1]

Spill Management Protocol

In the event of a spill, a swift and informed response is crucial to prevent escalation.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[1][5]

  • Ventilate: Ensure the area is well-ventilated, preferably under a chemical fume hood.

  • Containment and Cleanup: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or commercial sorbent pads.[1][5] Do not use combustible materials like paper towels to absorb the initial spill.

  • Collection: Carefully collect the absorbed material and contaminated debris into a clearly labeled, sealable, and chemically compatible container for hazardous waste.[1][5][6]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

Step-by-Step Disposal Procedure

The disposal of this compound must comply with local, state, and federal regulations.[9][10] Laboratories are required to have a written Chemical Hygiene Plan (CHP) that includes waste disposal procedures.[7][11]

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management.[9]

  • Do not mix this compound waste with other waste streams, especially incompatible materials like strong acids or oxidizers.[6][9]

  • Collect waste in a dedicated, properly labeled hazardous waste container.

Step 2: Container Selection and Labeling
  • Container: Use a sealable, airtight, and chemically compatible container. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Flammable, Toxic).

Step 3: Accumulation and Storage
  • Store the waste container in a designated satellite accumulation area.

  • The storage area should be cool, dry, and well-ventilated, away from heat, sparks, and open flames.[1]

  • Ensure the container is kept tightly closed except when adding waste.

Step 4: Arranging for Disposal
  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Do not attempt to dispose of this chemical down the drain or in regular trash.

  • The most probable method of disposal for this compound is incineration by a licensed hazardous waste disposal facility.[9][10] Incineration is a common and effective method for destroying organic chemical waste.[9][10]

Disposal Decision Workflow

G A Start: Waste this compound Generated B Is the waste mixed with other chemicals? A->B C Segregate into a dedicated, compatible container B->C No H Stop: Do NOT proceed. Consult EHS for guidance on mixed waste streams. B->H Yes D Label container: 'Hazardous Waste', Chemical Name, Hazards C->D E Store in designated satellite accumulation area (cool, dry, ventilated) D->E F Contact EHS for pickup and disposal E->F G Waste collected by licensed hazardous waste contractor for incineration F->G

Caption: Decision workflow for the proper disposal of this compound.

Regulatory Compliance

All procedures outlined in this guide are designed to be in accordance with the following key regulations:

  • OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450): This standard mandates the development of a Chemical Hygiene Plan to protect laboratory workers.[7][8][12]

  • EPA's Resource Conservation and Recovery Act (RCRA): This act governs the management of hazardous waste from "cradle to grave."[12]

By adhering to these guidelines, you not only ensure the safety of yourself and your colleagues but also uphold the highest standards of scientific responsibility and environmental protection.

References

Senior Application Scientist's Guide to Handling 4-(2-Pyridyl)-2-Methyl-3-Butyn-2-ol: A Comprehensive Safety and Operations Protocol

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides a detailed protocol for the safe handling, use, and disposal of 4-(2-Pyridyl)-2-Methyl-3-Butyn-2-ol (CAS 29767-97-3). The procedures outlined here are designed to protect laboratory personnel, ensure experimental integrity, and maintain regulatory compliance. This molecule's structure, combining a pyridine ring with an acetylenic alcohol, necessitates a careful and informed approach to its handling.

Hazard Profile & Risk Assessment: Understanding the 'Why'

  • Pyridine Moiety : Pyridine is a flammable liquid with a strong, unpleasant odor.[1] It is harmful if inhaled, swallowed, or absorbed through the skin and can cause irritation to the skin, eyes, and respiratory system.[1][2] Vapors can form explosive mixtures with air.[2]

  • Acetylenic Alcohol Moiety (e.g., 2-Methyl-3-butyn-2-ol) : This related compound is a highly flammable liquid and vapor.[3][4] It is harmful if swallowed, causes serious eye damage, and may lead to skin and respiratory tract irritation.[5][6] Inhalation of high concentrations of similar compounds can cause central nervous system effects, including dizziness, headache, and nausea.[3]

Therefore, this compound must be treated as a hazardous substance with multiple risk factors.

Hazard CategoryInferred Risk for this compoundRationale & Causality
Flammability High. Likely a flammable liquid and vapor.Both pyridine and acetylenic alcohols are flammable. Vapors may be heavier than air and travel to an ignition source.[2]
Acute Toxicity (Oral) Harmful if swallowed. Both parent structures exhibit oral toxicity.[4][7]
Acute Toxicity (Dermal) Harmful in contact with skin. Pyridine is known to be absorbed through the skin.[1]
Acute Toxicity (Inhalation) Harmful if inhaled. Pyridine fumes are harmful, and related alcohols can cause respiratory irritation and CNS effects.[3][8]
Skin Corrosion/Irritation Causes skin irritation. Both parent structures are known skin irritants.[4][9]
Eye Damage/Irritation Causes serious eye irritation/damage. Acetylenic alcohols, in particular, are noted for causing serious eye damage.[5]

Mandatory Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable.[10] The selection of appropriate PPE is the most critical step in mitigating exposure risks.

PPE CategorySpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant chemical splash goggles. A full-face shield must be worn over goggles when handling >5g or during procedures with a high splash potential.[11][12]Protects against splashes and potential vapors. The acetylenic alcohol component poses a risk of serious eye damage, justifying robust protection.[5]
Hand Protection Double-gloving with chemical-resistant gloves.[13] Recommended combination: an inner nitrile glove with an outer butyl rubber or neoprene glove.[1][12]Provides layered protection against chemical permeation. Nitrile offers good dexterity, while butyl rubber provides superior resistance to many solvents and aromatic compounds.[12] Always inspect gloves before use and change the outer glove immediately upon contamination.[13]
Body Protection A flame-resistant lab coat, fully buttoned. For larger quantities (>10g), a chemical-resistant apron should be worn over the lab coat.[14]Protects skin from accidental splashes and contact. Flame-resistant material is crucial due to the compound's high flammability.
Respiratory Protection All handling must occur in a certified chemical fume hood.[1][5] For emergencies (e.g., large spills), a NIOSH-approved air-purifying respirator with organic vapor cartridges is required.[3][7]The primary defense against inhaling harmful and flammable vapors. A fume hood ensures vapors are contained and exhausted safely.[8]
Foot Protection Closed-toe, chemical-resistant safety shoes.[14][15]Protects feet from spills and falling objects.

Standard Operating Procedure (SOP) for Safe Handling

This step-by-step workflow is designed to minimize risk at every stage of handling, from receipt to disposal.

Step 1: Preparation and Pre-Handling Checks
  • Verify Fume Hood Certification : Ensure the chemical fume hood has been certified within the last year.

  • Clear Workspace : Remove all unnecessary equipment and ignition sources (e.g., hot plates, motors) from the fume hood.[5][16]

  • Assemble PPE : Don all required PPE as specified in the table above before entering the designated work area.

  • Locate Emergency Equipment : Confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.[5][17]

  • Prepare Spill Kit : Have a spill kit containing absorbent material (sand, vermiculite, or commercial sorbent) readily accessible.[8]

Step 2: Aliquoting and Dispensing
  • Grounding : If transferring from a larger container, ensure both the source and receiving containers are grounded and bonded to prevent static discharge.[2][3][18]

  • Use Appropriate Tools : Use non-sparking tools for all transfers.[7][16]

  • Controlled Dispensing : Dispense the liquid slowly and carefully to minimize splashing and aerosol generation.

  • Secure Container : Immediately cap the source container and the newly prepared solution tightly.[1][11]

Step 3: Reaction and Workup
  • Contained System : Conduct all reactions in a closed or contained system within the fume hood.

  • Temperature Control : If heating is required, use a heating mantle with a temperature controller and avoid open flames.

  • Quenching : If quenching a reactive mixture, add the quenching agent slowly and ensure adequate cooling.

Step 4: Post-Handling and Decontamination
  • Clean Workspace : Decontaminate the work surface within the fume hood.

  • Doffing PPE : Remove PPE in the correct order (outer gloves, apron, face shield, lab coat, goggles, inner gloves) to avoid cross-contamination.

  • Personal Hygiene : Wash hands and forearms thoroughly with soap and water after completing the work and removing PPE.[2][9]

Safe_Handling_Workflow Workflow for Safe Handling of this compound prep Step 1: Preparation - Verify Fume Hood - Don Full PPE - Locate Safety Gear dispense Step 2: Dispensing - Work in Fume Hood - Ground Containers - Use Non-Sparking Tools prep->dispense Proceed when ready react Step 3: Reaction - Use Contained System - Controlled Conditions dispense->react Transfer to reaction cleanup Step 4: Post-Handling - Decontaminate Area - Doff PPE Correctly - Wash Hands react->cleanup After reaction completion waste Step 5: Waste Management - Segregate Waste - Use Sealed, Labeled Container cleanup->waste Segregate contaminated items

Caption: Workflow for Safe Handling of this compound.

Spill, Emergency, and First Aid Protocols

Immediate and correct action is critical in any emergency.

  • Small Spill (<50 mL in a Fume Hood)

    • Alert personnel in the immediate area.

    • Wearing full PPE, cover the spill with an inert absorbent material like sand or vermiculite.[8][17]

    • Using non-sparking tools, carefully collect the absorbed material into a sealable, labeled hazardous waste container.[3]

    • Decontaminate the area with an appropriate solvent and then soap and water.

  • Large Spill (>50 mL or any spill outside a fume hood)

    • EVACUATE the laboratory immediately.[17]

    • Alert others and activate the nearest fire alarm.

    • Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team.

    • Do not attempt to clean up a large spill without specialized training and equipment.

  • First Aid Measures

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding eyelids open. Seek immediate medical attention.[7][17]

    • Skin Contact : Remove all contaminated clothing immediately. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Use an emergency shower for large-area contact. Seek immediate medical attention.[7][17]

    • Inhalation : Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so). Seek immediate medical attention.[7][17]

    • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the SDS or chemical name to the medical personnel.[5]

Waste Management and Disposal

Proper disposal is essential to protect the environment and comply with regulations.

  • Waste Segregation : All materials contaminated with this compound, including excess reagent, solutions, absorbent materials from spills, and contaminated PPE, must be collected as hazardous waste.[17]

  • Container : Use a designated, compatible, and clearly labeled hazardous waste container with a secure, tight-fitting lid.[17] The label should include the chemical name and associated hazards (Flammable, Toxic).

  • Storage : Store the waste container in a designated satellite accumulation area, away from incompatible materials like strong oxidizing agents.[17]

  • Disposal : Arrange for pickup and disposal through your institution's licensed hazardous waste disposal program. Never pour this chemical or its waste down the drain.[8]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Pyridyl)-2-Methyl-3-Butyn-2-ol
Reactant of Route 2
Reactant of Route 2
4-(2-Pyridyl)-2-Methyl-3-Butyn-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.